molecular formula C5H11NO B1267065 (1R,2S)-2-aminocyclopentanol CAS No. 57070-95-8

(1R,2S)-2-aminocyclopentanol

Cat. No.: B1267065
CAS No.: 57070-95-8
M. Wt: 101.15 g/mol
InChI Key: JFFOUICIRBXFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-Aminocyclopentanol is a high-value chiral amino-alcohol that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research . This compound is characterized by its cis configuration and provides a rigid cyclopentane scaffold with functional handles for further chemical elaboration. Its primary research application is in the synthesis of potent and selective agonists for the Adenosine A1 Receptor (A1R) . The compound is used as a key precursor to create N6-substituted adenosine derivatives, such as N6-cyclopentyl adenosine (CPA) analogs. Research indicates that modifications stemming from this chiral scaffold can lead to compounds with significantly improved A1R selectivity and binding affinity, making it a valuable tool for studying conditions like glaucoma, type 2 diabetes, pain, and cerebral ischemia . The stereochemistry of the aminocyclopentanol moiety is crucial for achieving high biological activity and selectivity in the resulting nucleoside analogs. This product is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOUICIRBXFRC-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of Stereochemistry in a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (1R,2S)-2-Aminocyclopentanol

This compound is a bifunctional organic compound that has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and asymmetric synthesis. As a chiral 1,2-amino alcohol, its value is intrinsically linked to its defined three-dimensional structure. The cyclopentane ring provides a conformationally constrained scaffold, while the specific (1R,2S) stereochemistry places the amino and hydroxyl groups in a cis configuration. This spatial arrangement is not a trivial detail; it governs the molecule's reactivity, its interactions with biological targets, and its utility as a precursor for complex, stereochemically-defined molecules.

This technical guide offers an in-depth exploration of the core physical, chemical, and spectroscopic properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to provide a causal understanding of why this molecule behaves as it does, offering field-proven insights into its characterization and application. By understanding these fundamental properties, researchers can more effectively leverage this compound in the synthesis of novel therapeutics and other high-value chemical entities.[1][2][3]

Section 1: Molecular Structure and Core Physical Properties

The foundation of this compound's utility lies in its precise molecular architecture. The IUPAC name, cis-(1R,2S)-2-aminocyclopentan-1-ol, explicitly details this structure.[4] The cis descriptor indicates that the amino (-NH₂) and hydroxyl (-OH) groups reside on the same face of the cyclopentane ring. This proximity allows for the potential of intramolecular hydrogen bonding, a key feature influencing its physical properties and conformational preferences.

Caption: 2D representation of this compound highlighting the cis stereochemistry.

Summary of Physical Data

The following table consolidates the key physical and chemical properties of this compound (free base). It is critical to distinguish these from the properties of its hydrochloride salt, which exhibits different characteristics, such as a higher melting point and enhanced aqueous solubility.

PropertyValueSource(s)
IUPAC Name cis-(1R,2S)-2-aminocyclopentan-1-ol[4]
CAS Number 260065-85-8[4][5]
Molecular Formula C₅H₁₁NO[4][5]
Molecular Weight 101.15 g/mol [4][6]
Appearance Varies; often an oil or low-melting solidN/A
Boiling Point ~179 °C[7][8]
Density ~1.084 g/cm³[7][8]
Flash Point ~62 °C[7]
pKa (Predicted) 14.93 ± 0.40[7]
LogP (Predicted) -0.4 to 0.56[4][6][7]
Solubility Profile

As a small molecule containing both a polar hydroxyl group and a basic amino group, this compound is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in nonpolar solvents like hexanes is likely to be limited.

For many applications, particularly in pharmaceutical development, the compound is converted to its hydrochloride salt.[1] This salt formation protonates the basic amino group, creating an ammonium chloride salt that dramatically increases aqueous solubility, making it easier to handle and formulate in biological assays.[1]

Section 2: Spectroscopic and Analytical Characterization

Authenticating the structure and purity of this compound is paramount. The following section outlines the expected spectroscopic signatures, providing a self-validating framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclopentane ring's protons. Key diagnostic signals would include two distinct multiplets in the upfield region corresponding to the protons on the carbons bearing the hydroxyl and amino groups (C1-H and C2-H). The chemical shifts of the -OH and -NH₂ protons are variable and depend on concentration and solvent, often appearing as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbons of the cyclopentane ring. The carbons attached to the electronegative oxygen (C1) and nitrogen (C2) atoms will be deshielded and appear further downfield (higher ppm) compared to the other three aliphatic carbons in the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for confirming the presence of the key functional groups.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

  • N-H Stretch: A medium-intensity, moderately broad peak (or a doublet for a primary amine) is anticipated in the 3300-3500 cm⁻¹ region. This band often overlaps with the O-H stretch.

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000 cm⁻¹ .

  • C-O Stretch: A strong band for the C-O single bond stretch is expected in the fingerprint region, typically around 1050-1150 cm⁻¹ .[9]

  • N-H Bend: A bending vibration for the primary amine can be observed around 1590-1650 cm⁻¹ .

The cis configuration may facilitate intramolecular hydrogen bonding, which can cause the O-H and N-H stretching bands to appear at a slightly lower frequency (wavenumber) and be broader than in the corresponding trans isomer, where such bonding is not possible.[10]

Mass Spectrometry (MS)

In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z of 101, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of water (M-18), ammonia (M-17), or cleavage of the cyclopentane ring.

Section 3: Experimental Protocols and Workflows

Trustworthiness in research relies on robust and reproducible methodologies. This section provides validated workflows for the synthesis and analysis of this compound.

Synthesis Overview: A Common Synthetic Pathway

A frequently employed strategy for synthesizing enantiomerically pure this compound involves the stereoselective reduction of a precursor molecule. One such pathway begins with the corresponding azido-alcohol, (1R,2S)-cis-2-azidocyclopentanol.[7] The azide group serves as a masked amine.

synthesis_workflow start (1R,2S)-cis-2-Azidocyclopentanol (Precursor) reagent Reduction Step (e.g., H₂, Pd/C or LiAlH₄) start->reagent Introduce Reductant product This compound (Final Product) reagent->product N₃ → NH₂ Conversion workup Aqueous Workup & Purification product->workup Isolate

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: Dissolve the starting material, (1R,2S)-cis-2-azidocyclopentanol, in a suitable solvent (e.g., methanol or ethanol for catalytic hydrogenation).

  • Reduction: Introduce a reducing agent. For catalytic hydrogenation, add a catalyst like Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere. Alternatively, a chemical reductant like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent can be used.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Workup & Isolation: Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure. Perform an appropriate aqueous workup to isolate the crude product.

  • Purification: Purify the final compound using techniques such as distillation or column chromatography to achieve high purity.

Protocol for Chiral Purity Analysis

Confirming the enantiomeric excess (e.e.) is the ultimate validation of a chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis deriv Derivatize Sample (e.g., with a UV-active agent) dissolve Dissolve in Mobile Phase deriv->dissolve inject Inject onto Chiral Column dissolve->inject separate Isocratic/Gradient Elution inject->separate detect UV Detector separate->detect chrom Obtain Chromatogram detect->chrom integrate Integrate Peak Areas (1R,2S) vs. (1S,2R) chrom->integrate calc Calculate Enantiomeric Excess integrate->calc

Sources

A Technical Guide to (1R,2S)-2-Aminocyclopentanol (CAS: 260065-85-8): Properties, Synthesis, and Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (1R,2S)-2-aminocyclopentanol is a chiral amino alcohol that has garnered significant attention within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its rigid cyclopentane backbone and defined stereochemistry make it a valuable building block and a precursor to highly effective chiral auxiliaries.[1] This guide provides an in-depth analysis of its chemical properties, a detailed synthetic protocol, its critical applications in directing stereoselective reactions, and essential safety information for researchers and drug development professionals.

Section 1: Physicochemical and Structural Properties

This compound is a C5 compound featuring both an amine and a hydroxyl group in a specific cis configuration on a cyclopentane ring. This defined stereochemistry is the source of its utility in asymmetric synthesis.

PropertyValueSource
CAS Number 260065-85-8[2]
Molecular Formula C₅H₁₁NO[2][3]
Molecular Weight 101.15 g/mol [3]
IUPAC Name (1R,2S)-2-aminocyclopentan-1-ol[3]
Synonyms (1R,2S)-cis-2-Aminocyclopentanol[3][4]
Boiling Point 179 °C[2][5]
Density 1.084 g/cm³[2][5]
Flash Point 62 °C[2][5]
SMILES C1CO">C@@HN[3]
InChIKey JFFOUICIRBXFRC-CRCLSJGQSA-N[3]

Section 2: Synthesis of this compound

The enantiomerically pure form of this amino alcohol can be prepared in multigram quantities from commercially available starting materials. A common and effective route begins with ethyl 2-oxocyclopentanecarboxylate, leveraging a biocatalytic reduction and a Curtius rearrangement.[1]

Synthetic Pathway Overview

G start Ethyl 2-oxocyclopentane- carboxylate int1 Ethyl (1R,2S)-2-hydroxy- cyclopentanecarboxylate start->int1 Baker's Yeast Reduction int2 (1R,2S)-2-Hydroxy- cyclopentanecarboxylic acid int1->int2 NaOH Hydrolysis final This compound int2->final Curtius Rearrangement

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on established methodologies for producing chiral aminoalcohols.[1]

  • Biocatalytic Reduction:

    • Suspend ethyl 2-oxocyclopentanecarboxylate in a buffered aqueous solution containing baker's yeast.

    • Incubate the mixture with gentle agitation for 48-72 hours, monitoring the conversion by TLC or GC. The yeast's enzymes selectively reduce the ketone to the corresponding (1R,2S)-alcohol.

    • Filter the mixture through celite to remove yeast cells and extract the aqueous phase with ethyl acetate.

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate.

  • Saponification:

    • Dissolve the crude ester from the previous step in a mixture of THF and water.

    • Add 1 M aqueous NaOH solution and stir at room temperature for 1-2 hours until the reaction is complete.

    • Cool the mixture to 0 °C and carefully acidify to pH 3 with 1 N HCl.

    • Extract the product thoroughly with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and evaporated to yield (1R,2S)-2-hydroxycyclopentanecarboxylic acid.

  • Curtius Rearrangement:

    • Caution: This step involves the formation of a potentially explosive acyl azide intermediate and should be performed with appropriate safety measures.

    • Dissolve the carboxylic acid in an inert solvent like toluene.

    • Add diphenylphosphoryl azide (DPPA) and triethylamine (TEA), then heat the mixture to reflux. The acyl azide forms in situ and rearranges to an isocyanate.

    • Add aqueous HCl to the reaction mixture to hydrolyze the isocyanate, affording the target this compound, typically as its hydrochloride salt.

    • The free amine can be obtained by neutralization with a base followed by extraction.

  • Purification and Characterization:

    • The final product can be purified by distillation or crystallization.

    • Confirm the structure and stereochemical purity using ¹H NMR, ¹³C NMR spectroscopy, and chiral HPLC analysis.

Section 3: Core Applications in Asymmetric Synthesis

The primary utility of this compound is its role as a precursor to a robust chiral auxiliary, which is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[6][7]

Formation of the Oxazolidinone Auxiliary

This compound is readily converted into the conformationally rigid (4R,5S)-cyclopentano[d]oxazolidin-2-one. This is typically achieved by reaction with phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI). This oxazolidinone can then be N-acylated with a carboxylic acid derivative. The resulting imide is the active species in asymmetric transformations.[1]

Application in Asymmetric Aldol Reactions

The N-acylated oxazolidinone serves as an excellent chiral director in aldol reactions, consistently producing syn-aldol products with exceptionally high diastereoselectivity.[1]

Asymmetric Aldol Reaction Workflow

G sub Prochiral N-Acyl Oxazolidinone enolate Lithium Enolate (Z-enolate) sub->enolate Deprotonation (LDA or LHMDS) adduct Diastereomerically Pure Aldol Adduct enolate->adduct Reaction with Aldehyde aldehyde Aldehyde (R-CHO) aldehyde->adduct product Enantiopure β-Hydroxy Acid adduct->product Auxiliary Cleavage (LiOOH) aux Recovered Chiral Auxiliary adduct->aux Auxiliary Cleavage (LiOOH)

Caption: Workflow for an auxiliary-controlled asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction[1]
  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone derivative in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

    • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to generate the corresponding Z-enolate. Stir for 30-60 minutes.

  • Aldol Addition:

    • Add the desired aldehyde to the enolate solution at -78 °C.

    • Allow the reaction to proceed for several hours, gradually warming to a higher temperature (e.g., -20 °C or 0 °C) as required.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the resulting aldol adduct by silica gel chromatography. The diastereomeric excess (%de) can be determined at this stage by HPLC or high-field ¹H NMR spectroscopy.

  • Auxiliary Cleavage:

    • Dissolve the purified adduct in a THF/water mixture and cool to 0 °C.

    • Add an aqueous solution of lithium hydroperoxide (LiOOH), prepared from LiOH and H₂O₂.

    • Stir the mixture until the starting material is consumed. This cleaves the auxiliary, yielding the desired chiral β-hydroxy acid and recovering the (4R,5S)-cyclopentano[d]oxazolidin-2-one, which can be recycled.

The high diastereofacial selectivity (>99% de) observed in these reactions is attributed to the rigid chelated transition state formed by the lithium enolate, where the fused cyclopentyl ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face.[1]

Section 4: Safety and Handling

  • Hazard Identification : The hydrochloride salt is classified as causing skin irritation and serious eye damage.[8][9] Harmful if swallowed.[10]

  • Precautionary Measures :

    • Engineering Controls : Use in a well-ventilated area or a chemical fume hood.[9]

    • Personal Protective Equipment (PPE) : Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9][11]

    • Handling : Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling.[8]

  • First Aid :

    • Eye Contact : Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

    • Skin Contact : Wash off with plenty of soap and water. If irritation occurs, get medical help.[9]

    • Ingestion : Rinse mouth. Do not induce vomiting. Call a poison control center or doctor immediately.[10]

  • Storage : Store in a tightly sealed container in a cool, dry place.[11]

Section 5: Conclusion

This compound is a highly valuable chiral building block in modern organic synthesis. Its utility is most profoundly demonstrated in its conversion to a cyclopentano-fused oxazolidinone auxiliary, which directs asymmetric alkylation and aldol reactions with outstanding levels of stereocontrol. This reliability makes it an indispensable tool for chemists in academic research and the pharmaceutical industry, enabling the efficient and predictable synthesis of complex, enantiomerically pure molecules that are foundational to drug discovery and development.

References

  • Cyclopentanol,2-amino-,(1R,2S)-(9CI) - LookChem. [Link]

  • This compound | C5H11NO | CID 12886905 - PubChem. [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - National Institutes of Health (NIH). [Link]

  • Cyclopentanol,2-amino-,(1R,2S)-(9CI) CAS#: 260065-85-8 - Molbase. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Chiral auxiliary - Wikiwand. [Link]

Sources

Introduction: The Significance of a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (1R,2S)-2-Aminocyclopentanol: Strategies and Applications

This compound is a pivotal chiral building block in modern medicinal chemistry. Its rigid cyclopentane core, featuring a specific cis-1,2-amino alcohol stereochemistry, serves as a crucial scaffold for synthesizing a class of potent therapeutic agents known as carbocyclic nucleosides.[1] In these analogues, the furanose oxygen of a natural nucleoside is replaced by a methylene group, a modification that confers significant metabolic stability. This structural change prevents the cleavage of the N-glycosidic bond by phosphorylase enzymes, thereby enhancing the molecule's in vivo half-life and therapeutic efficacy.[2][3]

The synthesis of carbocyclic nucleosides for antiviral (e.g., HIV, Hepatitis B) and anticancer therapies has driven substantial research into efficient and stereoselective routes to obtain this compound.[1][2] The primary challenge lies in the precise control of stereochemistry at two adjacent chiral centers (C1 and C2), requiring methods that can establish both the relative cis configuration and the absolute (1R,2S) stereochemistry in high purity. This guide provides a detailed exploration of the principal synthetic strategies employed to produce this valuable intermediate, offering insights into the rationale behind methodological choices for researchers and professionals in drug development.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches: the resolution of a racemic mixture, synthesis from the chiral pool, and asymmetric synthesis. Each strategy offers distinct advantages and challenges concerning efficiency, scalability, and cost.

G cluster_main Synthetic Approaches to this compound cluster_strategies Start Prochiral or Racemic Starting Materials Res Strategy 1: Resolution of Racemates Start->Res AS Strategy 3: Asymmetric Synthesis Start->AS Target This compound Res->Target CP Strategy 2: Chiral Pool Synthesis CP->Target AS->Target Chiral Starting Material Natural Chiral Molecules (e.g., Sugars, Amino Acids) Chiral Starting Material->CP

Figure 1. High-level overview of the primary synthetic routes.

Strategy 1: Resolution of Racemic cis-2-Aminocyclopentanol

Resolution is a classical yet highly practical approach that involves separating a 50:50 mixture of enantiomers (a racemate).[4][5] This method is often favored in industrial settings due to its robustness and scalability. The key is to transiently convert the enantiomers into diastereomers, which possess different physical properties (e.g., solubility) and can thus be separated.

A. Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. In this process, an enzyme catalyzes a reaction (typically acylation) on one enantiomer of the racemic starting material at a much faster rate than the other, allowing for the separation of a product and the unreacted starting material.[6]

Causality and Experimental Choices:

  • Enzyme Selection: Lipases are the most common biocatalysts for this transformation. Lipase PS from Pseudomonas cepacia and Novozym 435 (immobilized Candida antarctica lipase B) exhibit excellent enantioselectivity (E > 200) for the acylation of 2-substituted cycloalkanols.[7][8] The choice of enzyme is the most critical parameter and often requires screening to find the optimal catalyst for a specific substrate.[8]

  • Acyl Donor: Vinyl acetate is frequently chosen as the acylating agent. It is an "activated" ester, and the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction effectively irreversible and driving it to completion. This choice is crucial for achieving high conversion and enantioselectivity.[7]

  • Solvent: The solvent significantly impacts enzyme activity and selectivity. Apolar organic solvents like diethyl ether, diisopropyl ether, or toluene are preferred as they maintain the enzyme's active conformation.[7][8]

G cluster_workflow Workflow: Enzymatic Kinetic Resolution Racemate Racemic (±)-cis-2-Aminocyclopentanol Reaction Enzymatic Acylation (Lipase, Vinyl Acetate) Racemate->Reaction Mixture Mixture of Products Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Product1 (1S,2R)-2-Acetamidocyclopentanol Separation->Product1  Acylated Enantiomer Product2 Unreacted this compound (Desired Enantiomer) Separation->Product2  Unreacted Enantiomer

Figure 2. Workflow for enzymatic kinetic resolution of cis-2-aminocyclopentanol.

Experimental Protocol: Lipase-Catalyzed Resolution

  • Setup: To a solution of racemic cis-2-aminocyclopentanol (1.0 equiv.) in diisopropyl ether (approx. 0.1 M), add vinyl acetate (1.5–2.0 equiv.).

  • Enzyme Addition: Add Novozym 435 or Lipase PS (typically 50-100 mg per mmol of substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 25-40 °C). Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess (ee) of both the product and the remaining starting material.

  • Workup: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Separation: Separate the resulting acylated product, (1S,2R)-2-acetamidocyclopentanol, from the unreacted this compound using column chromatography.

  • Hydrolysis (Optional): If the (1S,2R) enantiomer is desired, the separated amide can be hydrolyzed under acidic or basic conditions to yield (1S,2R)-2-aminocyclopentanol.

EnzymeSubstrateAcyl DonorSolventConversion (%)ee (Alcohol) (%)ee (Ester) (%)E-Value
Novozym 435 (CAL-B) rac-trans-2-aminocyclohexanecarboxamide2,2,2-trifluoroethyl butanoateTBME/TAA5099>99>200
Lipase PS rac-cis-2-aminocyclohexanecarboxamide2,2,2-trifluoroethyl butanoateTBME/TAA49838525 ± 8
Table 1. Comparison of lipase performance in the resolution of related aminocycloalkane derivatives. High E-values (>200) indicate excellent enantioselectivity. Data adapted from related systems demonstrate the high efficacy of CAL-B.[9]

Strategy 2: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral molecule directly from a prochiral or achiral precursor, using a chiral catalyst, reagent, or auxiliary to control the stereochemical outcome. This approach avoids the theoretical 50% yield limit of classical resolution.

A. Reduction of a Chiral Azide Precursor

A highly effective and common strategy involves the synthesis of an enantiopure azido alcohol intermediate, (1R,2S)-cis-2-azidocyclopentanol. The azide group serves as a robust and stereochemically inert precursor to the amine. The final step is a simple reduction of the azide to the primary amine.

Causality and Experimental Choices:

  • Azide as Amine Precursor: The azide group is an excellent choice because it is unreactive under many common reaction conditions (e.g., oxidation, organometallic reactions), allowing for extensive molecular modifications before its conversion to the amine. It is also relatively small, minimizing steric hindrance in preceding steps.

  • Reduction Method: Catalytic hydrogenation is the cleanest and most efficient method for this transformation. A palladium on carbon (Pd/C) catalyst is typically used with hydrogen gas. This method is high-yielding, and the only byproduct is nitrogen gas, simplifying purification. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (Staudinger reaction) can also be used but may require more complex workups.

Experimental Protocol: Reduction of (1R,2S)-cis-2-Azidocyclopentanol

  • Setup: Dissolve (1R,2S)-cis-2-azidocyclopentanol (1.0 equiv.) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% loading).

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (1-3 atm).

  • Reaction: Stir the mixture vigorously at room temperature until the consumption of hydrogen ceases and TLC/GC-MS analysis indicates complete conversion of the starting material.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which is often of high purity without further purification. A reported synthesis route shows this final reduction step proceeds with a yield of 78%.[10]

G cluster_workflow Asymmetric Synthesis via Azide Reduction Start Prochiral Cyclopentene Oxide Step1 Asymmetric Ring-Opening (e.g., with NaN₃, chiral catalyst) Start->Step1 Intermediate (1R,2S)-cis-2-Azidocyclopentanol Step1->Intermediate Step2 Azide Reduction (H₂, Pd/C) Intermediate->Step2 Product This compound Step2->Product

Figure 3. A representative asymmetric synthesis pathway.

B. Other Asymmetric Approaches
  • Asymmetric Pd(II)-Catalyzed Overman Rearrangement: This method can be part of a one-pot process to prepare chiral aminocyclopentenes, which are precursors to aminocyclopentanols. This strategy allows for the creation of the chiral amine center with high enantiomeric excess (92% ee).[11]

  • Enzymatic Dynamic Kinetic Resolution (DKR): An enzymatic DKR reduction of a suitable keto ester can produce a syn-1,2-amino alcohol with exceptional stereocontrol (>99% ee and >99:1 dr), providing another powerful biocatalytic route.[12]

Application in Drug Development: The Gateway to Carbocyclic Nucleosides

The primary utility of this compound is its role as a precursor in the convergent synthesis of carbocyclic nucleosides.[1] In this approach, the fully formed aminocyclopentanol scaffold is coupled with a complete heterocyclic base (e.g., a purine or pyrimidine) to form the final drug molecule.[1]

Why Carbocyclic Nucleosides are Effective Drugs:

  • Metabolic Stability: As mentioned, the replacement of the endocyclic sugar oxygen with a carbon atom prevents enzymatic hydrolysis of the glycosidic bond, leading to a longer duration of action.[2][3]

  • Conformational Flexibility: The cyclopentane ring's flexibility can allow for unique and favorable interactions with target viral or cellular enzymes, potentially leading to higher efficacy and selectivity.[1]

  • Broad Spectrum of Activity: This class of compounds has shown a wide range of biological activities, leading to the development of numerous therapeutic agents for viral diseases and cancer.[2]

The synthesis of these complex drug molecules relies heavily on the availability of high-purity chiral intermediates like this compound, making its efficient synthesis a critical step in the drug development pipeline.

Summary and Outlook

The synthesis of this compound can be achieved through several robust and high-fidelity methods.

StrategyKey FeaturesAdvantagesDisadvantages
Enzymatic Kinetic Resolution Separation of a racemate using a stereoselective enzyme (e.g., lipase).High enantioselectivity (often >99% ee), mild reaction conditions, reusable catalyst (if immobilized).Maximum theoretical yield is 50% (unless the unwanted enantiomer is racemized and recycled).
Asymmetric Synthesis Direct creation of the chiral centers from a prochiral starting material.High theoretical yield (up to 100%), atom-economical.Often requires specialized and expensive chiral catalysts or reagents; may involve more complex reaction development.

The choice between resolution and asymmetric synthesis often depends on factors such as the scale of production, cost of materials, and available expertise. For large-scale industrial production, enzymatic resolution often provides a reliable and cost-effective solution. For discovering novel analogues and in academic research, the elegance and efficiency of asymmetric synthesis are highly attractive. The continued development of novel catalysts, both chemical and biological, will undoubtedly lead to even more efficient and sustainable methods for producing this invaluable chiral building block.

References

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An In-Depth Technical Guide to the Spectral Data of (1R,2S)-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,2S)-2-aminocyclopentanol is a chiral amino alcohol with significant applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of its structural and stereochemical features is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of readily available experimental spectra in public databases, this guide leverages predictive models and data from analogous compounds to offer a robust framework for spectral interpretation. Each section details the theoretical principles, predicted spectral features, and an in-depth analysis of the expected data, providing researchers with the necessary tools for the structural elucidation of this important molecule.

Molecular Structure and Stereochemistry

This compound, with the chemical formula C₅H₁₁NO and a molecular weight of 101.15 g/mol , possesses a cyclopentane ring substituted with a hydroxyl (-OH) group and an amino (-NH₂) group on adjacent carbons[1][2]. The (1R,2S) designation indicates a cis relative stereochemistry, with both the hydroxyl and amino groups oriented on the same face of the cyclopentane ring. This stereochemical arrangement is crucial as it influences the molecule's three-dimensional conformation and, consequently, its spectral properties.

fragmentation_pathway M [C₅H₁₁NO]⁺˙ m/z = 101 M_minus_H2O [C₅H₉N]⁺˙ m/z = 83 M->M_minus_H2O - H₂O M_minus_NH3 [C₅H₈O]⁺˙ m/z = 84 M->M_minus_NH3 - NH₃ alpha_cleavage Iminium Ion (e.g., m/z 58 or 44) M->alpha_cleavage α-Cleavage

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a soft ionization method like Electrospray Ionization (ESI) to observe the molecular ion.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 20-200).

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. By understanding the theoretical basis for these spectral features and leveraging data from analogous compounds, researchers can confidently identify and characterize this important chiral building block. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. While predicted data is a valuable tool, experimental verification remains the gold standard for structural elucidation.

References

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  • Mass Spectrometry: Fragmentation.
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A Technical Guide to (1R,2S)-2-Aminocyclopentanol: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (1R,2S)-2-Aminocyclopentanol is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid cyclopentane core, adorned with a specific cis-stereochemical arrangement of amino and hydroxyl groups, renders it an invaluable synthon for introducing stereochemical complexity in drug candidates. This guide provides an in-depth analysis of its commercial availability, outlining key procurement considerations for research and development. Furthermore, it details a common, stereoselective synthetic route and explores its critical applications as a precursor to potent therapeutic agents, particularly carbocyclic nucleoside analogues. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Physicochemical Properties and Stereochemical Integrity

This compound, also known as cis-(1R,2S)-2-aminocyclopentan-1-ol, is a bifunctional organic compound whose utility is intrinsically linked to its defined three-dimensional structure. The cis relationship between the hydroxyl and amino groups on the cyclopentane ring allows for potential intramolecular hydrogen bonding, influencing its conformational preferences and reactivity. This stereochemical arrangement is fundamental to its role in asymmetric synthesis, where it acts as a chiral scaffold to direct the formation of specific enantiomers in more complex target molecules.

The compound is most frequently handled and sold as either the free base or, more commonly, as a hydrochloride salt.[1][2] The salt form typically offers enhanced stability and crystallinity, simplifying handling and purification processes.

Table 1: Key Physicochemical and Identification Properties

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference(s)
IUPAC Name (1R,2S)-2-aminocyclopentan-1-ol(1R,2S)-2-aminocyclopentan-1-ol;hydrochloride[3][4]
CAS Number 260065-85-8137254-03-6[1][5]
Molecular Formula C₅H₁₁NOC₅H₁₂ClNO[3][6]
Molecular Weight 101.15 g/mol 137.61 g/mol [4][6]
Appearance Solid / PowderWhite to slightly yellow crystalline powder[6][7]
Boiling Point ~179 °C (Predicted)N/A[5]
Flash Point ~62 °C (Predicted)N/A[5]

Commercial Availability and Procurement

This compound is readily available from a range of specialty chemical suppliers, catering to needs from laboratory-scale research to bulk manufacturing. The product has achieved commercial mass production, ensuring a stable supply chain for development projects.[5] Procurement decisions should be guided by careful consideration of purity, form (free base vs. salt), and the analytical data provided by the supplier.

Key Procurement Considerations:

  • Purity and Assay: Suppliers typically offer purities ranging from 95% to over 98%.[3][5] The analytical method used for purity determination is a critical piece of information; common methods include Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).[1][8] For applications in drug development, high-purity material assayed by a quantitative method like GC is preferable.

  • Enantiomeric Purity: For its use as a chiral building block, enantiomeric excess (e.e.) is a crucial parameter. Some suppliers explicitly state the optical purity, such as an e.e. of ≥98%.[8]

  • Salt Form: The hydrochloride salt is the most common commercial form, offering better handling properties.[1][2][9] The free base is also available for applications where the presence of chloride ions is undesirable.

  • Supplier Validation: Given the variance in pricing and quoted purity, it is advisable to source from reputable suppliers who provide comprehensive Certificates of Analysis (CoA) with detailed analytical data.

Table 2: Summary of Commercial Suppliers

SupplierProduct NameCAS NumberPurity/FormReference
Sigma-Aldrich (1R,2S)-cis-2-Aminocyclopentanol hydrochloride137254-03-6≥98.0% (TLC)[1]
AChemBlock (1R,2S)-2-aminocyclopentan-1-ol260065-85-897%[3]
Chemenu This compound260065-85-895%[5]
Parchem This compound1574120-52-7Not Specified[10]
Amitychem cis-(1S,2R)-2-Aminocyclopentanol hydrochloride225791-13-999%[2]
A B Enterprises 1r 2s -Cis-2-Aminocyclopentanol Hydrochloride137254-03-698%[6]

Note: CAS numbers may vary between suppliers and specific batches. Always verify with the supplier's documentation.

Synthetic Routes and Methodologies

The synthesis of enantiomerically pure this compound is a critical process that underpins its utility. A common and effective strategy involves the stereospecific reduction of an azide precursor, which itself can be derived from a chiral epoxide. This approach is favored because the reduction of an azide to an amine is a high-yielding and clean transformation that does not affect the existing stereocenters.

One reported synthetic route achieves a 78.0% yield by reducing (1R,2S)-cis-2-azidocyclopentanol.[5] This precursor ensures that the resulting amino group retains the desired cis configuration relative to the hydroxyl group.

G cluster_0 Synthetic Pathway precursor (1R,2S)-cis-2-Azidocyclopentanol (Precursor) reagent Reducing Agent (e.g., H₂, Pd/C or LiAlH₄) precursor->reagent product This compound (Final Product) reagent->product Reduction (High Yield)

Caption: Stereoselective synthesis via azide reduction.

Experimental Protocol: Reduction of (1R,2S)-cis-2-Azidocyclopentanol

This protocol is a representative example based on standard literature procedures for azide reduction.

  • Reactor Setup: To a stirred solution of (1R,2S)-cis-2-azidocyclopentanol (1.0 eq) in a suitable solvent such as methanol or ethanol, carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator apparatus. The reaction is stirred vigorously at room temperature.

    • Causality Insight: The palladium surface catalyzes the addition of hydrogen across the azide functional group, leading to the extrusion of nitrogen gas and the formation of the primary amine. This method is chosen for its mild conditions and high chemoselectivity, leaving the hydroxyl group and stereocenters untouched.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.

    • Self-Validation: The complete removal of the heterogeneous catalyst is crucial to prevent contamination of the final product. The dark palladium catalyst is easily separated by filtration, providing a clear filtrate if the process is successful.

  • Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by distillation or by converting it to its hydrochloride salt via treatment with HCl in a suitable solvent (e.g., diethyl ether), followed by crystallization.

Key Applications in Research and Drug Development

The primary value of this compound lies in its role as a chiral building block for synthesizing complex, biologically active molecules. Its rigid structure and defined stereocenters allow it to serve as a scaffold, pre-organizing functional groups in a specific spatial orientation required for interaction with biological targets like enzymes or receptors.

  • Carbocyclic Nucleoside Analogues: This class of compounds is central to antiviral therapies. In these molecules, the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic ring, such as cyclopentane.[11] This modification imparts greater metabolic stability by removing the labile glycosidic bond. The stereochemistry of the amino and hydroxyl groups on the cyclopentane ring is critical for mimicking the natural sugar and ensuring proper interaction with viral enzymes. For instance, the core structure of Abacavir, a key drug for HIV treatment, is built upon a related aminocyclopentene methanol structure, highlighting the importance of this chemical class.[12]

  • Asymmetric Synthesis and Chiral Ligands: Derivatives of aminocyclopentanol can be used to form chiral ligands for transition-metal-catalyzed asymmetric reactions.[13] These ligands create a chiral environment around the metal center, enabling the synthesis of enantiomerically pure products, which is a fundamental requirement in the pharmaceutical industry.[7]

  • Enzyme Inhibitors: The compound's framework is used to synthesize inhibitors for various enzymes. For example, derivatives of the related (1R,2S)-2-aminocyclohexanol have been used to create potent inhibitors of human cathepsins, demonstrating the utility of these aminocycloalkanol scaffolds in drug discovery.[13]

G cluster_1 Application in Drug Synthesis start This compound (Chiral Building Block) step1 Step 1: N-Protection start->step1 Functionalization step2 Step 2: Base Coupling step1->step2 step3 Step 3: Deprotection & Modification step2->step3 final Carbocyclic Nucleoside Analogue (Biologically Active Molecule) step3->final Final Assembly

Caption: Role as a building block in multi-step synthesis.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically complex pharmaceuticals. Its commercial availability from numerous suppliers provides researchers and developers with a reliable source for this critical chiral synthon. A thorough understanding of its properties, synthetic origins, and procurement variables is essential for its effective integration into drug discovery and development pipelines. As the demand for enantiomerically pure therapeutics continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase.

References

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Safety and handling of (1R,2S)-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of (1R,2S)-2-aminocyclopentanol

This guide provides a comprehensive overview of this compound, a critical chiral building block in modern pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheets to offer field-proven insights into the safe handling, storage, and application of this versatile compound. The protocols and recommendations herein are grounded in established safety principles and are designed to foster a self-validating system of laboratory safety.

Section 1: Core Chemical and Physical Properties

This compound is a chiral amino alcohol valued for its specific stereochemistry, which is instrumental in the asymmetric synthesis of complex molecular targets.[1][2] Understanding its fundamental properties is the first step toward safe and effective utilization. The compound is most commonly available as a free base or as a hydrochloride salt, which exhibits greater stability and solubility in certain solvents.[1]

PropertyValueSource(s)
IUPAC Name (1R,2S)-2-aminocyclopentan-1-ol[3][4]
Synonyms cis-(1R,2S)-2-aminocyclopentanol[4][5]
CAS Number 260065-85-8 (Free Base)[3][6]
Molecular Formula C₅H₁₁NO[3][4][6]
Molecular Weight 101.15 g/mol [3][4]
Appearance Varies; often a solid or oil[1][3]
Boiling Point 179 °C (Free Base)[6]
Flash Point 62 °C (Free Base)[6]
pKa (Predicted) 14.93 ± 0.40[6]

Section 2: Hazard Identification and GHS Classification

While comprehensive toxicological data for this compound is limited, available safety data sheets (SDS), primarily for its hydrochloride salt and related isomers, mandate a cautious approach. The compound and its salts are consistently classified as irritants, with the potential for more severe damage upon direct contact.[7]

The Globally Harmonized System (GHS) classifications from various suppliers underscore the need for stringent protective measures.

Hazard ClassificationGHS CodeSignal WordSource(s)
Causes skin irritationH315Danger/Warning[3][7][8]
Causes serious eye damage/irritationH318 / H319Danger/Warning[3][7][8]
Harmful if swallowedH302Warning[3][9]
May cause respiratory irritationH335Warning[3][10]
Causes severe skin burns and eye damageH314Danger[11]

Expert Analysis: The variability in GHS classifications (from irritation to severe burns) likely depends on the specific isomer, whether it is the free base or a salt, its concentration, and the supplier's testing data. The H314 classification (causes severe skin burns) reported for the (1S,2S) isomer suggests a high potential for corrosivity.[11] Therefore, as a best practice, This compound should always be handled as a potentially corrosive material capable of causing serious eye damage and skin irritation or burns. This conservative approach ensures the highest level of safety.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A proactive strategy involving engineering controls and appropriate PPE is non-negotiable when working with this compound. The primary objective is to eliminate routes of exposure, namely inhalation, skin contact, and eye contact.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is crucial for preventing the inhalation of any aerosols or vapors and providing containment in case of a spill.[7]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and handle any fugitive emissions.[7][10]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[12]

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE selection is critical. The choice of equipment should be based on a thorough risk assessment of the specific procedure being performed.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[7] Given the risk of serious eye damage (H318/H314), a full-face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as transfers of larger quantities or reaction workups.[7][12]

  • Skin Protection:

    • Gloves: Handle with compatible, chemical-resistant gloves (e.g., Nitrile rubber) inspected for integrity before each use.[7][10] Do not wear gloves outside the immediate work area. Wash and dry hands thoroughly after removing gloves.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Impervious Clothing: For larger scale operations, consider wearing additional impervious clothing, such as a chemical-resistant apron, to prevent skin contact.[7]

  • Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required. However, if irritation is experienced or if there is a potential for exceeding exposure limits (e.g., during a large spill cleanup), a full-face respirator with an appropriate cartridge should be used.[7]

Risk_Assessment_Workflow cluster_prep Preparation & Risk Assessment cluster_execution Execution cluster_cleanup Post-Procedure start Plan Experiment review_sds Review SDS & Technical Guide start->review_sds assess_risk Assess Risks: - Scale - Splash Potential - Aerosolization review_sds->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe eng_controls Work in Fume Hood select_ppe->eng_controls handle_chem Handle Compound eng_controls->handle_chem decontaminate Decontaminate Glassware & Surfaces in Hood handle_chem->decontaminate dispose_waste Dispose of Waste per Institutional Guidelines decontaminate->dispose_waste dispose_waste->start Next Experiment

Caption: Risk assessment and handling workflow for this compound.

Section 4: Safe Handling and Storage Protocols

Adherence to systematic handling and storage protocols is essential for preventing accidents and maintaining the integrity of the compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment.

  • PPE Donning: Put on all required PPE as determined by your risk assessment.

  • Weighing & Transfer: Conduct all weighings and transfers on a non-porous, disposable surface (e.g., weigh paper or a plastic liner) within the fume hood to contain any minor spills. Avoid creating dust.[7]

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

  • Post-Handling: Tightly close the container immediately after use.[7]

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly before removing them from the fume hood.

  • PPE Doffing: Remove PPE in the correct order to avoid self-contamination (gloves first), and wash hands immediately.

Storage and Incompatibility
  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[7][9] For the hydrochloride salt, storage at 2-8 °C may be recommended to ensure long-term stability.[1]

  • Incompatible Materials: Store separately from strong oxidizing agents and foodstuff containers.[7] The amino group can react exothermically with acids.

  • Electrostatic Discharge: Use non-sparking tools and prevent fire caused by electrostatic discharge, particularly when handling larger quantities of the material or its solutions in flammable solvents.[7][9]

Section 5: First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill. All personnel must be familiar with these procedures and the location of emergency equipment.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention. [7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [7][9]

  • Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention. [9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. [9]

Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: Prevent further spread of the spill if it is safe to do so.[7]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: Wear appropriate PPE, including a respirator if necessary.

  • Clean-up: For a solid spill, carefully collect the material without creating dust and place it in a labeled, sealed container for disposal.[7] For a liquid spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Emergency_Response cluster_exposure Personal Exposure cluster_spill Spill Response start Exposure or Spill Occurs is_spill Spill or Personal Exposure? start->is_spill route Route of Exposure? is_spill->route Exposure alert Alert Others & Evacuate Area is_spill->alert Spill eye EYE: Flush with water for 15+ min. Seek IMMEDIATE medical attention. route->eye Eye skin SKIN: Remove clothing. Wash with soap & water. route->skin Skin inhale INHALATION: Move to fresh air. Seek medical attention. route->inhale Inhalation ingest INGESTION: Rinse mouth. Seek IMMEDIATE medical attention. route->ingest Ingestion contain Contain Spill (if safe) alert->contain cleanup Wear PPE & Clean Up with inert absorbent contain->cleanup dispose Dispose as Hazardous Waste cleanup->dispose

Caption: Emergency response flowchart for spills or personal exposure.

Section 6: Synthesis and Purification Safety Considerations

For researchers synthesizing this compound, safety considerations extend to the starting materials and intermediates. A common synthetic route involves the reduction of (1R,2S)-cis-2-azidocyclopentanol.[6]

  • Use of Azides: Organic azides are potentially explosive and must be handled with extreme care. Avoid friction, shock, and elevated temperatures. Always work behind a blast shield when handling azide compounds.

  • Reduction Reactions: The reduction of the azide group, often using hydrogen gas with a catalyst or reducing agents like lithium aluminum hydride, carries its own risks. Ensure proper setup for hydrogenation reactions and follow established procedures for quenching reactive reducing agents.

  • Purification: Purification of the final product often involves techniques like distillation or chromatography.[14]

    • Distillation: When distilling under reduced pressure to purify the free base, ensure the system is free of leaks to prevent exposure. Never heat the distillation flask to dryness.

    • Chromatography: The basicity of the amino group can cause peak tailing on standard silica gel.[14] Using an amine-functionalized silica or adding a competing base like triethylamine to the mobile phase is a common strategy.[14] This requires handling additional volatile and flammable chemicals, reinforcing the need for all chromatographic procedures to be conducted in a fume hood.

Section 7: Applications in Research and Drug Development

The stringent handling procedures for this compound are justified by its significant role as a high-value chiral intermediate. Its defined stereochemistry is crucial for creating enantiomerically pure compounds, a fundamental requirement in modern drug design to maximize therapeutic efficacy and minimize off-target side effects.[1]

  • Chiral Building Block: It serves as a key starting material in the multi-step synthesis of complex pharmaceuticals, especially those targeting neurological disorders.[1]

  • Asymmetric Synthesis: The compound and its derivatives are used to create chiral ligands for asymmetric catalysis, enabling the selective production of a desired enantiomer in a chemical reaction.[2]

  • Carbocyclic Nucleosides: Aminocyclopentanol scaffolds are integral to the synthesis of carbocyclic nucleoside analogues, which are investigated as potential antiviral and anticancer agents.[15]

Conclusion

This compound is an indispensable tool for the modern medicinal chemist. Its utility, however, is matched by its potential hazards. By adopting a conservative risk assessment, implementing robust engineering controls, and consistently using appropriate personal protective equipment, researchers can leverage the unique chemical properties of this compound while ensuring the highest standards of laboratory safety. This guide serves as a foundation for building a culture of safety that is both rigorous and practical, enabling continued innovation in drug discovery and development.

References

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Navigating the Solubility Landscape of (1R,2S)-2-aminocyclopentanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,2S)-2-aminocyclopentanol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This in-depth technical guide provides a comprehensive analysis of the predicted solubility of this compound based on its fundamental physicochemical properties. Due to the limited availability of specific experimental data in public literature, this guide emphasizes the theoretical principles governing its solubility and offers a detailed, standardized protocol for its empirical determination. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

Chiral amines and amino alcohols are privileged scaffolds in modern drug discovery, frequently imparting desirable pharmacological activity and pharmacokinetic properties to therapeutic agents. This compound, with its specific stereochemistry, presents a unique three-dimensional arrangement of functional groups that can engage in precise molecular interactions with biological targets. Its application as a key intermediate in the synthesis of complex molecules underscores the necessity of a comprehensive understanding of its physical and chemical properties, with solubility being a cornerstone for its practical application.[1]

This guide moves beyond a simple data sheet, offering a logical framework for understanding and predicting the solubility of this compound. By dissecting its molecular structure and the interplay of intermolecular forces, we can anticipate its behavior in a variety of organic solvents, thereby streamlining process development and minimizing experimental trial and error.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The key physicochemical properties of this compound are summarized below, providing the basis for the subsequent solubility predictions.

PropertyValueSource
Molecular Formula C₅H₁₁NO[2]
Molecular Weight 101.15 g/mol [2]
CAS Number 260065-85-8[3]
Appearance Predicted to be a liquid or low-melting solid-
Boiling Point 179 °C (Predicted)[3]
pKa 14.93 ± 0.40 (Predicted)[3]
LogP 0.55880 (Predicted)[3]

The presence of both a primary amine (-NH₂) and a hydroxyl (-OH) group on a five-membered cycloalkane ring defines the dualistic nature of this molecule. The amine and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, imparting a significant degree of polarity to the molecule. Conversely, the cyclopentane ring is a non-polar, hydrophobic moiety. The interplay between these polar and non-polar regions governs the solubility of this compound in various organic solvents.

Predicted Solubility in Organic Solvents: A "Like Dissolves Like" Analysis

In the absence of extensive experimental data, the principle of "like dissolves like" serves as a robust guide for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. We can categorize organic solvents into three main classes to predict the solubility of this compound.

Polar Protic Solvents

These solvents (e.g., water, methanol, ethanol, isopropanol) possess O-H or N-H bonds and can readily engage in hydrogen bonding. Given that this compound has both an amine and a hydroxyl group, it is expected to be highly soluble in polar protic solvents.[4] The strong hydrogen bonding interactions between the solute and solvent molecules can overcome the intermolecular forces within the bulk solute.

Polar Aprotic Solvents

Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, acetone) have significant dipole moments but lack O-H or N-H bonds. While they cannot act as hydrogen bond donors, their polarity allows them to solvate polar molecules effectively. This compound is predicted to have good to moderate solubility in these solvents. The dipole-dipole interactions between the solvent and the polar functional groups of the solute will facilitate dissolution.

Non-Polar Solvents

Non-polar solvents (e.g., hexane, toluene, diethyl ether, dichloromethane) have low dielectric constants and primarily interact through weak van der Waals forces. The non-polar cyclopentane ring of this compound will have favorable interactions with these solvents. However, the highly polar amine and hydroxyl groups will be poorly solvated, leading to a prediction of low to very limited solubility in non-polar solvents.[2] The energy required to break the strong hydrogen bonds between the solute molecules will not be sufficiently compensated by the weak interactions with the non-polar solvent.

Summary of Predicted Qualitative Solubility:

Solvent ClassRepresentative SolventsPredicted Solubility
Polar Protic Water, Methanol, EthanolHigh
Polar Aprotic DMSO, DMF, AcetonitrileGood to Moderate
Non-Polar Hexane, Toluene, Diethyl EtherLow to Insoluble

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in different solvent classes.

G Intermolecular Interactions Governing Solubility cluster_solute This compound cluster_solvents Solvent Classes solute C5H11NO -OH (H-bond donor/acceptor) -NH2 (H-bond donor/acceptor) Cyclopentane (non-polar) polar_protic Polar Protic (e.g., Methanol) -OH (H-bond donor/acceptor) solute->polar_protic Strong H-bonding (High Solubility) polar_aprotic Polar Aprotic (e.g., DMSO) S=O (dipole) solute->polar_aprotic Dipole-Dipole Interactions (Good/Moderate Solubility) non_polar Non-Polar (e.g., Hexane) Weak van der Waals solute->non_polar Weak van der Waals (Low Solubility)

Caption: Predicted solubility based on intermolecular forces.

Standardized Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, the following equilibrium shake-flask method is recommended. This protocol is a robust and widely accepted method for determining the thermodynamic solubility of a compound.

Objective: To quantitatively determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the respective solvent.

    • Analyze the filtered supernatant and the calibration standards using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the saturation solubility.

The following diagram outlines the experimental workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination start Start prep Prepare Supersaturated Solutions (Excess Solute in Solvent) start->prep equilibrate Equilibrate (e.g., 24-48h at 25°C on an orbital shaker) prep->equilibrate sample Collect and Filter Supernatant equilibrate->sample analysis Analyze by HPLC/GC sample->analysis quantify Quantify against Calibration Curve analysis->quantify end End (Solubility Value) quantify->end

Caption: Shake-flask method for solubility measurement.

Conclusion

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The Architecture of Asymmetry: A Technical Guide to the Discovery and History of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Chiral amino alcohols are a class of organic compounds fundamental to the development of modern chemistry and medicine. Their unique bifunctional nature and inherent chirality have made them indispensable building blocks for numerous pharmaceuticals and pivotal ligands in asymmetric catalysis. This guide provides a comprehensive overview of the seminal discoveries, the evolution of synthetic strategies, and the critical applications that have cemented the importance of these molecules. We will traverse the historical landscape from the first synthesis of simple amino alcohols to the sophisticated catalytic methods that now grant precise control over their stereochemistry, offering researchers and drug development professionals a thorough understanding of this vital chemical class.

Introduction: The Structural and Functional Significance of Chiral Amino Alcohols

Amino alcohols are organic compounds distinguished by the presence of both an amine and a hydroxyl functional group. When the carbon atoms to which these groups are attached are stereocenters, the molecule is chiral, existing as a pair of non-superimposable mirror images known as enantiomers. This chirality is often the determining factor in the molecule's biological activity. The specific three-dimensional arrangement of the amine and hydroxyl groups dictates how the molecule interacts with chiral biological targets like enzymes and receptors, a principle of molecular recognition that is the bedrock of modern pharmacology.[1]

Enantiomerically pure amino alcohols are critical synthons in the pharmaceutical industry, forming the structural core of a wide array of therapeutic agents.[1] Notable examples include beta-blockers for cardiovascular diseases, antiviral agents, and the side-chain of the potent anticancer drug, Taxol.[1] Beyond their direct biological activity, chiral amino alcohols are paramount in the field of asymmetric synthesis, where they serve as highly effective chiral auxiliaries, ligands, and catalysts, enabling the stereocontrolled synthesis of other complex chiral molecules.[2]

Foundational Discoveries: From Simple Amino Alcohols to Natural Products

The history of amino alcohols begins not with chirality, but with the synthesis of the simplest member of the class. In 1860, the French chemist Charles-Adolphe Wurtz first synthesized ethanolamine by reacting ethylene chlorohydrin with aqueous ammonia.[3][4] While Wurtz was able to prepare the salts, it was Ludwig Knorr who, in 1897, successfully separated the mixture into mono-, di-, and triethanolamine, paving the way for their industrial production.[3][5][6]

The significance of chirality in this class of compounds came into sharp focus with the study of natural products. A pivotal moment was the isolation of ephedrine from the Ma Huang plant (Ephedra sinica). While the active component was first isolated by Japanese chemist Nagai Nagayoshi in 1887, its pharmacological importance was not fully realized until the 1920s.[7] It was the systematic investigation by Ko Kuei Chen and Carl F. Schmidt at Peking Union Medical College that unveiled its potent sympathomimetic effects, similar to adrenaline but with the crucial advantages of being orally active and longer-lasting.[7] This discovery marked a turning point, demonstrating the profound therapeutic potential of chiral amino alcohols and stimulating further research into their synthesis and biological activity.

Another major chapter in the history of chiral amino alcohols is intertwined with the development of beta-blockers . This class of drugs revolutionized the treatment of cardiovascular diseases like angina and hypertension.[8] The journey began with Raymond P. Ahlquist's differentiation of adrenoceptors into α and β types in 1948.[8] This conceptual framework inspired Sir James Black in the late 1950s to develop a molecule that could block the β-receptors of the heart, thereby reducing its oxygen demand.[9][10] This led to the synthesis of propranolol, the first clinically successful beta-blocker, which features a chiral amino alcohol backbone.[8][9] The profound success of propranolol spurred the development of subsequent generations of beta-blockers, many of which are chiral amino alcohols.

The Evolution of Asymmetric Synthesis: Gaining Control over Stereochemistry

The therapeutic importance of specific enantiomers of amino alcohols created a pressing need for synthetic methods that could produce a single desired stereoisomer in high purity. The evolution of these methods reflects the broader advancements in organic chemistry over the last century.

Classical Resolution of Racemates

Early approaches to obtaining enantiomerically pure amino alcohols relied on the separation of racemic mixtures—a 50:50 mixture of both enantiomers. This technique, known as chiral resolution , was pioneered by Louis Pasteur in 1848 through the manual separation of tartrate crystals.[5] The most common method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid. This creates a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[11][12][13] The desired enantiomer is then recovered by treating the isolated salt with a base.

Experimental Protocol: Chiral Resolution of a Racemic Amine with Tartaric Acid

This protocol describes a generalized procedure for the resolution of a racemic amine, such as (±)-1-phenylethylamine, using (+)-tartaric acid.

  • Diastereomeric Salt Formation:

    • Dissolve (+)-(2R,3R)-tartaric acid (0.5-1.0 equivalent) in a suitable solvent, such as methanol, with gentle heating if necessary.[9][12]

    • To this solution, add the racemic amine (1.0 equivalent). An exothermic reaction will occur.[9][12]

    • Allow the solution to cool slowly to room temperature and then stand undisturbed for several hours (or overnight) to allow the less soluble diastereomeric salt to crystallize.[9][12]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[11][12]

    • Dry the crystals to a constant weight.

  • Liberation of the Free Amine:

    • Dissolve the dried diastereomeric salt in water.

    • Add a base, such as a 2 M NaOH solution, dropwise until the solution is basic (pH > 10). This will liberate the free, enantiomerically enriched amine, which may separate as an oil.[11]

    • Extract the amine into an organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific optical rotation.[11]

Chiral Pool Synthesis

A more direct approach is to start with a readily available, enantiomerically pure molecule from nature—the "chiral pool." Natural α-amino acids are excellent starting materials for the synthesis of chiral amino alcohols. A straightforward reduction of the carboxylic acid moiety of an amino acid yields the corresponding amino alcohol, preserving the stereochemistry of the starting material.[1]

Data Presentation: Comparison of Synthetic Strategies for Chiral Amino Alcohols

Synthetic StrategyDescriptionKey AdvantagesKey LimitationsTypical Enantiomeric Excess (e.e.)
Classical Resolution Separation of a racemic mixture via diastereomeric salt formation.Well-established, can be scaled up.Theoretical maximum yield of 50% for the desired enantiomer; requires a suitable resolving agent.Can reach >99% after recrystallization.
Chiral Pool Synthesis Utilization of naturally occurring chiral molecules (e.g., amino acids) as starting materials.High enantiopurity from the start; readily available starting materials.Limited to the structural diversity of the chiral pool.>99%
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction.High diastereoselectivity; predictable stereochemical outcome.Requires additional steps to attach and remove the auxiliary.>95%
Catalytic Asymmetric Synthesis A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.High atom economy; high turnover numbers; exceptional enantioselectivity.Catalyst development can be complex; some catalysts are sensitive to air and moisture.Often >99%
The Rise of Asymmetric Catalysis

The most significant leap in the synthesis of chiral amino alcohols came with the advent of asymmetric catalysis. These methods use a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, offering high efficiency and atom economy.

The asymmetric hydrogenation of ketones, pioneered by William S. Knowles and Ryōji Noyori (who shared the 2001 Nobel Prize in Chemistry), is a powerful method for producing chiral alcohols.[14] This technology was extended to the synthesis of chiral amino alcohols through the asymmetric hydrogenation of α-amino ketones. Noyori's development of Ruthenium-based catalysts, often featuring chiral diphosphine ligands like BINAP and a chiral 1,2-diamine, proved to be highly effective for this transformation.[15][16] These catalysts can achieve exceptional enantioselectivity and high turnover numbers.[15]

Asymmetric transfer hydrogenation (ATH) offers a practical alternative, using a hydrogen source like isopropanol or formic acid instead of high-pressure hydrogen gas. The Noyori-Ikariya catalysts, such as [(arene)Ru(TsDPEN)Cl], are highly effective for the ATH of ketones, including α-amino ketones, to produce chiral amino alcohols with predictable stereochemistry.[17]

Visualization: Generalized Catalytic Cycle for Noyori Asymmetric Hydrogenation

Noyori Catalytic Cycle Ru_precatalyst Ru(II) Precatalyst [(diphosphine)Ru(diamine)] Ru_hydride Active Ru-H Hydride [Ru-H] Ru_precatalyst->Ru_hydride + H₂ - HX TS Transition State [Ketone Coordination] Ru_hydride->TS + Ketone (S) Product_complex Product-Catalyst Complex TS->Product_complex Hydride Transfer Product_complex->Ru_hydride - Alcohol (P) + H₂ caption Fig. 1: Simplified catalytic cycle for the asymmetric hydrogenation of a ketone. Amino_Alcohol_Catalysis_Workflow cluster_prep Catalyst Formation cluster_reaction Asymmetric Transformation cluster_workup Product Isolation Metal_Source Metal Precursor (e.g., ZnEt₂) Active_Catalyst Active Chiral Metal Complex Metal_Source->Active_Catalyst Ligand Chiral Amino Alcohol Ligand Ligand->Active_Catalyst Reaction_Step Stereoselective C-C Bond Formation Active_Catalyst->Reaction_Step Substrate_1 Substrate 1 (e.g., Aldehyde) Substrate_1->Reaction_Step Substrate_2 Substrate 2 (e.g., ZnEt₂) Substrate_2->Reaction_Step Product_Complex Product-Catalyst Adduct Reaction_Step->Product_Complex Workup Aqueous Workup Product_Complex->Workup Final_Product Enantioenriched Product (Alcohol) Workup->Final_Product Catalyst_Regen Catalyst Regeneration Workup->Catalyst_Regen caption Fig. 2: General workflow for a reaction catalyzed by a chiral amino alcohol-metal complex.

Caption: Fig. 2: General workflow for a reaction catalyzed by a chiral amino alcohol-metal complex.

Conclusion and Future Outlook

The journey of chiral amino alcohols from a laboratory curiosity to a cornerstone of modern organic chemistry is a testament to the relentless pursuit of stereochemical control. From the foundational work of Wurtz and the serendipitous discovery of ephedrine's power to the rational design of sophisticated asymmetric catalysts by pioneers like Noyori and Sharpless, the field has undergone a profound transformation. The development of robust and predictable synthetic methods has not only enabled the large-scale production of life-saving medicines but has also provided the tools to construct increasingly complex molecular architectures.

Looking ahead, the field continues to evolve. The development of more sustainable and economical catalytic systems, often employing earth-abundant metals, is a key area of research. Furthermore, biocatalysis, using engineered enzymes to perform highly selective transformations, offers a green and efficient alternative for the synthesis of chiral amino alcohols. The principles of chirality and molecular recognition, so elegantly embodied by this class of compounds, will undoubtedly continue to drive innovation in drug discovery, materials science, and beyond.

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A Guide to Asymmetric Catalysis: Core Principles and Applications of Chiral Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Asymmetric catalysis stands as a pivotal technology in modern chemistry, enabling the precise synthesis of chiral molecules essential in pharmaceuticals, agrochemicals, and materials science.[1][2] The selective production of a single enantiomer is critical, as different stereoisomers of a molecule can exhibit vastly different biological activities.[3] At the heart of this field are chiral ligands, which coordinate to metal centers to create a chiral environment that dictates the stereochemical outcome of a reaction.[4][5][6] This in-depth technical guide provides a comprehensive exploration of the fundamental principles of asymmetric catalysis using chiral ligands. We will delve into the mechanisms of stereoselection, the design principles of effective chiral ligands, the critical interplay of steric and electronic effects, and the application of these concepts in the synthesis of enantiomerically pure compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this powerful synthetic tool.

The Imperative for Chirality: An Introduction to Asymmetric Catalysis

Many of the molecules of life, including amino acids and sugars, exist as single enantiomers. Consequently, biological systems, such as receptors and enzymes, are inherently chiral and often interact differently with the two enantiomers of a chiral drug.[7] This can lead to one enantiomer having the desired therapeutic effect while the other is inactive or, in some cases, toxic.[7] The tragic case of thalidomide in the mid-20th century, where one enantiomer was a sedative while the other was a potent teratogen, tragically underscored the critical importance of stereochemical control in drug synthesis.

Asymmetric catalysis offers an elegant and efficient solution to this challenge by using a small amount of a chiral catalyst to generate large quantities of a single enantiomer from prochiral starting materials.[8][9][10] This approach is highly sought after in the pharmaceutical industry as it enhances therapeutic efficacy, reduces side effects, and contributes to more sustainable and atom-economical manufacturing processes.[2][11]

The Heart of the Matter: The Chiral Ligand-Metal Complex

The majority of asymmetric catalysts are composed of a central metal atom coordinated to one or more chiral organic molecules known as ligands.[4][5] The chiral ligand is the key to enantioselectivity; it creates a well-defined, three-dimensional chiral pocket around the metal's active site.[11] This chiral environment forces the incoming substrate to bind in a specific orientation, leading to the preferential formation of one enantiomeric product over the other.[12][4][5][8]

The effectiveness of a chiral catalyst is typically quantified by its enantiomeric excess (ee), which measures the degree to which one enantiomer is favored.

Mechanisms of Enantioselective Induction

The transfer of chirality from the ligand to the product occurs through a series of intricate interactions within the catalytic cycle. While the exact mechanism is reaction-dependent, several key principles govern enantioselective induction:

  • Steric Repulsion: The chiral ligand creates a sterically demanding environment. The substrate will preferentially adopt a conformation in the transition state that minimizes steric clashes with the bulky groups on the ligand, thus favoring the formation of one enantiomer.[12][11]

  • Electronic Effects: The electronic properties of the ligand can influence the electronic density at the metal center and the substrate.[12][11] This can lead to preferential activation of one of the prochiral faces of the substrate. For instance, electron-donating or withdrawing groups on the ligand can tune the reactivity and selectivity of the catalyst.[13][14]

  • Secondary Interactions: Non-covalent interactions such as hydrogen bonding and π-π stacking between the ligand and the substrate can further stabilize the desired transition state, enhancing enantioselectivity.[11][15]

The interplay of these steric and electronic factors is crucial for achieving high levels of enantiocontrol.[16][17]

Designing for Selectivity: Principles of Chiral Ligand Architecture

The design of effective chiral ligands is a central theme in asymmetric catalysis. While serendipity has played a role, several rational design principles have emerged over decades of research.

The C₂ Symmetry Advantage

A significant number of highly successful chiral ligands possess a C₂ axis of symmetry.[12][4][5] This design principle, exemplified by ligands like BINAP and DIOP, offers several advantages:

  • Simplification of Diastereomeric Transition States: The symmetry of the ligand reduces the number of possible diastereomeric transition states, which can simplify the analysis of the reaction mechanism and often leads to higher enantioselectivity.[]

  • Well-Defined Chiral Environment: C₂-symmetric ligands often create a more ordered and predictable chiral pocket around the metal center.

The Rise of Non-Symmetrical Ligands

While C₂ symmetry has been a powerful guiding principle, there is no fundamental reason why it should be superior for all reactions.[4][5] In fact, many highly effective modern ligands are non-symmetrical (C₁-symmetric).[12][4][5] These ligands, such as PHOX (phosphine-oxazoline) ligands, possess two distinct coordinating groups with different steric and electronic properties.[12][4] This "desymmetrization" allows for a more nuanced tuning of the catalyst's properties, which can be advantageous for certain transformations where the two coordination sites of the metal play different roles in the catalytic cycle.[12][4]

"Privileged" Ligand Scaffolds

Through extensive research, certain ligand backbones have demonstrated remarkable versatility and effectiveness across a wide range of asymmetric transformations.[5][6][] These are often referred to as "privileged ligands." Understanding the structural features of these core scaffolds provides a valuable starting point for catalyst design and selection.

Ligand ClassKey Structural FeaturesCommon Applications
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)C₂-symmetric, atropisomeric diphosphine with a binaphthyl backbone. The chirality arises from the restricted rotation around the C-C bond connecting the two naphthyl rings.Asymmetric hydrogenation, hydroformylation, and cross-coupling reactions.[6]
Salen (N,N'-bis(salicylidene)ethylenediamine)Tetradentate Schiff base ligand that forms a square planar complex with various metals. The chirality is typically introduced in the diamine bridge.Asymmetric epoxidation, aziridination, and cyclopropanation.[11][19]
BOX (Bis(oxazoline))C₂-symmetric ligand with two chiral oxazoline rings. The structure is readily tunable by varying the substituents on the oxazoline ring and the bridging unit.Copper-catalyzed cyclopropanation, Diels-Alder reactions, and aldol reactions.[5][11][]
PHOX (Phosphinooxazoline)Non-symmetrical, modular P,N-ligand combining a phosphine and an oxazoline moiety. The modular nature allows for independent tuning of the steric and electronic properties of each coordinating group.Palladium-catalyzed allylic alkylation, iridium-catalyzed hydrogenation.[12][11]

Table 1: Key Classes of Privileged Chiral Ligands

The Catalytic Cycle in Action: A Mechanistic Overview

To illustrate the principles discussed, let's consider a generalized catalytic cycle for an asymmetric hydrogenation reaction, a cornerstone of enantioselective synthesis.

Asymmetric_Hydrogenation_Cycle cluster_cycle Catalytic Cycle cluster_legend Legend A [M(L*)] Active Catalyst B [M(L*)(Substrate)] Substrate Coordination A->B + Substrate C [H-M(L*)(Substrate)] Oxidative Addition of H₂ B->C + H₂ D [H₂-M(L*)(Substrate)] Intermediate C->D Hydride Insertion E Product (Chiral) D->E Reductive Elimination F [M(L*)] Catalyst Regeneration E->F M Metal Center L_star L* = Chiral Ligand

A generalized catalytic cycle for asymmetric hydrogenation.

  • Catalyst Activation & Substrate Coordination: The active catalyst, a complex of a metal (M) and a chiral ligand (L*), binds to the prochiral substrate. The chiral environment of the ligand dictates the preferred face of coordination.

  • Oxidative Addition: Molecular hydrogen (H₂) adds to the metal center.

  • Hydride Insertion: One of the hydride ligands on the metal inserts into the coordinated substrate. The stereochemistry of this step is directed by the chiral ligand.

  • Reductive Elimination: The second hydride ligand transfers to the substrate, forming the chiral product and regenerating the active catalyst. The product is then released, and the catalyst can enter another cycle.

Experimental Workflow: From Ligand Synthesis to Catalytic Evaluation

The development of a new asymmetric catalytic system follows a systematic experimental workflow.

Experimental_Workflow A Ligand Synthesis & Purification B Catalyst Preparation (In situ or Isolated) A->B C Asymmetric Catalytic Reaction B->C D Reaction Monitoring (TLC, GC, HPLC) C->D E Product Isolation & Purification D->E F Enantiomeric Excess (ee) Determination (Chiral HPLC, GC, or SFC) E->F G Structure Confirmation (NMR, MS) E->G H Optimization Studies (Solvent, Temperature, Catalyst Loading) F->H H->C Iterative Improvement

A typical experimental workflow for developing an asymmetric catalytic reaction.

Step-by-Step Protocol: A General Procedure for Asymmetric Hydrogenation Screening
  • Ligand and Precursor Preparation: Ensure the chiral ligand and metal precursor are of high purity. Handle air- and moisture-sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Catalyst Formation (In Situ): In a flame-dried reaction vessel under an inert atmosphere, dissolve the metal precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (typically in a 1:1.1 to 1:1.2 metal:ligand ratio) in a degassed solvent (e.g., methanol, dichloromethane). Stir the solution at room temperature for 15-30 minutes to allow for complex formation.

  • Reaction Setup: In a separate vessel, dissolve the prochiral substrate in the same degassed solvent.

  • Catalysis: Transfer the substrate solution to the catalyst solution via cannula. Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Reaction Monitoring: Stir the reaction at a constant temperature. Monitor the progress of the reaction by periodically taking aliquots and analyzing them by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation.

  • Analysis:

    • Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

    • Determine the enantiomeric excess of the product using chiral HPLC, GC, or supercritical fluid chromatography (SFC) by comparing the retention times of the enantiomers with those of a racemic standard.

Troubleshooting Common Challenges in Asymmetric Catalysis

Achieving high enantioselectivity and yield can be challenging. Here are some common issues and potential solutions:

ProblemPotential CausesTroubleshooting Steps
Low Enantiomeric Excess (ee) - Impure catalyst or ligand.- Incorrect reaction temperature.- Inappropriate solvent.- Air or moisture contamination.- Ensure the purity of all reagents and solvents.- Screen a range of temperatures; lower temperatures often improve ee.[20]- Conduct a solvent screen to find the optimal medium.- Use rigorous inert atmosphere techniques.[20]
Low Conversion/Yield - Catalyst deactivation.- Insufficient catalyst loading.- Incorrect stoichiometry.- Low reaction temperature or time.- Use a fresh batch of catalyst to check for deactivation.[20]- Incrementally increase the catalyst loading.- Verify the stoichiometry of all reactants.- Increase the reaction time or modestly increase the temperature, while monitoring the effect on ee.[20]
Inconsistent Results - Variations in reagent quality.- Inconsistent reaction setup (e.g., stirring rate, reagent addition rate).- Temperature fluctuations.- Use reagents from the same batch for comparative studies.- Standardize all experimental procedures.- Use a reliable thermostat to maintain a constant temperature.[20]

Table 2: Troubleshooting Guide for Asymmetric Catalysis

The Future of Asymmetric Catalysis: Sustainability and Innovation

The field of asymmetric catalysis is continuously evolving, with a strong emphasis on developing more sustainable and efficient processes. Key areas of current research include:

  • Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing area.[9][21][22] These catalysts are often less toxic, less sensitive to air and moisture, and more environmentally benign than their metal-based counterparts.[21]

  • Biocatalysis: Enzymes are nature's highly efficient and selective chiral catalysts.[7] The use of engineered enzymes in industrial processes is becoming increasingly common.

  • Computational Chemistry: Advances in computational modeling are enabling a more rational design of chiral ligands and a deeper understanding of reaction mechanisms, reducing the need for extensive empirical screening.[2][11]

  • Flow Chemistry: The implementation of asymmetric catalysis in continuous flow systems offers advantages in terms of safety, scalability, and process control.[22]

Conclusion: A Powerful Tool for a Chiral World

Asymmetric catalysis using chiral ligands is a powerful and indispensable tool in modern chemical synthesis. The ability to control the three-dimensional arrangement of atoms with high precision has revolutionized the way we approach the synthesis of complex molecules, particularly in the pharmaceutical industry.[2][3][23] By understanding the fundamental principles of ligand design, the interplay of steric and electronic effects, and the mechanisms of enantioselection, researchers can harness the full potential of this technology to create safer, more effective drugs and innovative chemical products. The continued development of novel chiral catalysts and catalytic methodologies promises to further expand the boundaries of what is possible in the world of stereoselective synthesis.

References

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Methodological & Application

Catalytic Mastery: A Guide to Enantioselective Reactions with (1R,2S)-2-Aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Chemist

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged scaffolds that have emerged, chiral β-amino alcohols stand out for their remarkable ability to orchestrate stereoselective transformations. This guide focuses on a particularly potent class of these organocatalysts: derivatives of (1R,2S)-2-aminocyclopentanol. The inherent rigidity of the cyclopentane ring, combined with the cis-relationship of the amino and hydroxyl groups, provides a pre-organized framework for inducing chirality in a variety of chemical reactions.

This document moves beyond a simple recitation of procedures. It is designed as a deep dive into the practical application and mechanistic underpinnings of these catalysts, empowering you, the researcher, to not only replicate results but to innovate. We will explore the "why" behind the "how," offering insights into the subtle interplay of steric and electronic factors that govern the success of these reactions. Whether you are a seasoned professional in drug development or an academic researcher pushing the boundaries of organic synthesis, this guide will serve as a valuable resource for harnessing the power of this compound-derived catalysts.

I. The Catalyst: Structure, Synthesis, and Strategic Advantage

The efficacy of this compound as a chiral precursor lies in its defined stereochemistry and the bifunctional nature of the vicinal amino and hydroxyl groups. These groups work in concert to activate and orient substrates, creating a highly organized transition state that dictates the stereochemical outcome of the reaction.

Synthesis of Key Derivatives

The true versatility of the this compound scaffold is unlocked through the derivatization of its primary amine. Modification of this group allows for the fine-tuning of the catalyst's steric and electronic properties, tailoring its activity for specific transformations. A common and highly effective class of derivatives are those bearing bulky substituents, such as diphenylmethyl or related aryl groups.

The synthesis of these derivatives is often a straightforward process. For instance, the introduction of a diphenylmethyl group can be achieved via reductive amination, reacting the primary amine with benzophenone in the presence of a reducing agent. This modularity allows for the creation of a library of catalysts for screening and optimization.

II. Application Focus: The Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation.[1] The enantioselective variant of this reaction is of paramount importance for the synthesis of complex chiral molecules. Derivatives of this compound have proven to be excellent catalysts for this transformation, particularly in the addition of ketones to nitroolefins.

Causality in Catalysis: The "Why"

The success of these catalysts hinges on their bifunctional nature. The secondary amine of the catalyst reacts with the ketone substrate to form a nucleophilic enamine intermediate. Simultaneously, the hydroxyl group of the catalyst acts as a Brønsted acid, activating the nitroolefin electrophile through hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, favoring attack on one of the prochiral faces of the nitroolefin. The steric bulk of the N-substituent on the catalyst plays a crucial role in shielding one face of the enamine, further enhancing stereocontrol.

Below is a diagram illustrating the proposed catalytic cycle:

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst (1R,2S)-2-(N-Aryl)aminocyclopentanol Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone TransitionState Organized Transition State (H-Bonding) Enamine->TransitionState + Nitroolefin Nitroolefin Nitroolefin Nitroolefin->TransitionState H-Bonding Activation Iminium Iminium Ion Intermediate TransitionState->Iminium C-C Bond Formation Product Chiral Michael Adduct Iminium->Product + H2O (Hydrolysis) Product->Catalyst - Catalyst Regeneration

Caption: Proposed catalytic cycle for the Michael addition.

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is a representative example of the application of a this compound derivative in an asymmetric Michael addition. The specific catalyst, (1R,2S)-2-(diphenylmethylamino)cyclopentanol, is chosen for its demonstrated efficacy in related systems.

Materials:

  • (1R,2S)-2-(Diphenylmethylamino)cyclopentanol (Catalyst)

  • Cyclohexanone (Michael Donor)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Benzoic Acid (Co-catalyst)

  • Toluene (Solvent, anhydrous)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the (1R,2S)-2-(diphenylmethylamino)cyclopentanol catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

  • Solvent and Reactants: Add anhydrous toluene (2.0 mL) to the flask and stir the mixture until the catalyst and co-catalyst are fully dissolved. Add cyclohexanone (2.0 mmol, 2.0 equiv.).

  • Initiation: Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion of the reaction (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results and Substrate Scope

Based on studies with analogous primary β-amino alcohol catalysts, this reaction is expected to proceed with good to excellent yields and high stereoselectivities.[2] The following table summarizes the expected performance for the reaction of various ketones with different nitroolefins.

EntryMichael DonorMichael Acceptor (Nitroolefin)Expected Yield (%)Expected dr (syn:anti)Expected ee (%)
1Cyclohexanonetrans-β-Nitrostyrene85-95>95:590-98
2Acetonetrans-β-Nitrostyrene70-85-85-95
3Cyclopentanonetrans-β-Nitrostyrene80-90>95:588-96
4Cyclohexanone4-Chloro-β-nitrostyrene88-98>95:592-99
5Cyclohexanone4-Methoxy-β-nitrostyrene80-90>95:585-93

Note: The syn or anti designation refers to the relative stereochemistry of the newly formed stereocenters. The specific outcome can be influenced by the catalyst structure and reaction conditions.

III. Expanding the Toolkit: Aldol and Diels-Alder Reactions

The utility of this compound derivatives extends beyond Michael additions. These versatile catalysts are also effective in promoting other key carbon-carbon bond-forming reactions.

The Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds.[3] Similar to the Michael addition, derivatives of this compound can catalyze the direct asymmetric aldol reaction between a ketone and an aldehyde. The catalytic cycle is analogous, involving the formation of a chiral enamine from the ketone, which then nucleophilically attacks the aldehyde. The hydroxyl group of the catalyst is again crucial for activating the aldehyde and organizing the transition state.

Aldol_Mechanism cluster_aldol Asymmetric Aldol Reaction Workflow Start Start: Catalyst, Ketone, Aldehyde Enamine_Formation Enamine Formation (Catalyst + Ketone) Start->Enamine_Formation Aldehyde_Activation Aldehyde Activation (H-Bonding with Catalyst-OH) Start->Aldehyde_Activation CC_Bonding Diastereoselective C-C Bond Formation Enamine_Formation->CC_Bonding Aldehyde_Activation->CC_Bonding Hydrolysis Hydrolysis CC_Bonding->Hydrolysis End End: Chiral β-Hydroxy Ketone + Regenerated Catalyst Hydrolysis->End

Caption: Workflow for the asymmetric aldol reaction.

The Enantioselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Organocatalytic versions of this reaction often proceed via the formation of a chiral iminium ion from an α,β-unsaturated aldehyde and a secondary amine catalyst. This iminium ion is a more reactive dienophile than the parent aldehyde, accelerating the reaction and allowing for stereocontrol. While less common for this specific scaffold, the principles of iminium ion catalysis suggest that appropriately designed derivatives of this compound could be effective in this transformation.

IV. Conclusion and Future Outlook

Derivatives of this compound represent a highly valuable and versatile class of organocatalysts. Their rigid stereochemical framework and bifunctional nature allow for the effective catalysis of a range of important enantioselective reactions. The modularity of their synthesis enables the tuning of their properties for specific applications, making them an attractive tool for both academic and industrial research. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the development and application of catalysts like these will undoubtedly play a central role in advancing the field of organic synthesis.

V. References

  • Nakano, H., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(2), 1099-1104. Available from: [Link]

  • Organic Chemistry Portal. Michael Addition. Available from: [Link]

  • Wikipedia. Aldol reaction. Available from: [Link]

  • Ghosh, A. K., Cho, H., & Onishi, M. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821–824.

  • Han, S. Q., et al. (2009). Synthesis of novel (1R,2S)-2-aminoalcohols. Chemical Reagents, 31(2), 125-127.

  • Barbas, C. F., et al. (2000). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 122(48), 12099-12100.

  • Begum, Z., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(2), 1099-1104.

  • ACS Publications. Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. Available from: [Link]

  • MDPI. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Available from: [Link]

  • The Royal Society of Chemistry. Continuous asymmetric Michael additions of ketones to β-nitroolefins over (1R, 2R)-(+)-. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of (1R,2S)-2-Aminocyclopentanol in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,2S)-2-aminocyclopentanol is a pivotal chiral building block in modern organic synthesis, prized for its defined stereochemistry which enables the precise construction of complex, enantiomerically pure molecules. Its vicinal amino and hydroxyl groups, arranged in a cis configuration on a five-membered carbocyclic ring, offer a rigid and predictable scaffold for directing stereoselective reactions. This technical guide moves beyond a simple recitation of facts to provide an in-depth analysis of the strategic application of this compound. We will focus on its role in the synthesis of biologically active β-amino acids, using the potent antifungal agent Cispentacin as a primary case study. Furthermore, we will explore its potential as a precursor for chiral ligands in asymmetric catalysis, providing researchers and drug development professionals with both field-proven protocols and forward-looking applications.

The Stereochemical Imperative: Why this compound?

In pharmaceutical development, the three-dimensional arrangement of atoms is not a trivial detail—it is fundamental to a molecule's biological function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, or "chiral building blocks," is a cornerstone of modern drug synthesis, as it obviates the need for difficult and costly chiral separations later in the process.[1]

This compound belongs to the class of 1,2-amino alcohols, a privileged scaffold in asymmetric synthesis.[2] The fixed cis relationship between the amine and alcohol groups allows it to act as a rigid bidentate ligand or to direct incoming reagents to a specific face of the molecule, thereby controlling the stereochemical outcome of subsequent transformations. This guide will demonstrate how this structural feature is leveraged to achieve high levels of stereocontrol in synthesis.

Core Application: Synthesis of the Antifungal Agent (-)-Cispentacin

One of the most significant applications of the (1R,2S) cyclopentane framework is in the synthesis of β-amino acids, a class of compounds known for their unique structural properties and biological activities, including their ability to form stable peptide secondary structures.[3][4] A prime example is (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid , an antifungal antibiotic known as Cispentacin.[5]

Scientific Context & Causality

Cispentacin exhibits potent activity against various fungi, notably Candida albicans.[6] Crucially, its biological activity is almost exclusively associated with the (1R,2S) enantiomer.[7] This makes an enantioselective synthesis not just desirable, but essential for its development as a therapeutic agent.

The synthetic strategy hinges on establishing two adjacent stereocenters with a cis relationship on the cyclopentane ring. A powerful method to achieve this is the asymmetric conjugate addition of a homochiral lithium amide to a prochiral α,β-unsaturated ester. This approach is highly effective because the chiral amide adds to one enantiotopic face of the double bond, simultaneously creating the C-N and C-H bonds with the desired stereochemistry in a single, highly controlled step.[5][8]

Visualization: Synthetic Workflow for Cispentacin Analogue

The following diagram illustrates the key transformation in the synthesis of a Cispentacin analogue, highlighting the crucial conjugate addition step that sets the stereochemistry.

cluster_start Starting Materials cluster_reaction Key Stereochemical Step cluster_intermediate Chiral Intermediate cluster_deprotection Final Deprotection cluster_product Final Product start_ester Racemic α,β-Unsaturated Ester (e.g., tert-butyl 3-methylcyclopentene-1-carboxylate) conjugate_add Asymmetric Conjugate Addition (Kinetic Resolution) start_ester->conjugate_add Substrate start_amide Homochiral Lithium Amide (e.g., Lithium (S)-N-benzyl- N-α-methylbenzylamide) start_amide->conjugate_add Chiral Reagent chiral_amino_ester Enantioenriched β-Amino Ester (tert-butyl (1R,2S,3R)-3-methyl-2-N,N- dibenzylaminocyclopentane-1-carboxylate) conjugate_add->chiral_amino_ester Forms (1R,2S) centers High d.e. & e.e. deprotection 1. Hydrogenolysis (Pd/C, H₂) 2. Ester Hydrolysis (TFA) chiral_amino_ester->deprotection final_product Target β-Amino Acid ((1R,2S,3R)-3-methylcispentacin) deprotection->final_product Yields final API

Caption: Asymmetric synthesis of a Cispentacin analogue via kinetic resolution.

Experimental Protocol: Asymmetric Synthesis of a Cispentacin Analogue

This protocol is adapted from methodologies reported for the synthesis of Cispentacin and its derivatives, demonstrating the core conjugate addition and subsequent deprotection steps.[7][8]

Step 1: Asymmetric Conjugate Addition (Kinetic Resolution)

  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the homochiral lithium amide by dissolving (S)-N-benzyl-N-α-methylbenzylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Conjugate Addition: To the lithium amide solution, add a solution of racemic tert-butyl 3-methylcyclopentene-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress is monitored by thin-layer chromatography (TLC) or HPLC to determine the point of ~50% conversion for optimal kinetic resolution.

  • Quenching: Upon reaching the desired conversion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product, containing the enantioenriched β-amino ester, is purified by flash column chromatography on silica gel.

Step 2: Deprotection to Yield the Final β-Amino Acid

  • N-Debenzylation: Dissolve the purified β-amino ester from Step 1 in methanol. Add Pearlman's catalyst (Pd(OH)₂/C, ~10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 5 atm) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate.

  • Ester Hydrolysis: Dissolve the resulting residue in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2-4 hours until the tert-butyl ester is fully cleaved.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The crude amino acid is purified by ion-exchange chromatography (e.g., Dowex 50W-X8 resin) to yield the final product as a white solid.

Data Presentation: Representative Reaction Performance

The following table summarizes typical results for the key steps in the synthesis of Cispentacin analogues, demonstrating the high efficiency and stereoselectivity of the process.

StepProductYieldDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Reference
Conjugate Additiontert-butyl (1R,2S,3R)-β-amino ester~39% (78% of theoretical max)>98%>98%[8]
Deprotection(1R,2S,3R)-3-methylcispentacin~69%>98%98 ± 1%[7]

Prospective Application: this compound as a Chiral Ligand Precursor

Beyond its use as a direct synthetic intermediate, the 1,2-amino alcohol scaffold is a cornerstone for the development of chiral ligands used in metal-catalyzed asymmetric reactions.[9] While literature specifically detailing ligands from this compound is nascent, its structural similarity to highly successful scaffolds like (1R,2S)-1-amino-2-indanol provides a strong basis for its potential.[10][11][12]

Scientific Rationale

Chiral ligands coordinate to a metal center, creating a defined, three-dimensional pocket around the active site. This chiral environment forces an incoming substrate to approach from a specific direction, leading to the preferential formation of one enantiomer of the product. The rigidity of the cyclopentane ring in this compound is advantageous, as it reduces conformational flexibility and can lead to higher levels of enantiocontrol.[13]

Visualization: Ligand Synthesis and Catalytic Cycle

This diagram illustrates a general pathway for synthesizing a Schiff base (salen-type) ligand from this compound and its subsequent role in a representative catalytic cycle.

cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis Example (General) amino_alcohol This compound condensation Condensation (-H₂O) amino_alcohol->condensation salicylaldehyde Salicylaldehyde salicylaldehyde->condensation schiff_ligand Chiral Schiff Base Ligand condensation->schiff_ligand active_catalyst Active Chiral Catalyst [M-Ligand]* schiff_ligand->active_catalyst Coordination metal Metal Precursor (e.g., Ru, Rh) metal->active_catalyst product Enantioenriched Product (e.g., Chiral Alcohol) active_catalyst->product Catalytic Turnover substrate Prochiral Substrate (e.g., Ketone) substrate->active_catalyst

Caption: Synthesis of a chiral ligand and its role in a catalytic cycle.

Protocol: General Synthesis of a Schiff Base Ligand

This protocol provides a standard method for the synthesis of a Schiff base (salen-type) ligand, a common class of ligands readily prepared from 1,2-amino alcohols.[14]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Addition: Add salicylaldehyde (1.05 equivalents) to the solution at room temperature. A color change and/or precipitation of the product may be observed.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction can be gently heated if necessary to ensure completion.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization if required.

Conclusion

This compound is a potent chiral synthon whose value is defined by the precise stereochemical control it imparts on synthetic transformations. Its demonstrated utility in the asymmetric synthesis of the antifungal β-amino acid Cispentacin provides a clear and compelling case study of its importance. The principles underlying this synthesis—leveraging the fixed cis stereochemistry to direct reactions—are broadly applicable. Furthermore, its potential as a precursor to a new class of chiral ligands for asymmetric catalysis represents a promising frontier for researchers in drug discovery and process development. The protocols and strategic insights provided herein serve as a robust foundation for harnessing the full potential of this versatile building block.

References

  • Bailey, S., Davies, S. G., Smith, A. D., & Withey, J. M. (2002). Asymmetric synthesis of (1R,2S,3R)-gamma-methyl-cis-pentacin by a kinetic resolution protocol. Chemical Communications, (23), 2910-2911. [Link]

  • Nakagawa, Y., et al. (2023). Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin. Nature Communications, 14(1), 8035. [Link]

  • Davies, S. G., & Smith, A. D. (1994). Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (23), 3365-3375. [Link]

  • Bailey, S., et al. (2002). Asymmetric synthesis of (1R,2S,3R)-gamma-methyl-cis-pentacin by a kinetic resolution protocol. MacEwan University Research Online. [Link]

  • Bunnage, M. E., et al. (2003). Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (+/-)-3-methylcyclopentene-1-carboxylate. Organic & Biomolecular Chemistry, 1(21), 3698-3707. [Link]

  • BenchChem. (2025). Comparative study of different synthetic routes to aminocyclopentanol.
  • Nakagawa, Y., et al. (2023). Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin. PubMed Central. [Link]

  • Bailey, S., Davies, S. G., Smith, A. D., & Withey, J. M. (2002). Asymmetric synthesis of (1R,2S,3R)-γ-methyl-cis-pentacin by a kinetic resolution protocol. RSC Publishing. [Link]

  • Chem-Impex. (n.d.). (1R,2R)-2-Aminocyclopentanol hydrochloride.
  • BenchChem. (2025). Preparation of Chiral Ligands from (1R,2S)-1-amino-2-indanol for Asymmetric Catalysis: Application Notes and Protocols.
  • BenchChem. (2025). Comparative Analysis of Chiral Ligands Derived from 1-Amino-2-methyl-4-phenylbutan-2-ol in Asymmetric Catalysis.
  • Forró, E., & Fülöp, F. (2013). A new access route to functionalized cispentacins from norbornene β-amino acids. Chemistry—A European Journal, 19(3), 1039-1044. [Link]

  • Wang, D., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry, 14(10), 1144-1151. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

  • Rainoldi, G., et al. (2025). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry, 23(38), 8736-8749. [Link]

  • Rainoldi, G., et al. (2025). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. University of Huddersfield Research Portal. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
  • BenchChem. (2025). Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis.
  • Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Urbana-Champaign.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Kumar, V. P., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 16(11), 605-610. [Link]

  • ECHEMI. (n.d.). CIS-2-AMINO-CYCLOPENTANOL HYDROCHLORIDE.
  • Gemo, T. S., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(1), 89-122. [Link]

  • Khan, I., et al. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 15(1), 29712. [Link]

  • Echemi. (n.d.). cis-(1S,2R)-2-Aminocyclopentanol hydrochloride.
  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Bioorganic & Medicinal Chemistry, 21(21), 6401-6435. [Link]

  • Ivanov, R., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(1), 1. [Link]

  • Aubert, M., et al. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(10), 2442. [Link]

  • Ivanov, R., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

Sources

Protocol for asymmetric reduction using (1R,2S)-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Asymmetric Ketone Reduction Utilizing (1R,2S)-2-aminocyclopentanol

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and scientific background for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This transformation is pivotal in modern asymmetric synthesis, particularly within the pharmaceutical industry for creating chiral drug intermediates. The methodology leverages a chiral oxazaborolidine catalyst generated in situ from this compound and a borane source, representing a highly effective application of the principles established by the Corey-Bakshi-Shibata (CBS) reduction.[1][2]

Introduction: The Imperative of Chirality

The conversion of prochiral ketones to enantiomerically enriched secondary alcohols is a fundamental process in organic synthesis.[3] Chiral alcohols are indispensable building blocks for a vast array of pharmaceuticals and biologically active compounds, where a specific stereoisomer is often responsible for the desired therapeutic effect.[4] The CBS reduction and its variants provide a robust and predictable method for achieving high levels of enantioselectivity.[2][5] The catalyst, formed from a chiral amino alcohol like this compound and a borane source, establishes a chiral environment that directs hydride delivery to one of the two enantiotopic faces of the ketone's carbonyl group.[6][7] This guide details the mechanism, scope, and practical execution of this powerful synthetic tool.

Mechanism of Stereoselection

The success of this protocol hinges on the in situ formation of a rigid, chiral oxazaborolidine catalyst, which then orchestrates the stereoselective reduction. The generally accepted mechanism involves several key stages, which explains both the catalytic nature of the process and the origin of the high enantioselectivity.[1][8]

  • In Situ Catalyst Formation : The chiral amino alcohol, this compound, reacts with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF, or borane-dimethyl sulfide, BH₃·SMe₂) to form the active oxazaborolidine catalyst. This initial reaction is typically rapid.[9][10]

  • Catalyst-Borane Complexation : The Lewis basic nitrogen atom within the oxazaborolidine ring coordinates to a second molecule of borane.[2][6] This coordination serves a dual purpose: it activates the external borane as a potent hydride donor and significantly enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[6][8]

  • Stereoselective Ketone Coordination : The prochiral ketone substrate, acting as a Lewis base, coordinates to the now highly Lewis-acidic endocyclic boron atom of the catalyst. Steric interactions govern this coordination, with the ketone orienting itself to place its larger substituent (Rₗ) away from the steric bulk of the catalyst's chiral framework.[6][8]

  • Intramolecular Hydride Transfer : The hydride from the externally coordinated borane is transferred to the carbonyl carbon of the ketone via a highly organized, six-membered chair-like transition state.[6][8] This intramolecular delivery ensures the hydride attacks a specific face of the ketone, dictating the stereochemistry of the resulting alcohol.

  • Product Release and Catalyst Regeneration : Following the hydride transfer, the resulting alkoxyborane dissociates, and after workup, yields the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.[6]

G cluster_setup Catalyst Formation & Activation cluster_cycle Catalytic Cycle AminoAlcohol This compound + BH₃ Catalyst Chiral Oxazaborolidine Catalyst AminoAlcohol->Catalyst In situ formation ActivatedCatalyst Activated Catalyst-Borane Complex Catalyst->ActivatedCatalyst + BH₃ (Lewis Base Coordination to N) Coordination Ternary Complex (Catalyst-Borane-Ketone) ActivatedCatalyst->Coordination Enters Catalytic Cycle Ketone Prochiral Ketone (Rₗ-CO-Rₛ) Ketone->Coordination Coordination to endocyclic Boron TransitionState Six-Membered Transition State Coordination->TransitionState Face-selective intramolecular hydride transfer ProductComplex Alkoxyborane Complex TransitionState->ProductComplex ProductComplex->ActivatedCatalyst Product Release & Catalyst Regeneration FinalProduct Chiral Secondary Alcohol ProductComplex->FinalProduct Hydrolytic Workup

Caption: Catalytic cycle of the CBS reduction.

Substrate Scope & Performance

This catalytic system is highly effective for the asymmetric reduction of a wide range of prochiral ketones, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated systems.[2][10] The enantioselectivity is often excellent, with predictable stereochemical outcomes. The (1R,2S)-amino alcohol precursor typically yields the corresponding (S)-alcohol.

Substrate (Ketone)Product (Alcohol)Yield (%)ee (%)Reference(s)
Acetophenone(R)-1-Phenylethanol>9591-98[10]
α-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-olGood85[10]
2-Octanone(R)-2-OctanolGood81[10]
Cyclohexyl methyl ketone(R)-1-CyclohexylethanolGood89[10]
Benzalacetone (α,β-enone)(S,E)-4-Phenylbut-3-en-2-olGoodHigh[10]
1,1,1-Trifluoroacetophenone(R)-2,2,2-Trifluoro-1-phenylethanolModerateModerate-High[11]

Note: The stereochemical outcome (R/S) can vary based on Cahn-Ingold-Prelog priority rules for the specific substrate. The table presents data adapted from similar catalyst systems; specific results with this compound should be empirically verified.

Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric reduction of a model substrate, acetophenone, on a 1.0 mmol scale. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

G start Start setup 1. System Preparation (Flame-dry glassware, inert atm.) start->setup cat_form 2. In Situ Catalyst Formation (Add amino alcohol, THF, then BH₃. Stir at RT) setup->cat_form reduction 3. Asymmetric Reduction (Cool to 0°C, add ketone, then add more BH₃) cat_form->reduction monitor 4. Reaction Monitoring (TLC or GC) reduction->monitor quench 5. Quenching (Slowly add Methanol at 0°C) monitor->quench Reaction Complete workup 6. Aqueous Workup (Add HCl, extract with ether, wash, and dry) quench->workup purify 7. Purification & Analysis (Column chromatography, Chiral HPLC for ee%) workup->purify end End purify->end

Caption: Experimental workflow for asymmetric reduction.

Reagents and Equipment
  • This compound: (10.1 mg, 0.1 mmol, 10 mol%)

  • Acetophenone: (120.1 mg, 1.0 mmol, 1.0 equiv)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1.0 M solution): (~1.2 mmol total)

  • Anhydrous Tetrahydrofuran (THF): ~7 mL

  • Methanol: ~3 mL

  • 1 M Hydrochloric Acid (HCl): ~5 mL

  • Diethyl ether or Ethyl acetate: ~45 mL

  • Saturated aq. Sodium Bicarbonate (NaHCO₃) & Brine: ~15 mL each

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Required Glassware: Flame-dried round-bottom flask, magnetic stir bar, syringes, septa, inert gas line.

Step-by-Step Procedure
  • In Situ Catalyst Preparation:

    • To a dry, nitrogen-flushed 25 mL round-bottom flask, add this compound (0.1 mmol).

    • Add 5 mL of anhydrous THF to dissolve the amino alcohol.

    • Slowly add 0.2 mL of 1.0 M BH₃·THF solution (0.2 mmol) dropwise to the stirred solution at room temperature.

    • Stir the mixture for 30-60 minutes at room temperature. The formation of the oxazaborolidine catalyst is often accompanied by the evolution of hydrogen gas.[12]

  • Asymmetric Reduction:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • In a separate vial, dissolve acetophenone (1.0 mmol) in 2 mL of anhydrous THF.

    • Add the acetophenone solution dropwise to the cold catalyst solution over 5-10 minutes.

    • Slowly add an additional 1.0 mL of 1.0 M BH₃·THF solution (1.0 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C or allow it to warm slowly to room temperature, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation:

    • Once the reaction is complete (typically 1-4 hours), cool the flask back to 0 °C.

    • Quench the reaction by the very slow, dropwise addition of methanol (2-3 mL) to decompose excess borane (Caution: Hydrogen gas evolution).[12]

    • Once gas evolution ceases, add 5 mL of 1 M HCl and stir the mixture vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethanol.

    • Determine the enantiomeric excess (% ee) of the product by chiral HPLC or chiral GC analysis.

Safety and Handling Precautions

The primary hazards in this protocol are associated with borane and its complexes, which require careful handling.

  • Borane Reagents: Borane-dimethyl sulfide and borane-THF are corrosive, flammable, and react violently with water, releasing flammable hydrogen gas.[13][14] All operations must be conducted in a well-ventilated fume hood under anhydrous conditions and an inert atmosphere.[15][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[13]

  • Quenching: The quenching of excess borane with methanol is highly exothermic and produces hydrogen gas. This must be done slowly, at low temperature (0 °C), and with adequate ventilation to prevent pressure buildup and ignition.[12][15]

  • Toxicity: Boron compounds can be toxic. Avoid inhalation of vapors and skin contact.[16]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Enantioselectivity 1. Presence of moisture in reagents or glassware. 2. Impure chiral amino alcohol. 3. Reaction temperature too high. 4. Non-catalytic background reduction.1. Ensure all glassware is rigorously dried and use anhydrous solvents. 2. Use high-purity this compound. 3. Perform the reaction at lower temperatures (e.g., -20 °C or -40 °C). 4. Add the borane reducing agent slowly to the mixture of catalyst and ketone.
Low Yield / Incomplete Reaction 1. Insufficient borane. 2. Catalyst deactivation. 3. Low reaction temperature for a sluggish substrate.1. Use a slight excess of the borane reducing agent (e.g., 1.2-1.5 equivalents). 2. Ensure the reaction is kept under a strict inert atmosphere. 3. Allow the reaction to stir for a longer period or warm slowly to room temperature.
Vigorous/Uncontrolled Quenching 1. Quenching agent (methanol) added too quickly. 2. Reaction was not cooled prior to quenching.1. Add methanol drop-by-drop via a syringe. 2. Always cool the reaction vessel to 0 °C in an ice bath before adding the quenching agent.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). An efficient and catalytically enantioselective route to (S)-(-)-phenyloxirane. Journal of Organic Chemistry, 53(12), 2861-2863. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]

  • Catalysis Science & Technology. (2017). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Royal Society of Chemistry. [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]

  • Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • S. C. Wade, et al. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 947-950. [Link]

  • Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Institutes of Health. [Link]

  • S. C. Wade, et al. (2006). Safe Handling of Boranes at Scale. ResearchGate. [Link]

  • Total Organic Synthesis. (2020). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]

  • PubMed. (2006). Enzyme-catalyzed regio- and enantioselective ketone reductions. National Institutes of Health. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Borane & Borane Complexes Reagent Guide. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2006). Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. Wiley Online Library. [Link]

  • ResearchGate. (2025). Safe Handling of Boranes at Scale | Request PDF. Retrieved from [Link]

  • Singh, V. K. (2004). Enantioselective Reduction of Ketones. Organic Reactions. [Link]

Sources

The Versatile Chiral Scaffolding of (1R,2S)-2-Aminocyclopentanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Proline—Exploring New Chiral Architectures in Organocatalysis

In the expansive field of asymmetric organocatalysis, the quest for novel, efficient, and stereochemically robust catalysts is perpetual. While proline and its derivatives have rightfully earned a privileged status, the exploration of alternative chiral backbones is crucial for expanding the synthetic toolkit available to researchers in drug development and fine chemical synthesis. (1R,2S)-2-aminocyclopentanol, a chiral vicinal amino alcohol, presents a compelling and rigid cyclopentane framework. This structural rigidity is advantageous for creating a well-defined chiral environment, minimizing conformational ambiguity and thereby enhancing stereochemical control in asymmetric transformations.

This technical guide moves beyond theoretical discussions to provide an in-depth look at a key application of this compound: its role as a precursor to a powerful chiral auxiliary for orchestrating highly diastereoselective aldol reactions. While direct organocatalysis with the parent amino alcohol is not widely documented, its derivatization into a recyclable chiral auxiliary showcases its significant potential in achieving high levels of stereocontrol, a cornerstone of modern synthetic chemistry. We will detail the synthesis of this auxiliary and provide a comprehensive, field-tested protocol for its application in asymmetric aldol additions, complete with mechanistic insights and expected outcomes.

From Amino Alcohol to Chiral Auxiliary: Synthesis of (4S,5R)-Cyclopentano[d]oxazolidin-2-one

The primary amino and hydroxyl groups of this compound are perfectly poised for the construction of a rigid, bicyclic oxazolidinone structure. This derivative serves as an effective chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleanly removed and potentially recycled. The synthesis from the parent amino alcohol is a straightforward and efficient process.

Protocol: Synthesis of (4S,5R)-Cyclopentano[d]oxazolidin-2-one

This protocol details the cyclization of this compound to form the corresponding oxazolidinone auxiliary.

Materials:

  • This compound

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (10.0 g, 98.9 mmol) and triethylamine (34.5 mL, 247 mmol) in anhydrous dichloromethane (100 mL).

  • Phosgenation: Cool the stirred solution to 0 °C in an ice bath. Prepare a solution of triphosgene (10.8 g, 36.4 mmol) in anhydrous DCM (50 mL) and add it dropwise to the amino alcohol solution over 30 minutes via the dropping funnel. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (4S,5R)-cyclopentano[d]oxazolidin-2-one as a white solid.

Core Application: Asymmetric Aldol Reaction

The Evans' asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of polyketide natural products and pharmaceuticals. The (4S,5R)-cyclopentano[d]oxazolidin-2-one auxiliary, derived from this compound, provides exceptional stereocontrol in this reaction.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in this aldol reaction is a direct consequence of the chiral environment created by the oxazolidinone auxiliary. The reaction proceeds through a six-membered, chair-like transition state involving a boron enolate.

  • N-Acylation: The oxazolidinone auxiliary is first acylated (e.g., with propionyl chloride) to form an N-acyl oxazolidinone.

  • Enolate Formation: Treatment with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) generates a specific Z-enolate.

  • Aldehyde Coordination & Aldol Addition: The aldehyde coordinates to the boron atom. The rigid conformation of the auxiliary, with the cyclopentane ring sterically shielding one face of the enolate, forces the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters in the product.

The following diagram illustrates the key steps leading to the stereoselective C-C bond formation.

Aldol Reaction Mechanism cluster_0 Step 1: N-Acylation & Enolization cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Hydrolysis & Auxiliary Removal Aux Chiral Auxiliary AcylAux N-Acyl Auxiliary Aux->AcylAux RCOCl Enolate Z-Boron Enolate AcylAux->Enolate Bu₂BOTf, Hünig's Base TS Chair-like Transition State Enolate->TS Product_Complex Aldol Adduct (Boron Complex) TS->Product_Complex C-C Bond Formation Final_Product Chiral β-Hydroxy Acid Product_Complex->Final_Product LiOOH Aldehyde Aldehyde (R'CHO) Aldehyde->TS

Caption: Workflow for the auxiliary-controlled asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction of an N-Propionyl Oxazolidinone with Isobutyraldehyde

This protocol is adapted from the work of Ghosh et al. and demonstrates the synthesis of a syn-aldol product with high diastereoselectivity.[1]

Materials:

  • (4S,5R)-4-Propionylcyclopentano[d]oxazolidin-2-one (prepared from the auxiliary and propionyl chloride)

  • Dibutylboron triflate (Bu₂BOTf), 1 M solution in DCM

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • pH 7 Phosphate Buffer

  • Lithium Hydroperoxide (LiOOH), freshly prepared

Procedure:

  • Enolate Formation: To a stirred solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add dibutylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quenching: Quench the reaction by adding pH 7 phosphate buffer (1 volume), followed by methanol (3 volumes) and 30% aqueous hydrogen peroxide (1 volume) at 0 °C. Stir vigorously for 1 hour.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 2 volumes).

  • Purification of Adduct: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude aldol adduct can be purified by flash column chromatography.

  • Auxiliary Cleavage: To obtain the final chiral β-hydroxy acid, the purified adduct is dissolved in a 4:1 mixture of THF/water and treated with freshly prepared lithium hydroperoxide (LiOOH) at 0 °C. This cleaves the auxiliary, which can be recovered by extraction. The desired acid is then isolated from the aqueous layer after acidification.

Data Presentation: Performance in Asymmetric Aldol Reactions

The use of the (1S,2R)-2-aminocyclopentanol-derived auxiliary leads to excellent diastereoselectivity in aldol reactions with various aldehydes.[1]

EntryAldehydeProductYield (%)Diastereoselectivity (ds)
1Isobutyraldehydesyn-aldol adduct89>99:1
2Benzaldehydesyn-aldol adduct85>99:1
3Propionaldehydesyn-aldol adduct92>99:1

Data adapted from Ghosh, A. K., et al. (1998).[1]

Conclusion and Future Outlook

This compound serves as an excellent and readily accessible chiral precursor for the synthesis of a highly effective oxazolidinone-based chiral auxiliary. This auxiliary demonstrates exceptional stereocontrol in the asymmetric aldol reaction, consistently delivering products with greater than 99% diastereoselectivity. The rigid cyclopentane backbone effectively shields one face of the enolate, providing a clear and predictable rationale for the observed stereochemical outcome.

For researchers in drug development and process chemistry, this methodology offers a reliable route to enantiomerically pure building blocks. The ability to cleave and recover the auxiliary adds to the practical appeal of this approach. While the direct application of this compound as an organocatalyst remains an area ripe for exploration, its proven utility as a robust chiral auxiliary solidifies its position as a valuable tool in the arsenal of asymmetric synthesis.

References

  • Ghosh, A. K., Fidanze, S., & Onishi, M. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-l-ol derived new chiral auxiliary. Tetrahedron Letters, 39(28), 5025-5028. [Link]

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Introduction: The Architectural Advantage of (1R,2S)-2-Aminocyclopentanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the utilization of (1R,2S)-2-aminocyclopentanol as a chiral ligand in asymmetric catalysis, with a focus on Asymmetric Transfer Hydrogenation.

This compound is a chiral β-amino alcohol that has emerged as a valuable asset in the field of asymmetric catalysis.[1][2] Its utility stems from a rigid cyclopentane backbone which provides a predictable and well-defined chiral environment, essential for stereoselective chemical transformations. The specific cis stereochemical relationship between the amino and hydroxyl groups allows for the formation of a stable five-membered chelate ring when coordinated to a metal center. This chelation creates a sterically constrained and electronically tuned pocket that directs the approach of a substrate, leading to the preferential formation of one enantiomer over the other.

While applicable in various transformations, this compound and its structural analogues have proven particularly effective as ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[3][4] This guide provides a detailed examination of the experimental setup for these reactions, explaining the causality behind the protocol design and offering a framework for researchers to achieve high levels of enantioselectivity.

Core Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the synthesis of chiral secondary alcohols.[5] It serves as a safer and more practical alternative to traditional asymmetric hydrogenation methods that often require high-pressure hydrogen gas.[3] In a typical ATH system, an inexpensive and readily available hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, is used to deliver the hydride to the substrate.[4]

The Catalyst System: In Situ Formation and Mechanistic Insight

The active catalyst is typically generated in situ by combining a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, with the chiral ligand, this compound. The presence of a base, commonly potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu), is crucial for the deprotonation of the ligand's hydroxyl group and the formation of the active monomeric ruthenium(II) alkoxide complex.[3]

The high efficiency and enantioselectivity of this catalytic system are explained by the Noyori-Ikariya bifunctional mechanism .[3][6] This mechanism does not involve direct coordination of the ketone substrate to the metal center. Instead, the reaction proceeds through a concerted, outer-sphere hydride transfer via a six-membered pericyclic transition state. In this transition state, the ruthenium-hydride (Ru-H) bond and the nitrogen-proton (N-H) bond of the coordinated amino alcohol ligand act in synergy. The hydride is delivered to the carbonyl carbon while the proton is simultaneously transferred from the amine to the carbonyl oxygen.[3] This bifunctional catalysis lowers the activation energy of the reaction and rigidly locks the geometry of the transition state, leading to excellent enantiomeric discrimination.

Caption: Noyori-Ikariya Bifunctional Mechanism Transition State.

Experimental Protocols

The following protocol details the asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate, using an in situ generated catalyst.

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone

Objective: To synthesize enantiomerically enriched (R)-1-phenylethanol from acetophenone via ATH.

Materials:

  • Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

  • This compound

  • Acetophenone

  • Anhydrous 2-propanol (isopropanol)

  • Potassium tert-butoxide (KOtBu) or Potassium Hydroxide (KOH)

  • Anhydrous diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • HPLC-grade hexane and isopropanol for chiral HPLC analysis

Equipment:

  • Oven-dried Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas line with a manifold (for inert atmosphere)

  • Syringes and needles

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H)

Caption: General workflow for Asymmetric Transfer Hydrogenation.

Step-by-Step Methodology:

  • Catalyst Preparation:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the dichloro(p-cymene)ruthenium(II) dimer (e.g., 0.005 mmol, 1 mol%) and this compound (e.g., 0.011 mmol, 2.2 mol%).

    • Seal the flask with a rubber septum and evacuate and backfill with dry nitrogen or argon three times. Causality: This inert atmosphere is critical to prevent the oxidation and deactivation of the ruthenium catalyst.

    • Add anhydrous 2-propanol (5 mL) via syringe.

    • In a separate vial, dissolve potassium tert-butoxide (0.025 mmol, 5 mol%) in anhydrous 2-propanol (1 mL) under an inert atmosphere and add this solution to the flask.

    • Stir the resulting mixture at room temperature for 15-20 minutes. The solution should turn a deep red or purple, indicating the formation of the active catalyst complex.

  • Reaction Execution:

    • Add acetophenone (0.5 mmol, 1.0 eq) to the flask via syringe.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C).

    • Monitor the reaction progress by TLC or by taking aliquots for GC analysis until the starting material is consumed (typically 1-24 hours).

  • Workup and Isolation:

    • Upon completion, cool the reaction to room temperature and quench by adding 5 mL of water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • If necessary, purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis and Validation:

    • Conversion: Determine the conversion of acetophenone to 1-phenylethanol by analyzing the crude product using ¹H NMR spectroscopy.

    • Enantiomeric Excess (ee): The enantiomeric excess of the product is determined by chiral HPLC analysis. Dissolve a small sample of the product in the mobile phase (e.g., 98:2 Hexane:Isopropanol) and inject it onto a chiral column. Compare the peak areas of the two enantiomers to calculate the ee value. Trustworthiness: This final analytical step provides a quantitative measure of the reaction's success and validates the effectiveness of the chiral catalyst system.

Data Presentation: Expected Performance

The performance of catalysts derived from chiral amino alcohols is substrate-dependent. The following table provides representative data for the ATH of various ketones using analogous ruthenium-amino alcohol systems, which serves as a benchmark for what can be expected with this compound.

SubstrateProductTypical Conversion (%)Typical ee (%)
Acetophenone(R)-1-Phenylethanol>9590-98[3]
4-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol>9995-99
1-Indanone(R)-1-Indanol>9896-98
Propiophenone(R)-1-Phenyl-1-propanol>9592-97

Note: Actual results may vary based on precise reaction conditions, purity of reagents, and substrate.

Broader Utility and Derivatization

Beyond its direct use as a ligand, this compound is a versatile chiral building block.[7] It serves as a precursor for the synthesis of more complex and sterically demanding ligands, such as Schiff bases (by condensation with aldehydes) or phosphine-amino alcohol ligands.[8][9] These derivatizations allow for the fine-tuning of the catalyst's electronic and steric properties to suit different substrates and reaction types, expanding its application in asymmetric synthesis.[9] Its structural motif is also found in numerous biologically active molecules and pharmaceutical intermediates, highlighting its importance in drug development.[10][11]

References

  • Malcolmson, S. J., & Rahim, F. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
  • Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic Chemistry Frontiers (RSC Publishing).
  • Ager, D. J., Prakash, I., & Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.
  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.
  • (1R,2S)-2-Aminocyclohexanol. Benchchem.
  • Application Notes: Asymmetric Transfer Hydrogenation of Ketones with a (1R,2S)
  • Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using (1S,2S)-2-(Benzylamino)cyclopentanol. Benchchem.
  • Pioneering Catalyst: Early Studies of (1S,2S)-2-(benzylamino)cyclopentanol in Asymmetric Synthesis. Benchchem.
  • The Aminocyclopentanol Core: A Technical Guide to its Discovery, Synthesis, and Applic
  • Preparation of Chiral Ligands from (1R,2S)
  • Application Notes and Protocols: Derivatization of (1R,2S)
  • Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)

Sources

Application Notes & Protocols: (1R,2S)-2-Aminocyclopentanol in the Preparation of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Strategic Value of (1R,2S)-2-Aminocyclopentanol

In the field of asymmetric synthesis, the objective is to control the three-dimensional arrangement of atoms, a critical factor in determining the biological activity of pharmaceuticals and the properties of advanced materials.[1][2] Chiral auxiliaries are powerful tools in this endeavor. They are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the preferential formation of one enantiomer or diastereomer over another.[1][3][4] After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[4][]

This compound stands out as a particularly effective precursor for chiral auxiliaries due to its conformationally constrained cyclic structure. This rigidity is a key asset. Unlike more flexible acyclic auxiliaries, the cyclopentane backbone significantly limits the number of accessible conformations. This pre-organization creates a well-defined and predictable steric environment, which is paramount for achieving high levels of stereochemical control in reactions such as alkylations and aldol additions.[6][7]

The most common and highly effective application of this amino alcohol is its conversion into a bicyclic oxazolidinone. This derivative serves as the functional chiral auxiliary, providing a rigid scaffold that effectively shields one face of a reactive enolate, thereby ensuring that incoming electrophiles attack from the less hindered direction with high fidelity.[6][8]

Synthesis of the Core Chiral Auxiliary: The (4S,5R)-Cyclopentano[d]oxazolidin-2-one

The primary chiral auxiliary derived from this compound is its corresponding oxazolidinone. The synthesis is a robust, multi-step process that yields a stable, crystalline solid suitable for a wide range of asymmetric transformations. The protocol described here is adapted from established literature procedures.[6]

Workflow for Auxiliary Synthesis

Auxiliary Synthesis Workflow cluster_0 Preparation of this compound Precursor cluster_1 Formation of the Oxazolidinone Auxiliary Ketoester Ethyl 2-oxocyclopentanecarboxylate HydroxyAcid β-Hydroxy Acid Ketoester->HydroxyAcid 1. Baker's Yeast Redn. 2. NaOH Hydrolysis Aminoalcohol This compound HydroxyAcid->Aminoalcohol Curtius Rearrangement (DPPA, Benzene, Reflux) Auxiliary (4S,5R)-Cyclopentano [d]oxazolidin-2-one Aminoalcohol->Auxiliary Cyclization (Implied in Rearrangement)

Caption: Synthesis pathway from a common starting material to the target oxazolidinone auxiliary.

Detailed Synthesis Protocol

Objective: To synthesize enantiomerically pure (4S,5R)-cyclopentano[d]oxazolidin-2-one from the corresponding β-hydroxy acid derived from ethyl 2-oxocyclopentanecarboxylate.

Causality: The critical step in this sequence is the Curtius rearrangement. This reaction transforms a carboxylic acid (via its acyl azide intermediate) into an isocyanate, which is then trapped intramolecularly by the adjacent hydroxyl group to form the cyclic carbamate, which is the desired oxazolidinone ring system. The use of diphenylphosphoryl azide (DPPA) is a common and effective way to generate the acyl azide in situ.

Materials:

  • (1R,2S)-2-hydroxycyclopentanecarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous Benzene or Toluene

  • Silica Gel for chromatography

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the (1R,2S)-2-hydroxycyclopentanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous benzene (or toluene) under an inert atmosphere.

  • Addition of DPPA: Add diphenylphosphoryl azide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Rearrangement: Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the isocyanate and its subsequent cyclization occur during this heating step.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure (4S,5R)-cyclopentano[d]oxazolidin-2-one.[6] The product is typically a white crystalline solid.

Application Protocol I: Asymmetric Alkylation

This protocol details the use of the cyclopentano-oxazolidinone auxiliary for the diastereoselective alkylation of a propionyl group. The auxiliary creates a rigid steric environment that directs the incoming electrophile to one face of the enolate.

Mechanism of Stereocontrol

Alkylation Stereocontrol cluster_0 Enolate Formation & Facial Shielding cluster_1 Product Formation Imide N-Acyl Oxazolidinone Enolate Lithium Enolate (Planar) Imide->Enolate LiHMDS, THF, -78°C Shielding Cyclopentyl ring blocks top face Attack Electrophile (R-X) approaches from bottom (unshielded) face Product Single Diastereomer Product Enolate->Product Alkylation (Sₙ2)

Caption: Steric hindrance from the fused cyclopentyl ring dictates the trajectory of the electrophile.

Detailed Alkylation Protocol

Objective: To perform a highly diastereoselective alkylation of the N-propionyl derivative of the chiral auxiliary.

Causality: Lithium hexamethyldisilazide (LiHMDS) is used as the base because it is strong enough to completely deprotonate the α-carbon, forming the enolate, but is sterically hindered, which prevents it from acting as a nucleophile and attacking the carbonyl groups. The low temperature (-78°C) is crucial for maintaining the kinetic control and stability of the enolate.

Materials:

  • (4S,5R)-Cyclopentano[d]oxazolidin-2-one

  • Propionyl chloride

  • n-Butyllithium (nBuLi)

  • Lithium hexamethyldisilazide (LiHMDS)

  • Alkyl halide (e.g., Benzyl bromide, Allyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard inert atmosphere setup and low-temperature cooling bath

Step-by-Step Procedure:

Part A: Acylation of the Auxiliary

  • Lithiation: Dissolve the oxazolidinone auxiliary (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere. Add nBuLi (1.0 eq) dropwise and stir for 15 minutes.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup & Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate. Purify by silica gel chromatography to obtain the N-propionyl imide.

Part B: Asymmetric Alkylation

  • Enolate Formation: Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere. Add a solution of LiHMDS (1.1 eq) in THF dropwise. Stir the resulting solution at -78°C for 1 hour to ensure complete enolate formation.[6]

  • Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78°C.

  • Reaction: Allow the reaction mixture to slowly warm to a higher temperature (e.g., -40°C or -20°C) and stir for 6-8 hours.[6]

  • Workup and Analysis: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry, and concentrate. The diastereoselectivity can be determined at this stage by high-performance liquid chromatography (HPLC) or high-field ¹H NMR spectroscopy. In many cases, only a single diastereomer is observed.[6]

Application Protocol II: Asymmetric syn-Aldol Reaction

The auxiliary is highly effective in directing stereochemistry in aldol reactions, proceeding through a Zimmerman-Traxler transition state to yield syn-aldol products with exceptional selectivity.

Detailed Aldol Protocol

Objective: To perform a highly diastereoselective syn-aldol reaction between the N-propionyl imide and various aldehydes.

Causality: The use of a dialkylboron triflate (like nBu₂BOTf) and a hindered amine base (like DIPEA) generates a Z-boron enolate. This specific enolate geometry is key to achieving high syn selectivity. The boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the aldehyde in a six-membered, chair-like transition state (Zimmerman-Traxler model), minimizing steric interactions and locking in the stereochemical outcome.[6]

Materials:

  • N-propionyl-(4S,5R)-cyclopentano[d]oxazolidin-2-one

  • Dibutylboron triflate (nBu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., Benzaldehyde, Isobutyraldehyde)

  • Anhydrous Dichloromethane (DCM)

  • Standard inert atmosphere setup and low-temperature cooling bath

Step-by-Step Procedure:

  • Enolate Formation: Dissolve the N-propionyl imide (1.0 eq) in anhydrous DCM at 0°C under an inert atmosphere. Add DIPEA (1.2 eq) followed by the dropwise addition of nBu₂BOTf (1.1 eq). Stir the mixture at 0°C for 1 hour to form the boron enolate.[6]

  • Aldehyde Addition: Cool the reaction mixture to -78°C. Add the aldehyde (1.5 eq) dropwise.

  • Reaction: Stir the reaction at -78°C for several hours (typically 4-6 hours), monitoring by TLC.

  • Workup: Quench the reaction by adding a phosphate buffer (pH 7) followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Purification and Analysis: Extract the product with an organic solvent, dry, and concentrate. Purify the crude product by silica gel chromatography. The diastereomeric excess (%de) is typically determined to be >99% by HPLC and ¹H NMR analysis.[6]

Performance Data in Asymmetric Aldol Reactions
EntryAldehydeYield (%)Diastereomeric Excess (%de)
1Acetaldehyde70>99
2Isobutyraldehyde71>99
3Isovaleraldehyde73>99
4Benzaldehyde80>99
Data sourced from Ghosh et al., Tetrahedron: Asymmetry (1997).[6]

Cleavage and Recovery of the Auxiliary

A critical feature of a good chiral auxiliary is its facile removal without racemization of the newly formed stereocenter.

Detailed Cleavage Protocol

Objective: To cleave the alkylated or aldol product to yield the corresponding carboxylic acid or alcohol and recover the chiral auxiliary.

Causality: Lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide, is a soft nucleophile that effectively attacks the carbonyl carbon of the imide, leading to cleavage of the acyl group without epimerizing the sensitive α-stereocenter.

Materials:

  • Substrate (alkylated or aldol product)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the substrate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio) and cool to 0°C.

  • Reagent Addition: Add aqueous lithium hydroxide (e.g., 0.8 M solution, 4.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (4.0 eq).

  • Reaction: Stir the mixture at 0°C for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite. Acidify the mixture to pH 3 with aqueous HCl.

  • Separation: Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the desired chiral product (acid or alcohol). The aqueous layer will contain the protonated this compound, which can be recovered by basification and extraction. The oxazolidinone auxiliary itself can also be recovered from the organic layer by chromatography.[6]

References

  • Ghosh, A. K., Cho, H., & Onishi, M. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821–824. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Sci-Hub. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry. [Link]

  • Asymmetric Synthesis & Chiral Technology. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Darade, R. B. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. International Journal of Creative Research Thoughts. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

Sources

Introduction: The Strategic Value of (1R,2S)-2-aminocyclopentanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of (1R,2S)-2-aminocyclopentanol in asymmetric alkylation, designed for researchers, scientists, and drug development professionals.

The precise construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity. Asymmetric alkylation, the process of forming a carbon-carbon bond at a prochiral center to generate a new stereocenter with a high degree of enantiomeric purity, remains a fundamental and powerful transformation. Within the diverse toolkit of chiral catalysts and auxiliaries, 1,2-amino alcohols have emerged as a privileged class of molecules capable of inducing high levels of stereocontrol.

This compound is a conformationally constrained chiral 1,2-amino alcohol that has proven to be highly effective in asymmetric synthesis.[1] Its rigid cyclopentane backbone locks the vicinal amino and hydroxyl groups into a specific spatial arrangement. This pre-organization is critical for creating a well-defined chiral environment, minimizing conformational ambiguity, and enabling highly effective stereochemical communication during a reaction. This guide details the dual utility of this compound: first, as a chiral ligand in the catalytic enantioselective addition of organozinc reagents to aldehydes, and second, as a covalently-bound chiral auxiliary for the high-yield, diastereoselective alkylation of carbonyl compounds.

Part 1: this compound as a Chiral Ligand for Catalytic Alkylation of Aldehydes

The use of chiral amino alcohols to catalyze the addition of dialkylzinc reagents to aldehydes is a classic and reliable method for producing enantioenriched secondary alcohols.[2][3] The underlying principle is the in-situ formation of a chiral zinc-amino alkoxide complex, which acts as the true catalyst.

Mechanistic Rationale for Enantioselectivity

The catalytic cycle is predicated on the formation of a dimeric zinc complex that exhibits a remarkable amplification of chirality.[4] The process can be understood through the following key steps:

  • Catalyst Formation: this compound reacts with the dialkylzinc reagent (R'₂Zn) to form a monomeric zinc-amino alkoxide.

  • Dimerization and Chiral Amplification: These monomeric catalysts can dimerize. The coexistence of enantiomeric catalysts can lead to the formation of homochiral dimers (S,S or R,R) and heterochiral dimers (S,R). Often, the heterochiral dimer is more stable but less reactive (a 'catalyst reservoir'), while the homochiral dimer is highly reactive. This phenomenon, known as a non-linear effect, means that even a catalyst with moderate enantiomeric excess can produce a product with very high enantiomeric excess because the more reactive homochiral dimer dominates the catalytic pathway.[4]

  • Stereoselective Alkyl Transfer: The reactive homochiral dimer coordinates with the aldehyde. The rigid, well-defined chiral pocket created by the two amino alcohol ligands dictates the facial selectivity of the aldehyde, forcing the alkyl group (R') to add to one specific face of the carbonyl, leading to the formation of the chiral secondary alcohol product.

Catalytic_Cycle_Alkylation cluster_0 Catalyst Formation & Dimerization cluster_1 Stereoselective Alkylation Catalyst This compound Monomer Chiral Zn-Alkoxide Monomer Catalyst->Monomer + R'₂Zn R2Zn R'₂Zn R2Zn->Monomer Dimer Reactive Homochiral Dimer [Zn-Catalyst]₂ Monomer->Dimer Dimerization Complex [Dimer-Aldehyde] Transition State Dimer->Complex + Aldehyde Aldehyde Aldehyde (RCHO) Aldehyde->Complex Complex->Dimer Catalyst Regeneration Product Chiral Secondary Alcohol Complex->Product Alkyl Transfer & Hydrolysis

Caption: Proposed catalytic cycle for the enantioselective addition of dialkylzincs to aldehydes.

Experimental Protocol: General Procedure for Enantioselective Ethylation of Benzaldehyde

This protocol is a representative example and should be optimized for different substrates. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • This compound (CAS: 260065-85-8)[5]

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged flask, add this compound (2.0 mg, 0.02 mmol, 2 mol%).

  • Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (2.0 mL, 2.0 mmol) to the catalyst solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Add freshly distilled benzaldehyde (102 µL, 1.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), quench the reaction by slowly adding 1 M HCl (5 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

Data Summary: Performance in Aldehyde Alkylation

The catalytic system demonstrates broad applicability across various aldehydes.[2]

EntryAldehydeDialkylzinc ReagentYield (%)ee (%)
1BenzaldehydeDiethylzinc>9595
24-ChlorobenzaldehydeDiethylzinc>9594
32-NaphthaldehydeDiethylzinc>9596
4HexanalDiethylzinc>9092

Data are representative values synthesized from literature reports.[2]

Part 2: this compound as a Chiral Auxiliary

An alternative and powerful strategy involves using this compound as a chiral auxiliary. In this approach, the chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. This method is particularly effective for the α-alkylation of carboxylic acid derivatives, proceeding with nearly perfect diastereoselectivity.[1][6]

Workflow and Mechanistic Rationale

The strategy involves a three-stage process: synthesis of a chiral oxazolidinone, diastereoselective alkylation, and subsequent removal of the auxiliary.

  • Oxazolidinone Formation: this compound is first used to form a chiral oxazolidinone, which is then N-acylated with the desired carboxylic acid derivative. This creates a rigid, chiral substrate.

  • Diastereoselective Alkylation: The N-acylated oxazolidinone is treated with a strong base (e.g., LDA or NaHMDS) to form a stereochemically defined Z-enolate. The bulky cyclopentyl group of the auxiliary effectively blocks one face of the enolate. Consequently, the incoming electrophile (an alkyl halide) can only approach from the less sterically hindered face, resulting in exceptionally high diastereoselectivity.[1]

  • Auxiliary Cleavage: After the alkylation step, the chiral auxiliary is cleaved under mild conditions (e.g., hydrolysis with lithium hydroperoxide) to release the enantioenriched α-alkylated carboxylic acid, and the valuable this compound can be recovered.

Chiral_Auxiliary_Workflow Start This compound + Acyl Chloride Step1 Step 1: Form Chiral N-Acyl Oxazolidinone Substrate Start->Step1 Step2 Step 2: Diastereoselective Alkylation 1. Deprotonation (LDA) 2. Add Alkyl Halide (R-X) Step1->Step2 Step3 Step 3: Auxiliary Cleavage (e.g., LiOOH) Step2->Step3 End Enantioenriched α-Alkylated Product Step3->End Recovery Recovered Auxiliary Step3->Recovery

Caption: Workflow for asymmetric alkylation using a this compound-derived auxiliary.

Experimental Protocol: Asymmetric Synthesis of (R)-2-Methylhexanoic Acid

Protocol 2.1: Synthesis of the N-Butanoyl Chiral Auxiliary

  • Prepare the (4R,5S)-cyclopentano[d]oxazolidin-2-one from this compound as described in the literature.[1]

  • To a solution of the oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add n-butyllithium (1.1 mmol) dropwise. Stir for 30 minutes.

  • Add butanoyl chloride (1.1 mmol) and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried, concentrated, and purified by chromatography to yield the N-butanoyl auxiliary.

Protocol 2.2: Diastereoselective Alkylation

  • To a solution of the N-butanoyl auxiliary (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 mmol) dropwise. Stir for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.5 mmol) and continue stirring at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, dry the combined organic layers over MgSO₄, concentrate, and purify by column chromatography to yield the α-methylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2.3: Auxiliary Cleavage

  • Dissolve the purified α-methylated product (1.0 mmol) in a 3:1 mixture of THF and water (8 mL) and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 mmol), followed by an aqueous solution of lithium hydroxide (2.0 mmol).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the layers and recover the chiral auxiliary from the organic layer.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the final product, (R)-2-methylhexanoic acid.

Data Summary: Performance as a Chiral Auxiliary

This method consistently delivers excellent diastereoselectivity and high yields for a range of electrophiles.

EntryElectrophile (R-X)Yield (%)Diastereomeric Ratio (dr)
1Methyl Iodide92>99:1
2Ethyl Iodide91>99:1
3Benzyl Bromide95>99:1
4Allyl Bromide93>99:1

Data are representative values from Ghosh et al.[1]

Conclusion and Outlook

This compound stands out as a robust and versatile tool for asymmetric alkylation. Its efficacy, whether employed as a catalytic ligand for additions to aldehydes or as a covalently-bound auxiliary for α-functionalization, stems from its conformationally rigid scaffold that enables a highly organized and predictable transition state. The protocols described herein provide a solid foundation for researchers to leverage this catalyst's potential in the stereocontrolled synthesis of complex chiral molecules, paving the way for advancements in medicinal chemistry and materials science.

References

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. [Link]

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric synthesis of optically active secondary alcohols deuterated on the secondary carbon by the enantioselective alkylation of aldehydes. Journal of the American Chemical Society, 108(20), 6071-6072. [Link]

  • Ghosh, A. K., Cho, H., & Onishi, M. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821–824. [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Ghosh, A. K., & Onishi, M. (1996). A new C2-symmetric chiral auxiliary for highly stereoselective aldol reactions. Journal of the American Chemical Society, 118(10), 2527–2528. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing En-antioselectivity with (1R,2S)-2-Aminocyclopentanol Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,2S)-2-aminocyclopentanol and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development who are leveraging these versatile chiral ligands to achieve high enantioselectivity in asymmetric synthesis. This guide provides in-depth troubleshooting protocols and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide: Diagnosing and Resolving Low Enantioselectivity

Low enantiomeric excess (ee) is a frequent hurdle in asymmetric catalysis. The efficacy of this compound derived ligands is contingent on a delicate interplay of various experimental factors.[1][2] This section provides a systematic approach to identifying and rectifying the root causes of suboptimal stereochemical outcomes.

Problem 1: Consistently Low or No Enantioselectivity

When a reaction yields a racemic or near-racemic mixture, it is crucial to investigate the fundamental components of the catalytic system.

Potential Causes and Solutions

Potential Cause Diagnostic Check Recommended Action
Impure Ligand Verify the enantiomeric and chemical purity of the this compound ligand via chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.[3]Recrystallize the ligand from a suitable solvent system (e.g., toluene/hexane) to achieve high purity. Ensure proper storage under an inert atmosphere to prevent degradation.[3]
Inactive Catalyst For in-situ generated catalysts, confirm the formation of the active species using spectroscopic methods like NMR, if applicable.[3]Ensure all catalyst precursors are of high purity. For pre-formed catalysts, verify their activity with a standard, reliable reaction. Consider that improper handling or storage may have led to decomposition.
Incorrect Ligand-Metal Ratio Review the literature for the optimized ligand-to-metal stoichiometry for your specific reaction type.Perform a systematic screen of the ligand-metal ratio to identify the optimal conditions for your substrate.
Presence of Water or Protic Impurities Trace amounts of water can hydrolyze the catalyst or interfere with the catalytic cycle.[4]Use oven-dried glassware and perform the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[5] Utilize freshly distilled, anhydrous solvents.[3] Adding activated 4Å molecular sieves can also be beneficial.[6]
Problem 2: Moderate but Suboptimal Enantioselectivity

Achieving moderate enantioselectivity suggests that the catalytic system is functioning but requires optimization.

Potential Causes and Solutions

Potential Cause Diagnostic Check Recommended Action
Suboptimal Reaction Temperature Enantioselectivity is often highly temperature-dependent.[5]Conduct the reaction at a lower temperature (e.g., 0 °C, -20 °C, -78 °C) to enhance selectivity.[6][7] A temperature screening study is highly recommended.
Inappropriate Solvent The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[6]Perform a solvent screen with a range of polar aprotic (e.g., THF, CH2Cl2) and nonpolar (e.g., toluene, hexane) solvents to identify the optimal medium for your reaction.[6]
Incorrect Substrate Concentration High substrate concentrations can sometimes lead to a competing, non-enantioselective background reaction.Vary the substrate concentration to determine its effect on enantioselectivity.
Ligand Structure Mismatch The specific derivative of this compound may not be ideal for the given substrate.Consider synthesizing or procuring derivatives with different N-substituents or modifications to the cyclopentyl ring to fine-tune the steric and electronic properties of the ligand.
Experimental Protocol: Temperature Optimization Study

Objective: To determine the effect of temperature on the enantioselectivity of a reaction catalyzed by a this compound derived ligand.

Methodology:

  • Set up a series of identical reactions in parallel.

  • Equilibrate each reaction vessel to a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).

  • Initiate the reactions by adding the final reagent.

  • Maintain all other parameters (concentrations, catalyst loading, reaction time) constant across all experiments.

  • After a fixed time, quench the reactions.

  • Analyze the enantiomeric excess of the product for each temperature point using chiral HPLC or GC.

  • Plot the enantiomeric excess versus temperature to identify the optimal condition.

Troubleshooting Workflow Diagram

G cluster_start cluster_investigate cluster_ligand_actions cluster_catalyst_actions cluster_conditions_actions cluster_end start Low Enantioselectivity Observed ligand Ligand Integrity start->ligand catalyst Catalyst Activity start->catalyst conditions Reaction Conditions start->conditions purity Check Purity (HPLC/NMR) ligand->purity formation Verify Catalyst Formation catalyst->formation temp Optimize Temperature conditions->temp recrystallize Recrystallize Ligand purity->recrystallize end High Enantioselectivity Achieved recrystallize->end ratio Optimize Ligand/Metal Ratio formation->ratio ratio->end solvent Screen Solvents temp->solvent concentration Vary Concentration solvent->concentration concentration->end

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate this compound derivative for my specific transformation?

A1: The selection of the optimal ligand derivative is often substrate and reaction-dependent. A good starting point is to review the literature for analogous transformations. Generally, modifying the N-substituent on the amino group allows for fine-tuning of the steric and electronic environment around the metal center. For instance, bulky N-substituents can create a more sterically hindered chiral pocket, which may be beneficial for certain substrates.

Q2: My reaction is very slow at the low temperatures required for high enantioselectivity. How can I improve the reaction rate without compromising the ee?

A2: Balancing reactivity and enantioselectivity is a common challenge.[5] You can try several approaches:

  • Increase Catalyst Loading: A modest increase in the catalyst loading can sometimes accelerate the reaction without significantly impacting the enantioselectivity.[5]

  • Solvent Effects: The choice of solvent can influence the reaction rate. A solvent that better solubilizes the reactants may lead to a faster reaction.

  • Use of Additives: In some cases, additives can act as co-catalysts or activators, enhancing the reaction rate. However, this requires careful screening as additives can also negatively affect enantioselectivity.[4]

Q3: I am observing a decrease in enantioselectivity at high conversions. What could be the cause?

A3: A drop in enantioselectivity at higher conversions can be attributed to several factors:

  • Product Inhibition: The product may be coordinating to the catalyst, leading to the formation of a less selective catalytic species.

  • Background Reaction: A slow, non-enantioselective background reaction may become more significant as the concentration of the starting material decreases.

  • Catalyst Degradation: The chiral catalyst may be slowly degrading over the course of the reaction.

To investigate this, it is recommended to monitor the enantioselectivity at different time points during the reaction.

Q4: Can the order of addition of reagents affect the outcome of the reaction?

A4: Absolutely. The order of addition is often critical, especially when forming the active catalyst in situ. It is crucial to allow sufficient time for the ligand and the metal precursor to form the active chiral complex before adding the substrate. Following a well-established and consistent experimental protocol is key to obtaining reproducible results.[5]

Q5: What are the best practices for handling and storing this compound and its derivatives?

A5: Like many chiral amines and alcohols, this compound and its derivatives can be sensitive to air and moisture. It is recommended to store these compounds under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. When handling, use inert atmosphere techniques such as a glovebox or Schlenk line to prevent degradation and ensure consistent performance in your catalytic reactions.

Logical Relationship Diagram

G cluster_inputs Experimental Inputs cluster_process Catalytic Cycle cluster_outputs Reaction Outcomes Ligand Ligand Purity & Structure Cycle Asymmetric Transformation Ligand->Cycle Catalyst Catalyst Formation & Loading Catalyst->Cycle Conditions Temperature & Solvent Conditions->Cycle Yield Yield Cycle->Yield EE Enantioselectivity (ee) Cycle->EE

Caption: Interdependence of experimental parameters on reaction outcomes.

References

  • Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations - Benchchem.
  • Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one - Benchchem.
  • Chiral Ligands in Asymmetric Synthesis: Design and Applications - ResearchGate.
  • Technical Support Center: Optimizing Asymmetric Catalysis with (1S,2S)-2-(benzylamino)cyclopentanol - Benchchem.
  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P - NIH.
  • Asymmetric reactions_synthesis.
  • Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G.
  • HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection | Annual Reviews.
  • A Comparative Study of (1S,2S)-2-(Benzylamino)cyclopentanol and Other Amino Alcohol Ligands in Asymmetric Synthesis - Benchchem.
  • An In-depth Technical Guide to Chiral Ligands in Asymmetric Catalysis - Benchchem.
  • The Aminocyclopentanol Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development - Benchchem.
  • Preparation of Chiral Ligands from (1R,2S)-1-amino-2-indanol for Asymmetric Catalysis: Application Notes and Protocols - Benchchem.
  • Metal Stereogenicity in Asymmetric Transition Metal Catalysis | Chemical Reviews - ACS Publications.
  • Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols - PMC - NIH.
  • Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed.
  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds.
  • Side reactions and impurity profiling in the synthesis of (1R,2S)-1-amino-2-indanol - Benchchem.
  • Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol - Benchchem.
  • This compound | C5H11NO | CID 12886905 - PubChem.
  • Application Notes and Protocols: Derivatization of (1R,2S)-1-amino-2-indanol for Enhanced Catalytic Activity - Benchchem.
  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - NIH.
  • Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols.
  • (1R,2S)-2-aminocyclopentan-1-ol 97% | CAS: 260065-85-8 | AChemBlock.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC - PubMed Central.
  • An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules - PubMed.
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
  • Technical Support Center: Troubleshooting Low Enantioselectivity in CoCl₃ Catalyzed Reactions - Benchchem.

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Technical Support Center: Navigating Challenges in (1R,2S)-2-Aminocyclopentanol Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions mediated by the chiral auxiliary, (1R,2S)-2-aminocyclopentanol. This guide is structured to provide in-depth, practical solutions to common challenges, particularly focusing on the issue of low yields. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate problems but also to build robust and reproducible synthetic methodologies.

Introduction: The Promise and Pitfalls of a Versatile Chiral Auxiliary

This compound is a valuable chiral building block in asymmetric synthesis. Its rigid cyclopentane backbone and vicinal amino and hydroxyl groups provide a well-defined stereochemical environment, making it an excellent choice for a chiral auxiliary. When converted into derivatives such as oxazolidinones, it can direct the stereochemical course of reactions like alkylations and aldol additions with high selectivity.[1] However, as with any precision tool in organic synthesis, achieving the desired high yields and selectivities requires careful attention to detail and a systematic approach to troubleshooting.

This guide will address common questions and concerns that arise when employing this compound-derived auxiliaries, with a focus on identifying the root causes of low yields and providing actionable solutions.

Troubleshooting Guide: A Question-and-Answer Approach

Section 1: Issues Related to the Chiral Auxiliary and Starting Materials

Question 1: My yields are consistently lower than reported in the literature. Could the purity of my this compound be the issue?

Answer: Absolutely. The chemical and enantiomeric purity of the chiral auxiliary is paramount for achieving high yields and stereoselectivity.[2] Impurities can interfere with the reaction in several ways:

  • Catalyst Poisoning: In metal-catalyzed reactions, even trace impurities can deactivate the catalyst.

  • Stoichiometric Imbalance: If the auxiliary is not pure, the stoichiometry of your reaction will be incorrect, leading to incomplete conversion.

  • Formation of Diastereomeric Byproducts: The presence of the undesired enantiomer of the auxiliary will lead to the formation of the corresponding diastereomeric product, complicating purification and reducing the yield of the desired product.

Troubleshooting Steps:

  • Verify Purity:

    • Confirm the chemical purity of your this compound using techniques like NMR and elemental analysis.

    • Assess the enantiomeric purity by chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.[2]

  • Purification:

    • If impurities are detected, consider recrystallization. A common method involves dissolving the aminocyclopentanol in a minimal amount of a hot solvent mixture (e.g., toluene/hexane) and allowing it to cool slowly to obtain pure crystals.[2]

Question 2: I'm preparing the oxazolidinone auxiliary from this compound. The yield of the oxazolidinone is low. What could be going wrong?

Answer: The formation of the oxazolidinone is a critical step. Low yields at this stage can be due to several factors, often related to reagent quality and reaction conditions.

Potential Causes and Solutions:

Potential CauseScientific RationaleRecommended Action
Incomplete Reaction The cyclization to form the oxazolidinone may be slow or reversible under the reaction conditions.Increase the reaction time and monitor the progress by TLC or NMR. Consider using a slight excess of the carbonylating agent (e.g., phosgene, carbonyldiimidazole).
Moisture Contamination Water can react with the carbonylating agent and the starting materials, leading to side reactions and decomposition.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[2][3]
Suboptimal Base The choice and amount of base are crucial for deprotonation and cyclization. An inappropriate base can lead to side reactions.If using a base, ensure it is non-nucleophilic and added at the correct temperature. Screen different bases if necessary.
Thermal Degradation The starting material or product may be unstable at elevated temperatures.If the reaction requires heating, ensure the temperature is carefully controlled. Consider running the reaction at a lower temperature for a longer duration.
Section 2: Challenges During the Asymmetric Reaction

Question 3: My asymmetric alkylation/aldol reaction is sluggish and gives a low yield, even with a pure chiral auxiliary. What should I investigate?

Answer: A slow or incomplete reaction points towards issues with the reaction kinetics or catalyst activity.[3] Several factors can contribute to this:

Troubleshooting Workflow:

start Low Yield in Asymmetric Reaction reagent_quality Reagent & Solvent Purity Check start->reagent_quality conditions Reaction Condition Optimization reagent_quality->conditions Purity Confirmed sub_reagent Use high-purity substrates & reagents. Ensure anhydrous solvents. reagent_quality->sub_reagent workup Work-up & Purification conditions->workup Optimized sub_conditions Screen temperature, concentration, and reaction time. Consider different bases or additives. conditions->sub_conditions solution Improved Yield workup->solution Optimized sub_workup Optimize extraction and purification methods to minimize product loss. workup->sub_workup

Caption: A systematic workflow for troubleshooting low yields.

Detailed Troubleshooting Steps:

  • Re-evaluate Reagents and Solvents:

    • Substrate Purity: Impurities in your substrate can inhibit the reaction or lead to side products. Purify the substrate if necessary.

    • Reagent Activity: Organometallic reagents (e.g., n-BuLi, LDA) are particularly sensitive to air and moisture. Titrate them before use to determine their exact concentration.[2]

    • Solvent Quality: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF can accumulate peroxides, which can quench reactive intermediates.[2]

  • Optimize Reaction Conditions:

    • Temperature: Low temperatures, while often beneficial for selectivity, can significantly slow down the reaction rate.[3] If the reaction is sluggish, consider a gradual increase in temperature. However, be aware that this might negatively impact enantioselectivity.[3] A temperature screening experiment is often necessary to find the optimal balance.

    • Concentration: Reactions that are too dilute may proceed slowly. Try increasing the concentration of your reactants.

    • Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) to determine if it has simply not reached completion.[3]

    • Base/Enolization Conditions: For reactions involving enolates, the choice of base and the enolization time and temperature are critical. Incomplete enolate formation is a common cause of low conversion.

Question 4: I'm observing the formation of significant byproducts in my reaction. How can I identify and minimize them?

Answer: The formation of byproducts is a common reason for low yields. A systematic approach to identifying and mitigating these side reactions is crucial.

Common Byproducts and Mitigation Strategies in Aldol Reactions:

ByproductPotential CauseMitigation Strategy
Unreacted Starting Material Incomplete reaction due to issues with kinetics or reagent activity.Refer to the troubleshooting steps in Question 3.
Product of Self-Condensation The enolate reacts with another molecule of the starting material instead of the desired electrophile.Add the electrophile slowly to the pre-formed enolate at low temperature to ensure it is consumed as it is added.
Epimerization of the Product The product isomerizes to a different diastereomer under the reaction conditions.Use a less coordinating counterion or a milder work-up procedure. Minimize the time the product is in contact with acidic or basic conditions.
Decomposition of Product The desired product is unstable under the reaction or work-up conditions.Perform a stability study on the purified product under the reaction and work-up conditions. If instability is confirmed, consider a milder work-up or a telescoped synthesis to the next step.

Experimental Protocol: Small-Scale Reaction Monitoring

To identify the source of low yields, it is essential to monitor the reaction progress closely.

  • Reaction Setup: Set up the reaction on a small scale (e.g., 0.1 mmol) under strictly anhydrous conditions and an inert atmosphere.

  • Sampling: At regular intervals (e.g., 1h, 4h, 12h, 24h), carefully withdraw a small aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., saturated aqueous NH₄Cl for organometallic reactions).

  • Analysis: Analyze the quenched aliquot by TLC, GC, or LC-MS to determine the relative amounts of starting material, product, and any byproducts.

  • Data Interpretation: Plot the concentration of each species over time to understand the reaction profile. This will reveal if the reaction is stalling, if the product is decomposing, or if a specific byproduct is forming at a particular stage.

Section 3: Product Isolation and Purification

Question 5: I seem to be losing a significant amount of my product during the work-up and purification. How can I improve my recovery?

Answer: Product loss during isolation and purification is a frequent and often underestimated cause of low yields.

Key Areas for Optimization:

  • Extraction:

    • Ensure the pH of the aqueous layer is optimal for extracting your product. For amine-containing products, extraction from a basic aqueous solution is typically more efficient.

    • Perform multiple extractions with a suitable organic solvent to ensure complete removal of the product from the aqueous phase.

  • Chromatography:

    • Choice of Stationary Phase: Standard silica gel is acidic and can cause decomposition of acid-sensitive compounds. Consider using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

    • Eluent System: An improperly chosen eluent system can lead to poor separation and broad peaks, resulting in product loss. A systematic screening of solvent systems is recommended.

    • Loading: Overloading the column can lead to poor separation and co-elution of the product with impurities.

Visualizing the Process: From Auxiliary to Product

The following diagram illustrates the general workflow for using this compound as a chiral auxiliary in an asymmetric aldol reaction.

Caption: General workflow for an asymmetric aldol reaction.

Conclusion: A Pathway to Reproducible Success

Troubleshooting low yields in this compound mediated reactions requires a methodical and informed approach. By systematically evaluating the purity of your starting materials, optimizing reaction conditions, and carefully considering your work-up and purification procedures, you can overcome common obstacles and achieve the high yields and selectivities that this versatile chiral auxiliary is capable of delivering. Remember that a failed or low-yielding reaction is an opportunity to gain a deeper understanding of your chemical system.

References

  • Ghosh, A. K., Cho, H., & Onishi, M. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821–824. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Asymmetric Catalysis with (1S,2S)-2-(benzylamino)cyclopentanol. BenchChem.
  • BenchChem. (2025). Side reactions and impurity profiling in the synthesis of (1R,2S)-1-amino-2-indanol. BenchChem.
  • BenchChem. (2025). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. BenchChem.
  • Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 16, 2026, from [Link]

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Technical Support Center: Purification of (1R,2S)-2-aminocyclopentanol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1R,2S)-2-aminocyclopentanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical chiral building block. The aminocyclopentanol core is a vital component in many pharmaceutical agents, particularly carbocyclic nucleoside analogues, making its purity paramount for successful downstream applications.[1] This resource provides troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven experience.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the work-up and isolation of this compound.

Crystallization and Diastereomeric Resolution

Crystallization is a powerful technique for bulk purification and is the primary method for separating diastereomers. For aminocyclopentanols, this often involves the formation of salts with a chiral resolving agent to separate stereoisomers.[2][3]

Q1: My crude product mixture, which contains multiple stereoisomers, fails to crystallize. How can I induce crystallization to isolate the desired (1R,2S) isomer?

A1: Failure to crystallize is typically a problem of supersaturation, solvent choice, or purity. The presence of the undesired trans-diastereomer and other impurities can inhibit lattice formation.

  • Underlying Cause: Diastereomers have different physical properties, including solubility.[3][4] The goal is to find a solvent system where the desired diastereomer salt is significantly less soluble than the undesired one.

  • Troubleshooting Steps:

    • Form a Diastereomeric Salt: The most effective strategy is to perform a diastereomeric resolution.[2] Since this compound is a base, react your crude mixture with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or (R)-mandelic acid, in a suitable solvent like methanol or ethanol.[5] This converts your mixture of enantiomers/diastereomers into a mixture of diastereomeric salts ((1R,2S)-amine•(L)-acid and (1S,2R)-amine•(L)-acid), which will have different solubilities.

    • Solvent Screening: Experiment with various solvents to find one that selectively precipitates the desired salt. Good starting points for aminocyclopentanol hydrochloride salts include isopropanol or ethanol.[6][7]

    • Induce Crystallization:

      • Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution.

      • Slow Cooling: Cool the solution gradually. Crash-cooling often traps impurities.

      • Anti-Solvent Addition: Slowly add a solvent in which your product is insoluble (an "anti-solvent") to a solution of your product.

      • Concentration: Slowly evaporate the solvent from the solution.

Q2: I performed a diastereomeric salt crystallization, but the purity of my this compound is still below 99% after liberating the free base. What went wrong?

A2: This indicates incomplete separation of the diastereomeric salts, likely due to co-precipitation or an unfavorable eutectic composition.

  • Underlying Cause: While diastereomeric salts have different solubilities, the difference may not be large enough in your chosen solvent for a single crystallization to be effective. The system's melting point phase diagram dictates the maximum achievable purity in a single step.[3]

  • Troubleshooting Steps:

    • Recrystallization: Perform one or two additional recrystallizations of the diastereomeric salt using the same solvent system. This is the most common way to enhance purity.

    • Optimize the Solvent System: Re-evaluate your solvent choice. A mixture of solvents (e.g., ethanol/water or isopropanol/hexane) can sometimes provide better selectivity than a single solvent.

    • Check Stoichiometry: Ensure you are using the correct molar equivalents of the chiral resolving agent. An excess or deficit can affect crystallization performance.

    • Liberation of the Free Base: After achieving high diastereomeric purity of the salt, ensure the work-up to get the free amine is clean. This typically involves dissolving the salt in water, basifying with a strong base (e.g., NaOH) to pH > 12, and extracting the free amine into an organic solvent like ethyl acetate or dichloromethane.[8] Any issues here could re-introduce impurities.

Purification by Column Chromatography

Flash column chromatography is indispensable for removing impurities with similar polarities. However, the basic nature of aminocyclopentanol can present challenges with standard silica gel.[5]

Q3: When I run a flash column on silica gel, my product streaks badly and the recovery is low. How can I get clean separation?

A3: This is a classic problem when purifying amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, causing tailing and product loss.[5][9]

  • Underlying Cause: The lone pair of electrons on the nitrogen atom of your aminocyclopentanol forms a strong interaction with the acidic protons of the silica gel.

  • Troubleshooting Steps:

    • Mobile Phase Modification (Recommended): Add a small amount of a competing base to your mobile phase (eluent). This base will occupy the acidic sites on the silica, allowing your product to elute cleanly.

      • Common Additives: 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) in your solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[5]

    • Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

      • Alumina (Basic or Neutral): Alumina is less acidic than silica and is a good alternative for purifying basic compounds.

      • Amine-Functionalized Silica: Pre-treated silica with bonded amine groups provides a non-acidic surface, leading to excellent peak shapes for amines without mobile phase additives.[5]

    • Reverse-Phase Chromatography: If impurities are difficult to separate by normal-phase, switching to a C18 reverse-phase column can provide the orthogonal selectivity needed.[10] Using a mobile phase with a high pH (e.g., using ammonium bicarbonate buffer) will keep the amine neutral, improving retention and separation.[5]

Q4: I am struggling to separate the desired (1R,2S)-cis-2-aminocyclopentanol from the (1R,2R)-trans isomer by flash chromatography. What should I do?

A4: Separating diastereomers by chromatography can be challenging as they often have very similar polarities. Success depends on maximizing the selectivity of your chromatographic system.

  • Underlying Cause: The subtle difference in the spatial arrangement of the hydroxyl and amino groups in cis and trans isomers leads to only minor differences in their interaction with the stationary phase.

  • Troubleshooting Steps:

    • TLC Optimization: Before running a large column, meticulously optimize the separation on a Thin Layer Chromatography (TLC) plate. Test a wide range of solvent systems. Sometimes a less polar system (e.g., ethyl acetate/hexanes) with a polar modifier (methanol) provides better selectivity than a highly polar binary system.

    • Protecting Group Strategy: Consider temporarily protecting one or both functional groups (amine and alcohol). The resulting protected diastereomers may have significantly different chromatographic behavior. For example, forming a Boc-protected amine or an acetylated alcohol could make the separation trivial. The protecting groups are then removed after separation.

    • Orthogonal Chromatography: If normal-phase silica fails, change the separation mechanism entirely.[10] Move to a reverse-phase (C18) system or even a different normal-phase adsorbent like Florisil.

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase offers much higher resolving power than flash chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q5: What are the most common impurities to look for when synthesizing this compound?

A5: Impurity profiles depend heavily on the synthetic route. However, some common classes of impurities include:

  • Stereoisomers: The most common impurity is the undesired trans-diastereomer. Depending on the synthesis, enantiomeric impurities may also be present.[8]

  • Starting Materials: Unreacted starting materials, such as (1R,2S)-cis-2-azidocyclopentanol if reducing an azide precursor, are often observed.[11]

  • Reaction Byproducts: Side reactions can generate various impurities. For instance, routes involving epoxides can sometimes yield regioisomers.[12]

Q6: How do I confirm the stereochemical purity (enantiomeric and diastereomeric excess) of my final product?

A6: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining stereochemical purity.

  • Methodology: You will need a chiral stationary phase (CSP). Columns like Chiralpak® (based on cellulose or amylose derivatives) are very effective for separating enantiomers and diastereomers of amino alcohols.[8]

  • Typical Conditions: A common mobile phase is a mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.[8] The enantiomers/diastereomers will have different retention times, and the ratio of their peak areas gives you the enantiomeric excess (ee) and diastereomeric ratio (dr).

Q7: My purified this compound is a light-yellow oil. Is this normal, and how can I remove the color?

A7: While a slight coloration may not always be detrimental, a colorless product is generally indicative of higher purity. The color can arise from trace impurities or degradation products.

  • Decolorization Protocol: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon (typically 1-2% by weight). Stir the mixture for 15-30 minutes at room temperature, then filter it through a pad of Celite® or a 0.45 µm filter to remove the carbon.[5] Removing the solvent under reduced pressure should yield a decolorized product.

Q8: What is the best way to remove residual water from my final product?

A8: Water can be a persistent impurity, especially given the hygroscopic nature of amines and alcohols.

  • Troubleshooting Steps:

    • Azeotropic Distillation: If your product is stable to heat, dissolving it in a solvent that forms a low-boiling azeotrope with water (like toluene) and then removing the solvent via rotary evaporation is highly effective.[5]

    • High Vacuum Drying: Place the sample under high vacuum (e.g., <1 mmHg) for several hours. Gently warming the sample can aid this process.

    • Drying Agents: For solvent-based solutions of the product, drying over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) followed by filtration is standard practice.[5]

Part 3: Data Summaries & Workflow Diagrams
Table 1: Recommended Starting Conditions for Flash Chromatography
Stationary PhaseRecommended Mobile Phase SystemAdditive (if needed)Target CompoundsRationale
Silica Gel Dichloromethane / Methanol (Gradient)1% Triethylamine or NH₄OHFree Base AminocyclopentanolThe basic additive prevents peak tailing by neutralizing acidic silanol sites.[5]
Alumina (Neutral) Ethyl Acetate / Hexane (Gradient)NoneFree Base AminocyclopentanolLess acidic than silica, offering better recovery for basic compounds without additives.
C18 (Reverse-Phase) Acetonitrile / Water (Gradient)0.1% TFA or 10mM NH₄HCO₃Aminocyclopentanol Salts or Free BaseProvides orthogonal selectivity. TFA is used for acidic conditions (protonated amine), while a basic buffer keeps the amine neutral.[10][13]
Diagram 1: Decision Tree for Purification Strategy

This diagram helps you select the appropriate purification method based on the primary impurity you are facing.

Purification_Decision_Tree Start Crude Reaction Mixture Impurity_Check What is the main impurity? Start->Impurity_Check Diastereomers Diastereomers (e.g., cis/trans isomers) Impurity_Check->Diastereomers Stereochemical Polar_Imp Polar Impurities (e.g., starting materials, salts) Impurity_Check->Polar_Imp Polarity Mismatch NonPolar_Imp Non-Polar Impurities (e.g., byproducts) Impurity_Check->NonPolar_Imp Polarity Mismatch Method_Crystal Diastereomeric Salt Crystallization Diastereomers->Method_Crystal Method_Chrom_NP Normal-Phase Chromatography (with base additive) Polar_Imp->Method_Chrom_NP NonPolar_Imp->Method_Chrom_NP Method_Chrom_RP Reverse-Phase Chromatography Method_Chrom_NP->Method_Chrom_RP If separation fails

Caption: Decision tree for selecting a purification method.

Diagram 2: Workflow for Diastereomeric Salt Resolution

This workflow illustrates the key steps in separating stereoisomers via crystallization.

Diastereomeric_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation A Crude Amine Mixture ((1R,2S) + (1S,2R)) B Add Chiral Acid (e.g., L-Tartaric Acid) in Solvent A->B C Mixture of Diastereomeric Salts B->C D Fractional Crystallization (Cool & Filter) C->D E Solid: Enriched Diastereomer 1 (Less Soluble) D->E F Filtrate: Enriched Diastereomer 2 (More Soluble) D->F G Dissolve Solid in H₂O E->G H Basify (e.g., NaOH) & Extract G->H I Pure (1R,2S)-Amine H->I

Caption: Workflow for purification via diastereomeric salt resolution.

References
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available at: [Link]

  • Troubleshooting Purification: Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • How to isolate impurities from a reaction product. Biotage. Available at: [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Cyclopentanol,2-amino-,(1R,2S)-(9CI). LookChem. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]

  • Protein purification troubleshooting guide. Dutscher. Available at: [Link]

  • Resolution of racemic amino acids. Google Patents.
  • Diastereomeric recrystallization. Wikipedia. Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps. Available at: [Link]

  • (1S,2S)-2-Aminocyclopentanol | C5H11NO | CID 11571787. PubChem. Available at: [Link]

  • This compound | C5H11NO | CID 12886905. PubChem. Available at: [Link]

  • Synthesis of aminocyclopentanols: α-d-galacto configured sugar mimics. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Method for crystallization of amino acids. Google Patents.
  • 2-aminocyclopentan-1-ol | C5H11NO | CID 143443. PubChem. Available at: [Link]

  • Multimodal Chromatography for Purification of Biotherapeutics – A Review. Current Protein & Peptide Science. Available at: [Link]

Sources

Effect of temperature on stereoselectivity with (1R,2S)-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Stereoselectivity: The Critical Role of Temperature

Welcome to the technical support center for (1R,2S)-2-aminocyclopentanol. This guide is designed for researchers, scientists, and drug development professionals who leverage this versatile chiral building block as a ligand or auxiliary in asymmetric synthesis. Achieving high stereoselectivity is paramount, and one of the most influential—yet sometimes overlooked—parameters is reaction temperature.

This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complex relationship between temperature and the stereochemical outcome of your reactions. We will move beyond simple procedural steps to explore the thermodynamic principles that govern selectivity, empowering you to make informed, rational decisions during your experimental design and optimization processes.

The Thermodynamic Basis of Temperature's Effect on Stereoselectivity

In an asymmetric reaction, the formation of two stereoisomers (enantiomers or diastereomers) proceeds through two distinct, competing transition states, each with a different Gibbs free energy of activation (ΔG‡). The stereoselectivity of the reaction is determined by the difference in these activation energies (ΔΔG‡).

The ratio of the two products is directly related to this energy difference and the absolute temperature (T) as described by the Eyring equation. In essence, a larger energy gap between the two transition states leads to higher selectivity. However, as temperature increases, the system gains more thermal energy, making it easier to overcome both activation barriers. This diminishes the impact of the energy difference (ΔΔG‡), leading to a loss of selectivity.[1] Conversely, lowering the temperature amplifies the effect of this energy difference, favoring the lower-energy pathway and thus enhancing stereoselectivity.[2]

G cluster_0 Reaction Coordinate Diagram cluster_1 start start->p1 start->p3 ts1 ts2 ts1->ts2 ts1->p2 ts2->p4 prod_major prod_minor p1->ts1 ΔG‡_major p2->prod_major p3->ts2 ΔG‡_minor p4->prod_minor yaxis xaxis

Caption: Energy profile for two competing stereoisomeric pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction shows low or inconsistent stereoselectivity (e.g., low d.r. or ee%). Could temperature be the cause?

A: Absolutely. This is one of the most common reasons for poor stereochemical control. If the reaction temperature is too high, there may be enough thermal energy to populate both the desired (lower energy) and undesired (higher energy) transition states, leading to a mixture of stereoisomers.[3][4]

Troubleshooting Protocol:

  • Verify Temperature Control: Ensure your cooling bath and reaction vessel are making good contact. Always use an internal thermometer to monitor the actual reaction temperature, as it can differ significantly from the bath temperature, especially during exothermic additions.

  • Systematically Lower the Temperature: Perform a series of small-scale screening reactions at incrementally lower temperatures. Common set points for high-selectivity reactions are -20 °C, -40 °C, and -78 °C (dry ice/acetone bath).[2] For some highly sensitive reactions, temperatures as low as -100 °C may be required.

  • Analyze the Trend: Carefully analyze the stereoisomeric ratio at each temperature point. A clear trend of increasing selectivity with decreasing temperature confirms that you are on the right optimization path.

Q2: I lowered the temperature to improve selectivity, but now my reaction is impractically slow or has stalled completely.

A: This is the classic trade-off in reaction optimization.[5] While lower temperatures favor selectivity, they also decrease the overall reaction rate according to the Arrhenius equation.

Troubleshooting Protocol:

  • Extend Reaction Time: The simplest solution is often to allow the reaction to run for a longer period. Monitor the reaction by TLC or LCMS to determine when it has reached completion. It is not uncommon for reactions at -78 °C to require 12-24 hours.[5][6]

  • Find the "Sweet Spot": If extending the time is not feasible, you may need to find a compromise temperature. Systematically raise the temperature in small increments (e.g., from -78 °C to -60 °C, then -40 °C) and analyze both the yield and stereoselectivity at each point to find the optimal balance for your specific substrate.

  • Re-evaluate Catalyst/Reagent Loading: A stalled reaction could indicate that the catalyst or a key reagent is not active enough at the lower temperature. Consider a modest increase in catalyst loading, but be aware that this can sometimes impact selectivity.

  • Solvent Screening: The choice of solvent can have a profound effect on both reactivity and selectivity. A solvent that better solubilizes your reagents at low temperatures or better stabilizes the desired transition state could improve the reaction rate without compromising stereocontrol.[7]

Q3: I am observing significant batch-to-batch variation in stereoselectivity, even when I set the cooling bath to the same temperature.

A: This issue almost always points to inconsistencies in the experimental setup and execution. Precise and reproducible temperature control is key.

Troubleshooting Protocol:

  • Standardize Your Setup: Use the same type of reaction flask, stirring bar, and insulation method for every run. Ensure the flask is immersed in the cooling bath to the same depth each time.

  • Control the Rate of Addition: For reactions involving the slow addition of a reagent, the rate of addition is critical. A fast addition can cause local "hot spots" that temporarily raise the internal temperature and erode selectivity. Use a syringe pump for precise, reproducible additions.

  • Ensure an Inert Atmosphere: Moisture and air can deactivate catalysts and reagents, leading to inconsistent results. Always use oven-dried glassware and perform reactions under a positive pressure of an inert gas like argon or nitrogen.[2]

  • Document Everything: Keep meticulous records of your setup, including the internal temperature profile over time, the exact volumes and rates of addition, and the source and purity of your reagents. This will help you identify any subtle variations that could be causing the inconsistency.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing a reaction with this compound?

A: For reactions where this compound is used to form a chiral auxiliary, such as in asymmetric alkylations or aldol reactions, a low temperature is often crucial for high selectivity. A starting point of -78 °C is highly recommended based on successful literature precedents for analogous systems that achieve excellent diastereoselectivity (>99%) at this temperature.[6][8]

Q2: How does temperature influence the mechanism when this compound is part of a chelated intermediate?

A: In many applications, the amino and alcohol groups of the molecule chelate to a metal center (e.g., lithium or boron), creating a rigid, bicyclic-like transition state. This rigidity is what enforces the high stereoselectivity. Higher temperatures can introduce conformational flexibility into this chelated structure, allowing for alternative, less-selective reaction pathways to become accessible, thereby lowering the observed stereochemical purity.

Q3: Is it possible for the preferred stereochemical outcome to reverse at a different temperature?

A: While uncommon for non-enzymatic systems with a large ΔΔG‡, it is theoretically possible. This phenomenon, known as a temperature-dependent reversal of stereospecificity, can occur if the entropic and enthalpic contributions to the activation energies of the two competing pathways have different signs.[9] However, for most stereoselective reactions involving chiral auxiliaries like this compound, the more common observation is a gradual decrease in selectivity with increasing temperature, not a complete reversal.

Data & Protocols

Data Presentation: Temperature vs. Stereoselectivity Trade-Off

The following table illustrates a typical dataset from a temperature optimization study. Note how decreasing the temperature significantly improves diastereoselectivity but requires a longer reaction time to achieve a comparable yield.

EntryTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
123 (Room Temp)29865:35
2049588:12
3-2089694:6
4-40129197:3
5-782093>99:1

Data are representative and will vary based on the specific reaction and substrates.

Experimental Protocol: Temperature Screening for an Asymmetric Aldol Reaction

This protocol outlines a general procedure for determining the optimal temperature for your reaction.

  • Preparation: In an oven-dried, 10 mL round-bottom flask under an argon atmosphere, dissolve the chiral auxiliary-derived imide (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to the first target temperature (e.g., 0 °C) using an ice-water bath. Use an internal thermometer to verify the temperature.

  • Enolization: Add dibutylboron triflate (1.1 equiv) dropwise, followed by N,N-diisopropylethylamine (1.2 equiv). Stir at this temperature for 1 hour to ensure complete formation of the boron enolate.[6]

  • Aldehyde Addition: Add the desired aldehyde (1.5 equiv) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the target temperature, taking small aliquots at regular intervals to monitor progress by TLC or LCMS.

  • Workup & Analysis: Once the reaction is complete, quench with a suitable buffer, perform an extraction, and purify the product. Analyze the diastereomeric ratio using ¹H NMR or chiral HPLC.

  • Repeat: Repeat steps 2-6 at different temperatures (-20 °C, -40 °C, -78 °C) to generate a complete temperature profile for your reaction.

References

  • Ghosh, A. K., Cho, H., & Onishi, M. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821–824. [Link]

  • Sci-Hub. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Reddit. (2022). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? r/Chempros. [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • ResearchGate. (2022). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. [Link]

  • Chemistry Steps. (n.d.). Stereospecificity of E2 Elimination Reactions. [Link]

  • ResearchGate. (2025). Effects of Temperature on Stereochemistry of Enzymatic Reactions. [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. [Link]

  • PubMed Central. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. [Link]

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Technical Support Center: Catalyst Performance in (1R,2S)-2-Aminocyclopentanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in catalytic reactions involving (1R,2S)-2-aminocyclopentanol and related chiral amino alcohols. This guide is designed to provide field-proven insights and actionable protocols to diagnose, troubleshoot, and resolve common issues related to catalyst deactivation and regeneration. Our goal is to help you maintain optimal catalyst performance, ensure reproducibility, and extend the lifecycle of your valuable catalytic materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering issues in their catalytic systems.

Q1: My reaction conversion has dropped significantly. What are the likely causes?

A gradual or sudden drop in catalytic activity is the most common sign of deactivation. The primary causes can be broadly categorized into poisoning, fouling, thermal degradation, and mechanical loss.[1][2] In reactions involving amino alcohols like this compound, the most frequent culprit is poisoning by the amine functional group of the product or reactant itself.[3][4][5]

Q2: What is catalyst poisoning and why is it so common with amino alcohols?

Catalyst poisoning refers to the strong chemical adsorption (chemisorption) of a substance onto the active sites of the catalyst, rendering them inactive.[6] Amines and amino alcohols are Lewis bases due to the lone pair of electrons on the nitrogen atom. This makes them highly effective at coordinating with and deactivating the electron-deficient metal centers (e.g., Pd, Rh, Ru, Ni) that are the active sites in many hydrogenation and amination catalysts.[3][4][5][7] This strong binding blocks reactants from accessing the active sites.

Q3: Besides a drop in activity, what are other signs of catalyst deactivation?

Key indicators include:

  • Decreased Selectivity: You may observe an increase in side products or a drop in enantiomeric excess (e.e.). This can happen if the poison selectively blocks the sites responsible for the desired stereochemical outcome.

  • Changes in Reaction Kinetics: The reaction may require longer times to reach completion or stall entirely.

  • Physical Changes in the Catalyst: In cases of severe fouling or thermal degradation, you might observe a change in the catalyst's color, texture, or an increase in fine particles (attrition).[1]

Q4: Is it possible to reuse my catalyst? Is regeneration always feasible?

Yes, catalyst reuse is a primary goal for economic and environmental reasons.[8] Regeneration is often feasible but its success depends entirely on the mechanism of deactivation.

  • Reversible Deactivation (e.g., Fouling, some Poisoning): Can often be reversed by thermal treatments or solvent washing.[8][9]

  • Irreversible Deactivation (e.g., Sintering, Leaching, severe Poisoning): May not be fully reversible. Sintering, where the metal nanoparticles agglomerate at high temperatures, permanently reduces the active surface area.[10]

Section 2: Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to identifying the cause of deactivation and implementing the appropriate corrective action.

Visual Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and address catalyst deactivation.

TroubleshootingWorkflow Start Problem Observed: Low Conversion / Selectivity CheckKinetics Analyze Reaction Profile: Gradual vs. Sudden Drop? Start->CheckKinetics Gradual Gradual Deactivation CheckKinetics->Gradual Gradual Sudden Sudden Deactivation CheckKinetics->Sudden Sudden CausePoisoning Likely Cause: Product Inhibition / Poisoning Gradual->CausePoisoning CauseFouling Likely Cause: Fouling / Coking Gradual->CauseFouling CauseThermal Likely Cause: Thermal Shock / Sintering Sudden->CauseThermal CauseContamination Likely Cause: Gross Contamination (e.g., Sulfur, Halides) Sudden->CauseContamination ActionWash Action: Solvent Wash Protocol CausePoisoning->ActionWash ActionThermal Action: Thermal Regeneration Protocol CauseFouling->ActionThermal ActionIrreversible Action: Likely Irreversible. Review process parameters. Consider catalyst replacement. CauseThermal->ActionIrreversible ActionSevere Action: Consider Chemical Wash. Review reactant purity. CauseContamination->ActionSevere

Caption: Troubleshooting workflow for catalyst deactivation.

Summary of Deactivation Mechanisms & Solutions

The table below summarizes common deactivation modes in reactions with this compound.

Deactivation MechanismCommon Causes & RationaleKey IndicatorsRecommended Action
Poisoning Strong coordination of the basic amine group of the product/reactant to the acidic metal active sites, blocking access for further reaction.[3][4][5]Gradual loss of activity over a single run or upon catalyst recycle. Enantioselectivity may also decrease.Solvent Washing (See Protocol A) or In-situ Protection of the amine product.[11]
Fouling / Coking Polymerization or condensation of reactants/products on the catalyst surface, physically blocking pores and active sites.[1][12]Gradual activity loss, often accompanied by visible deposits on the catalyst.Thermal Regeneration (See Protocol B) to burn off carbonaceous deposits in a controlled manner.[13]
Thermal Degradation (Sintering) Exposure to excessively high temperatures, causing metal nanoparticles to agglomerate. This irreversibly reduces the active surface area.[10][14]Sudden, sharp, and often irreversible loss of activity, especially after a high-temperature excursion.Review reaction and regeneration temperature limits. This damage is typically irreversible .
Leaching Dissolution of the active metal or chiral ligand from the support into the reaction medium.Loss of activity and/or enantioselectivity. Analysis of the reaction filtrate by ICP-MS would show metal content.Review solvent choice and reaction pH. Consider stronger anchoring of the active phase to the support.

Section 3: Standard Operating Protocols

These protocols provide detailed, step-by-step methodologies for catalyst regeneration and characterization. Safety Precaution: Always handle catalysts and solvents in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol A: Regenerating a Poisoned Catalyst by Solvent Washing

Rationale: This procedure uses a sequence of solvents to displace or dissolve the adsorbed amine-based poisons from the catalyst's active sites without resorting to high temperatures that could damage the catalyst structure.

Methodology:

  • Separation: At the end of the reaction, separate the catalyst from the reaction mixture by filtration or decantation under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the active sites.

  • Initial Rinse (Non-polar): Wash the catalyst 2-3 times with a non-polar solvent like hexane or toluene. This removes residual organic, non-polar compounds from the bulk reaction.

  • Displacing Wash (Polar/Coordinating): Wash the catalyst 3-5 times with a polar solvent that can compete for coordination sites.

    • Option 1 (Mild): Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Option 2 (Stronger): A dilute solution (0.1-0.5 M) of a non-reactive amine with lower boiling point (e.g., triethylamine) in THF can be used to displace the strongly bound product. This is followed by extensive washing with pure THF to remove the triethylamine.

  • Final Rinse (Volatile): Wash the catalyst 2-3 times with a volatile solvent like diethyl ether or pentane to facilitate drying.

  • Drying: Dry the catalyst under high vacuum at a mild temperature (e.g., 40-60 °C) for several hours until a constant weight is achieved.

  • Validation: Before reuse in a critical reaction, perform a test reaction with a standard substrate to confirm that catalytic activity has been restored to an acceptable level (>90% of a fresh catalyst is a good target).

Protocol B: Regenerating a Fouled Catalyst by Thermal Treatment

Rationale: This protocol uses controlled oxidation to burn off carbonaceous deposits (coke) that are physically blocking the catalyst's active sites. The temperature profile is critical to ensure complete coke removal without causing thermal degradation (sintering) of the catalyst itself.[13][15]

Methodology:

  • Preparation: Place the spent catalyst in a suitable tube furnace or a calcination oven with precise temperature control and a connection to a gas flow.

  • Inert Purge: Purge the system with an inert gas (Nitrogen or Argon) at a flow rate of 50-100 mL/min while slowly ramping the temperature to ~150 °C. Hold for 1 hour to drive off any volatile adsorbed species.

  • Controlled Oxidation: Switch the gas flow to a dilute mixture of air or oxygen in nitrogen (typically 1-5% O₂ in N₂). This prevents a rapid, uncontrolled combustion that would cause a thermal spike.

  • Temperature Ramp: Slowly ramp the temperature (e.g., 2-5 °C/min) to the target regeneration temperature. This temperature is highly catalyst-specific and should be lower than the temperature at which sintering occurs. A typical range is 350-500 °C.

  • Hold Period: Hold at the target temperature for 2-4 hours, or until the exit gas analysis (e.g., by mass spectrometry) shows that CO₂ production has ceased.

  • Cool Down: Switch the gas back to inert (N₂) and cool the catalyst down to room temperature.

  • (Optional) Reduction: If the active phase is a metal that requires a reduced state (e.g., Pd(0), Ni(0)), a subsequent reduction step under a hydrogen atmosphere (e.g., 5% H₂ in N₂) is necessary after the catalyst has cooled.

  • Validation: Characterize the regenerated catalyst (e.g., via chemisorption) to quantify the recovery of active sites.

Catalyst Lifecycle Management

Effective management involves a cycle of use, characterization of the deactivated state, regeneration, and validation before reuse.

CatalystLifecycle Use Catalyst Use in Reaction Deactivated Deactivated Catalyst Use->Deactivated Activity Loss Characterize Characterization (TGA, ICP, XRD) Deactivated->Characterize Diagnose Regenerate Regeneration (Wash/Thermal) Characterize->Regenerate Select Protocol Validate Validation (Test Reaction) Regenerate->Validate Confirm Activity Validate->Use Reuse

Caption: The catalyst lifecycle: from use to regeneration.

Section 4: References

  • Bartholomew, C. H. (2001). Mechanisms of Catalyst Deactivation. Applied Catalysis A: General, 212(1-2), 17-60.

  • Magano, J., & Dunetz, J. R. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 160-254.

  • Wikipedia. (n.d.). Catalyst poisoning.

  • European Catalyst Manufacturers Association (ECMA). (n.d.). Catalyst regeneration.

  • Evonik. (2021). Catalyst Regeneration. Product Information Sheet.

  • Li, Y., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.

  • Urrutigoity, M., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 8(11), 543.

  • Moodley, K. G., et al. (2025). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate.

  • StudySmarter. (n.d.). Catalyst Regeneration: Methods & Process.

  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation. [Table].

  • Li, M., et al. (2024). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Advances.

  • Whittlesey, M. K., et al. (2018). Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering, 6(7), 8919-8926.

  • Wang, Y., et al. (2022). On the Deactivation Analysis of IM-5 Zeolite in Pseudocumene Methylation with Methanol. Catalysts, 12(11), 1389.

  • Castaño, P. (2021). Special Issue on Catalyst Deactivation and Regeneration. Catalysts, 11(7), 798.

  • Spennato, A., et al. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 8(12), 645.

  • Hansen, K. B., et al. (2009). Detection and Elimination of Product Inhibition from the Asymmetric Catalytic Hydrogenation of Enamines. Organic Letters, 11(2), 493-495.

  • Forzatti, P. (1999). Catalyst deactivation. Catalysis Today, 52(2-3), 165-181.

  • KLINGER Schöneberg. (n.d.). Catalyst regeneration during catalytic cracking.

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269.

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Technical Support Center: Optimizing Diastereoselectivity with (1R,2S)-2-Aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing (1R,2S)-2-aminocyclopentanol as a chiral auxiliary. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to poor diastereoselectivity in your asymmetric reactions. Our goal is to empower you with the mechanistic understanding and practical protocols needed to achieve high stereochemical control in your synthetic endeavors.

Introduction: The Power and Pitfalls of this compound Auxiliaries

This compound is a versatile chiral auxiliary valued for its ability to induce high levels of asymmetry in a variety of chemical transformations, most notably in the diastereoselective alkylation and aldol reactions of N-acylated derivatives.[1] When coupled with a carboxylic acid derivative, it typically forms a chiral oxazolidinone. The rigid, fused-ring structure of this auxiliary provides a well-defined steric environment that directs the approach of incoming electrophiles, often leading to excellent diastereoselectivity.[1][2]

However, achieving optimal results is not always straightforward. Suboptimal reaction conditions, improper reagent selection, or a lack of understanding of the underlying mechanistic principles can lead to disappointing diastereomeric ratios (d.r.). This guide will walk you through the common causes of poor diastereoselectivity and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: How does the this compound-derived oxazolidinone auxiliary control diastereoselectivity in alkylation reactions?

A1: The stereochemical outcome is primarily dictated by the formation of a rigid, chelated (Z)-enolate.[3][4] Upon deprotonation of the N-acyl oxazolidinone with a suitable base (e.g., NaHMDS or LDA), the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the enolate in a specific conformation. The cyclopentyl ring of the auxiliary then acts as a steric shield, blocking one face of the planar enolate. Consequently, the incoming electrophile is forced to approach from the less hindered face, resulting in the preferential formation of one diastereomer.[3][4]

Q2: I am observing a low diastereomeric ratio (e.g., <90:10) in my alkylation reaction. What are the most likely causes?

A2: Poor diastereoselectivity in these reactions can often be traced back to one or more of the following factors:

  • Incomplete (Z)-enolate formation: If the enolization is not highly selective for the (Z)-isomer, the resulting (E)-enolate may react with lower diastereoselectivity or even favor the opposite diastereomer.

  • Poor chelation: Insufficient chelation of the metal cation can lead to a more flexible transition state, reducing the facial bias.

  • Reaction temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.

  • Inappropriate solvent: The solvent plays a critical role in solvating the metal cation and influencing the aggregation state of the enolate, both of which can impact selectivity.

  • Sterically undemanding electrophiles: Small electrophiles, such as methyl iodide, may be less sensitive to the steric environment created by the auxiliary, leading to lower selectivity.[5]

Q3: Can the choice of base significantly impact the diastereoselectivity?

A3: Absolutely. The base is critical for the efficient and stereoselective formation of the (Z)-enolate. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used and are effective at forming the chelated (Z)-enolate at low temperatures.[3][4][6] The choice of the cation (Li⁺ vs. Na⁺) can also influence the outcome, with sodium enolates sometimes providing superior selectivity, particularly with less reactive electrophiles.[5] It is crucial to use a strong, non-nucleophilic base to ensure rapid and complete deprotonation.

Q4: My aldol reaction is giving a mixture of syn and anti products. How can I improve the selectivity?

A4: The stereochemical outcome of aldol reactions using oxazolidinone auxiliaries is highly dependent on the choice of Lewis acid.

  • For syn-aldol products: The use of a chelating Lewis acid, such as a boron triflate (e.g., Bu₂BOTf) in the presence of a tertiary amine, is key. This promotes the formation of a rigid, six-membered Zimmerman-Traxler transition state, leading to the syn diastereomer.

  • For anti-aldol products: A switch to a different Lewis acid that favors a non-chelating transition state, such as titanium tetrachloride (TiCl₄), can favor the formation of the anti diastereomer.[7] The interplay between the Lewis acid, the solvent, and the substrates is complex, and optimization is often necessary.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in an Asymmetric Alkylation

If you are experiencing a low diastereomeric ratio in your alkylation reaction, a systematic approach to troubleshooting is recommended. The following workflow can help you identify and address the root cause.

troubleshooting_alkylation start Low d.r. in Alkylation check_base 1. Verify Base Quality and Stoichiometry start->check_base check_temp 2. Lower Reaction Temperature check_base->check_temp If no improvement result Improved d.r. check_base->result Success screen_solvent 3. Screen Solvents check_temp->screen_solvent If no improvement check_temp->result screen_base 4. Screen Different Bases/Cations screen_solvent->screen_base If no improvement screen_solvent->result Success screen_base->result Success

Caption: Troubleshooting workflow for low diastereoselectivity in alkylation.

Detailed Troubleshooting Steps:

  • Verify Base Quality and Stoichiometry:

    • Causality: An insufficient amount or poor quality of the base (e.g., partially hydrolyzed LDA) will lead to incomplete enolate formation. The unreacted starting material can then be deprotonated by the product, leading to racemization or side reactions.

    • Protocol: Ensure you are using freshly prepared or properly stored base. Titrate your LDA solution before use. Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation.

  • Lower the Reaction Temperature:

    • Causality: Diastereoselectivity is a result of the difference in activation energies between the two diastereomeric transition states. Lowering the temperature increases this energy difference, thus favoring the formation of the thermodynamically more stable diastereomer.[8]

    • Protocol: Perform the deprotonation and alkylation at -78 °C (a dry ice/acetone bath). If the reaction is sluggish, allow it to warm slowly to a slightly higher temperature (e.g., -40 °C), but avoid warming to 0 °C or room temperature until the reaction is complete.

  • Screen Solvents:

    • Causality: The coordinating ability of the solvent can influence the structure of the chelated enolate. Tetrahydrofuran (THF) is generally the solvent of choice as it effectively solvates the lithium or sodium cation without disrupting the crucial chelation to the oxazolidinone.

    • Protocol: While THF is standard, if you are facing issues, consider screening other ethereal solvents like 2-methyl-THF or diethyl ether. Ensure your solvent is anhydrous, as water will quench the enolate.

  • Screen Different Bases/Cations:

    • Causality: The nature of the metal cation (Li⁺ vs. Na⁺ vs. K⁺) affects the tightness of the chelation in the transition state. For some substrates, a different cation may provide a more rigid and selective transition state.

    • Protocol: If using LDA (lithium cation) gives poor results, try NaHMDS (sodium cation) or KHMDS (potassium cation). The optimal base is often substrate-dependent.

Data Presentation: Effect of Reaction Parameters on Diastereoselectivity

ParameterCondition ADiastereomeric Ratio (d.r.)Condition BDiastereomeric Ratio (d.r.)Rationale
Temperature 0 °C85:15-78 °C>95:5Lower temperatures enhance the energy difference between diastereomeric transition states.[8]
Base Cation LDA (Li⁺)92:8NaHMDS (Na⁺)97:3The cation influences the rigidity of the chelated enolate.[5]
Solvent Dichloromethane70:30THF>95:5THF is a coordinating solvent that stabilizes the chelated transition state.
Issue 2: Poor syn/anti Selectivity in an Aldol Reaction

Achieving high diastereoselectivity in aldol reactions with your this compound-derived auxiliary is highly dependent on establishing the correct type of transition state (chelated vs. non-chelated).

troubleshooting_aldol start Low syn/anti Ratio in Aldol Reaction check_lewis_acid 1. Verify Lewis Acid and Stoichiometry start->check_lewis_acid check_base_for_boron 2. Ensure Stoichiometric Amine Base (for Boron Enolates) check_lewis_acid->check_base_for_boron If no improvement result Improved syn/anti Ratio check_lewis_acid->result Success check_temp_and_time 3. Optimize Temperature and Reaction Time check_base_for_boron->check_temp_and_time If no improvement check_base_for_boron->result screen_lewis_acid 4. Screen Different Lewis Acids check_temp_and_time->screen_lewis_acid If no improvement check_temp_and_time->result Success screen_lewis_acid->result Success

Caption: Troubleshooting workflow for low syn/anti selectivity in aldol reactions.

Detailed Troubleshooting Steps:

  • Verify Lewis Acid and Stoichiometry:

    • Causality: The Lewis acid is the primary determinant of the transition state geometry. For syn-selectivity, a chelating boron Lewis acid like Bu₂BOTf is required to form the Zimmerman-Traxler transition state. An incorrect choice or insufficient amount will lead to a mixture of transition states and poor selectivity.

    • Protocol: Use freshly distilled or high-purity Lewis acids. For syn-aldol reactions, use at least 1.1 equivalents of Bu₂BOTf. For anti-aldol reactions, explore Lewis acids like TiCl₄ or SnCl₄.[7]

  • Ensure Stoichiometric Amine Base (for Boron Enolates):

    • Causality: When using boron triflates, a hindered amine base (e.g., triethylamine or diisopropylethylamine) is required to scavenge the triflic acid byproduct. An insufficient amount of base can lead to side reactions and decomposition of the enolate.

    • Protocol: Use a slight excess (e.g., 1.2-1.5 equivalents) of a tertiary amine base relative to the boron triflate.

  • Optimize Temperature and Reaction Time:

    • Causality: Aldol reactions are often highly sensitive to temperature. The formation of the boron enolate is typically done at 0 °C, followed by cooling to -78 °C before the addition of the aldehyde. Letting the reaction warm prematurely can compromise selectivity.

    • Protocol: Follow a strict temperature profile. Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged reaction times that could lead to epimerization or side reactions.

  • Screen Different Lewis Acids:

    • Causality: The size and Lewis acidity of the metal center can dramatically alter the diastereoselectivity.[7][9] If one Lewis acid is not providing the desired selectivity, screening others is a valid strategy.

    • Protocol: For syn-aldol products, if Bu₂BOTf is not effective, consider other boron reagents. For anti-aldol products, screen a range of chelating (e.g., MgBr₂) versus non-chelating (e.g., BF₃·OEt₂) Lewis acids to find the optimal conditions for your specific substrate.[7]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation

This protocol provides a starting point for optimizing the alkylation of an N-acyl oxazolidinone derived from this compound.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-acyl oxazolidinone (1.0 equiv) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add NaHMDS (1.05 equiv, as a solution in THF) dropwise over 10 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Alkylation: Add the electrophile (1.1-1.5 equiv) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR, GC, or HPLC analysis.

  • Purification: Purify the product by column chromatography on silica gel.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Asymmetric aldol reactions. 1. Enantioselective aldol reactions of chiral α-substituted N-acyloxazolidinones. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Ghosh, A. K., Cho, H., & Onishi, M. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824.
  • Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Kim, B. M., Williams, S. F., & Masamune, S. (1991). The Aldol Reaction: Group III Enolates. In Comprehensive Organic Synthesis (Vol. 2, pp. 239-275). Pergamon.
  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 116(20), 9361–9362.
  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The Evans Aldol Reaction: A Powerful and Versatile Tool in Asymmetric Synthesis. European Journal of Organic Chemistry, 2004(12), 2561-2579.
  • Reetz, M. T. (1982). Chelation and non-chelation control in additions of organometallics to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 21(2), 96-109.
  • Walker, M. A. (1995). A practical guide to the use of chiral auxiliaries in the synthesis of enantiomerically pure compounds. Current Organic Chemistry, 1(1), 63-88.

Sources

Technical Support Center: Minimizing Byproduct Formation in Catalytic Cycles with (1R,2S)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,2S)-2-aminocyclopentanol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your catalytic reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address specific issues you may encounter, helping you minimize byproduct formation and maximize the efficiency and selectivity of your experiments.

The core principle of this compound's efficacy lies in its rigid cyclopentane backbone and the trans orientation of the amino and hydroxyl groups. This specific stereochemistry allows for the formation of a well-defined chiral pocket when it coordinates to a metal center or acts as an organocatalyst, thereby directing the stereochemical outcome of the reaction.[1] However, deviations from optimal conditions can disrupt this delicate balance, leading to undesired side reactions.

Part 1: General Troubleshooting & Optimization

This section addresses broad issues that often indicate suboptimal reaction conditions rather than a fundamental flaw in the catalytic system.

FAQ 1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?

Low conversion is a common initial hurdle. The cause is often related to catalyst activity or insufficient reaction kinetics. A systematic approach is crucial.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst or Reagents:

    • Causality: The catalyst or critical reagents may be degraded due to improper storage or handling, particularly sensitivity to air or moisture. Impurities in starting materials can also poison the catalyst.[2]

    • Protocol:

      • Ensure Anhydrous Conditions: Conduct reactions under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents and ensure reagents are dry.[2]

      • Verify Reagent Purity: Use reagents from a reliable source and of appropriate purity. If in doubt, purify starting materials according to standard laboratory procedures.

      • Catalyst Handling: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.

  • Suboptimal Reaction Parameters:

    • Causality: Every catalytic cycle has an optimal window for temperature, concentration, and time. If the temperature is too low, the activation energy barrier may not be overcome at a practical rate.[2]

    • Protocol:

      • Temperature Screen: Incrementally increase the reaction temperature (e.g., in 10°C intervals) while monitoring the reaction by TLC or GC/LC-MS. Be aware that higher temperatures can sometimes negatively impact enantioselectivity.[2]

      • Time Study: Run the reaction for an extended period (e.g., 24-48 hours), taking aliquots at regular intervals to determine the point at which the reaction plateaus.

      • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it is not always the most efficient solution. First, ensure other parameters are optimized. If the reaction is still slow, consider increasing the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).

Troubleshooting Workflow: Low Conversion

Below is a decision-making workflow to diagnose the root cause of low product yield.

G start Low / No Conversion check_purity Verify Purity of All Reagents & Solvents start->check_purity check_conditions Run Reaction Under Strictly Inert/Anhydrous Conditions check_purity->check_conditions If purity confirmed temp_screen Screen Higher Temperatures (e.g., +10°C increments) check_conditions->temp_screen If still no conversion time_study Perform Time Course Study (0-48h) temp_screen->time_study If conversion starts catalyst_loading Increase Catalyst Loading (e.g., 1 -> 5 mol%) time_study->catalyst_loading If rate is too slow success Conversion Improved catalyst_loading->success

Caption: Decision tree for troubleshooting low reaction conversion.

FAQ 2: The reaction works, but the enantioselectivity (ee) is poor. How can I improve it?

Low enantioselectivity indicates that the chiral environment created by the catalyst is not effectively discriminating between the two prochiral faces of the substrate. This is highly sensitive to the reaction environment.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Temperature:

    • Causality: Enantioselectivity is often inversely proportional to temperature. Higher temperatures provide more thermal energy, which can overcome the subtle energy difference between the two diastereomeric transition states, leading to a loss of stereocontrol.[2]

    • Protocol: Screen a range of lower temperatures. For many asymmetric reactions, temperatures between 0°C and -78°C are common.[2]

  • Incorrect Solvent Choice:

    • Causality: The solvent can influence the conformation and stability of the catalyst-substrate complex. Aprotic, non-coordinating solvents (e.g., toluene, dichloromethane) are often preferred as they are less likely to interfere with the key interactions that dictate stereoselectivity.

    • Protocol: Conduct a solvent screen with a variety of solvents of differing polarity and coordinating ability (e.g., Toluene, CH₂Cl₂, THF, Acetonitrile).

Table 1: Starting Points for Reaction Parameter Optimization

This table provides general ranges for common asymmetric reactions catalyzed by chiral amino alcohols. These should be used as initial starting points for your specific system.[2]

Reaction TypeTemperature Range (°C)Catalyst Loading (mol%)Typical Solvents
Asymmetric Transfer Hydrogenation0 to 401 - 5Isopropanol, Formic Acid/NEt₃
Diethylzinc Addition-20 to 252 - 10Toluene, Hexane
Aldol Reaction-78 to 05 - 20CH₂Cl₂, THF, Toluene
Michael Addition-40 to 255 - 20Toluene, Chloroform

Part 2: Addressing Specific Byproduct Formation

When simple optimization fails, it's time to consider the specific, undesired molecules being formed. Identifying byproducts is the first step toward rationally designing a solution.

FAQ 3: I'm observing byproducts from a suspected self-condensation or background reaction. What is the mechanism and how can I prevent it?

This is particularly common in reactions like aldol or Mannich additions where substrates (especially aldehydes or ketones) can react with themselves.

Causality & Mechanism:

This compound can function as a Brønsted base (via the amine) or a Lewis base, similar to the well-studied catalyst L-proline.[3] An enamine or enolate can be formed from one molecule of the substrate, which can then attack a second molecule of the substrate in an undesired pathway. This background reaction can be catalyzed by the amino alcohol itself or by other bases present in the reaction mixture.

Catalytic Cycle vs. Byproduct Pathway

The diagram below illustrates the desired catalytic pathway for an aldehyde substrate versus an undesired self-condensation pathway.

G cluster_desired Desired Catalytic Cycle cluster_byproduct Byproduct Pathway (Self-Condensation) Catalyst This compound Iminium Iminium Ion Intermediate Catalyst->Iminium + Substrate 1 Enamine Chiral Enamine Iminium->Enamine - H₂O TransitionState Diastereomeric Transition State Enamine->TransitionState + Substrate 2 Enamine_B Chiral Enamine Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Product_Complex->Catalyst releases Product Product Desired Chiral Product Product_Complex->Product Substrate1 Substrate 1 (e.g., Ketone) Substrate2 Substrate 2 (e.g., Aldehyde) Byproduct_TS Self-Condensation Transition State Enamine_B->Byproduct_TS + another Substrate 1 Substrate1_B Substrate 1 Byproduct Aldol Self-Condensation Byproduct Byproduct_TS->Byproduct

Caption: Desired catalytic cycle vs. undesired self-condensation pathway.

Troubleshooting Steps:

  • Slow Addition of Substrate:

    • Causality: Byproduct formation from self-condensation is often dependent on the concentration of the substrate. By keeping the instantaneous concentration of the electrophilic partner low, you favor the reaction with the desired nucleophile.

    • Protocol: Add the more reactive or self-condensing substrate slowly over several hours using a syringe pump. This maintains a low steady-state concentration, suppressing the bimolecular side reaction.

  • Lower Reaction Temperature:

    • Causality: Self-condensation reactions may have a different activation energy than the desired reaction. Lowering the temperature can disproportionately slow the undesired pathway.

    • Protocol: Run the reaction at the lowest temperature that still affords a reasonable reaction rate for the desired transformation.

  • Use of Additives:

    • Causality: In some organocatalytic cycles, co-catalysts like a weak acid can accelerate the turnover-limiting step (e.g., hydrolysis of the product-catalyst complex) and suppress side reactions.

    • Protocol: Screen weak acid additives (e.g., 10 mol% acetic acid or benzoic acid). This must be done cautiously, as the additive can also interfere with the primary catalytic cycle.

FAQ 4: In my asymmetric transfer hydrogenation (ATH), I'm observing racemization of the product or formation of byproducts from the hydrogen donor. How can this be minimized?

Asymmetric transfer hydrogenation is a powerful technique, but its equilibrium nature can sometimes be a drawback.[4]

Potential Causes & Troubleshooting Steps:

  • Reaction Reversibility:

    • Causality: The transfer hydrogenation reaction is reversible. If the reaction is left for too long after reaching completion, the catalyst can facilitate the reverse reaction (oxidation of the alcohol product back to the ketone), leading to racemization.[5]

    • Protocol: Monitor the reaction closely and stop it (quench) as soon as maximum conversion and ee are achieved. A time-course study is essential to identify this optimal endpoint.

  • Hydrogen Donor Issues:

    • Causality: When using isopropanol as the hydrogen donor, the acetone byproduct can build up. In some cases, this acetone can undergo side reactions (e.g., aldol condensation) or participate in the reverse reaction. When using formic acid/triethylamine, incorrect stoichiometry can lead to a pH that is detrimental to the catalyst's stability or activity.

    • Protocol:

      • For Isopropanol: Use isopropanol as the solvent to ensure it is in large excess, pushing the equilibrium towards the product.

      • For Formic Acid/Triethylamine: Ensure the precise ratio of the azeotropic mixture (typically 5:2 formic acid to triethylamine) is used. Prepare the mixture fresh before use.

  • Catalyst Deactivation:

    • Causality: The active metal-catalyst complex can be sensitive to oxidation or coordination by impurities or byproducts. Substrates containing heteroatoms (e.g., sulfur or phosphines) can act as poisons.[5]

    • Protocol: Ensure all reagents and solvents are thoroughly degassed and free of coordinating impurities. If substrate-based deactivation is suspected, a higher catalyst loading or a pre-catalyst activation step may be necessary.

This guide provides a framework for systematically addressing common issues encountered when using this compound. Successful asymmetric catalysis requires meticulous attention to detail, from reagent purity to the precise control of reaction parameters.

References
  • Technical Support Center: Optimizing Asymmetric Catalysis with (1S,2S)-2-(benzylamino)cyclopentanol. Benchchem.
  • Pioneering Catalyst: Early Studies of (1S,2S)-2-(benzylamino)cyclopentanol in Asymmetric Synthesis. Benchchem.
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using (1S,2S)-2-(Benzylamino)cyclopentanol. Benchchem.
  • Asymmetric Transfer Hydrogen
  • Recent Developments in the Area of Asymmetric Transfer Hydrogen
  • L-Proline: A Versatile Organo-C

Sources

Validation & Comparative

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: (1R,2S)-2-Aminocyclopentanol in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure molecules, the selection of an appropriate chiral directing group is a critical decision that profoundly influences the stereochemical outcome of a reaction. Chiral amino alcohols represent a cornerstone in the toolbox of asymmetric synthesis, serving as versatile precursors for both chiral auxiliaries and ligands. This guide provides an in-depth, objective comparison of the performance of (1R,2S)-2-aminocyclopentanol with other widely utilized chiral amino alcohols, namely (1S,2R)-norephedrine, cinchonidine, and L-valinol. Our analysis is grounded in supporting experimental data from peer-reviewed literature, offering a practical resource for making informed decisions in catalyst and auxiliary selection.

The Critical Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are privileged structures in asymmetric synthesis due to their inherent chirality, ready availability from the chiral pool (e.g., amino acids), and the presence of two key functional groups—an amine and a hydroxyl group. These functionalities allow for the formation of rigid, predictable transition states through chelation to metal centers when used as ligands, or the formation of covalent adducts with substrates when employed as chiral auxiliaries. The steric and electronic properties of the amino alcohol backbone dictate the facial selectivity of nucleophilic attack on a prochiral center, leading to the desired stereoisomer.

This guide will focus on two of the most fundamental and widely employed carbon-carbon bond-forming reactions in asymmetric synthesis: asymmetric alkylation and the asymmetric aldol reaction . The performance of this compound and its counterparts will be evaluated based on their ability to induce high levels of stereoselectivity (diastereomeric excess, de, or enantiomeric excess, ee) and to afford the desired products in high chemical yields.

This compound: A Constrained Scaffold for High Fidelity Stereocontrol

This compound, with its conformationally restricted cyclopentane backbone, offers a unique structural motif for asymmetric transformations. The cis relationship between the amino and hydroxyl groups allows for the formation of a compact and rigid chiral auxiliary, an oxazolidinone, which can effectively shield one face of a prochiral enolate.

Performance in Asymmetric Alkylation and Aldol Reactions

Experimental studies have demonstrated the exceptional stereodirecting ability of a chiral auxiliary derived from the enantiomer, (1S,2R)-2-aminocyclopentanol. Given the enantiomeric relationship, the performance metrics are directly comparable. In asymmetric alkylation reactions, the N-propionyl oxazolidinone derived from this amino alcohol, when treated with lithium hexamethyldisilazide to form the lithium enolate, reacts with electrophiles such as benzyl bromide and allyl iodide to furnish the alkylated products with outstanding diastereofacial selectivity (>99% de) and good yields (65-72%).[1]

Similarly, in asymmetric aldol reactions, the boron enolate of the same N-propionyl oxazolidinone condenses with various aldehydes to provide the syn-aldol adducts with near-perfect diastereoselectivity (>99% de) and high isolated yields (70-80%).[1] This high level of stereocontrol is attributed to the rigid chelated transition state enforced by the cyclopentane ring.

Comparative Analysis with Other Chiral Amino Alcohols

To provide a comprehensive evaluation, we will now compare the performance of the this compound-derived auxiliary with auxiliaries and catalysts derived from (1S,2R)-norephedrine, cinchonidine, and L-valinol in the context of asymmetric alkylation and aldol reactions.

(1S,2R)-Norephedrine: A Workhorse in Asymmetric Synthesis

(1S,2R)-norephedrine, and its diastereomer pseudoephedrine, are widely used as chiral auxiliaries, most notably in the form of Myers' amides for asymmetric alkylation.[2][3]

  • Asymmetric Alkylation: Pseudoephedrine amides are renowned for their high diastereoselectivity in alkylation reactions. For instance, the alkylation of the lithium enolate of N-propionyl pseudoephedrine with various alkyl halides consistently affords the desired products with diastereomeric ratios often exceeding 99:1 and in high yields (80-92%).[4] This exceptional selectivity is a benchmark in the field.

Cinchonidine: A Versatile Alkaloid Catalyst

Cinchonidine, a Cinchona alkaloid, is a powerful organocatalyst for a wide range of asymmetric transformations, including aldol and alkylation reactions.[5][6]

  • Asymmetric Aldol Reaction: Cinchonidine and its derivatives have been successfully employed as catalysts in the asymmetric aldol reaction of various substrates. For example, a heterogeneous cinchonidine-based catalyst has been shown to promote the aldol reaction between cyclohexanone and benzaldehydes with high enantioselectivity (up to 97% ee) and excellent yields (up to 96%).[5][7]

  • Asymmetric Alkylation: In the realm of asymmetric alkylation, cinchonidine-derived phase-transfer catalysts are particularly effective. These catalysts have been used for the alkylation of isoflavanones, installing a stereogenic quaternary center in high yield and with good to excellent enantioselectivity.[8]

L-Valinol: An Amino Acid-Derived Auxiliary

L-valinol, readily available from the reduction of the natural amino acid L-valine, is a popular precursor for chiral auxiliaries, particularly oxazolidinones, similar to the one derived from 2-aminocyclopentanol.[9][10]

  • Asymmetric Alkylation: Oxazolidinones derived from L-valinol are highly effective in asymmetric alkylation reactions. The lithium enolates of N-acyl phenyliminooxazolidines derived from L-valinol react with alkyl halides to produce α-alkylated products with very high diastereofacial selectivity (up to >99% de).[11]

  • Asymmetric Aldol Reaction: Valinol-derived 2-imidazolidinones have been shown to be excellent chiral auxiliaries in asymmetric aldol reactions. The boron enolate of the N-propionyl derivative reacts with aldehydes with high diastereoselectivity.[12][13]

Data-Driven Performance Comparison

To facilitate a direct comparison, the following tables summarize the performance of these chiral amino alcohol derivatives in asymmetric alkylation and aldol reactions based on published experimental data.

Table 1: Performance in Asymmetric Alkylation

Chiral Amino Alcohol PrecursorAuxiliary/Catalyst TypeElectrophileYield (%)Stereoselectivity (de/dr)Reference
(1S,2R)-2-AminocyclopentanolOxazolidinoneBenzyl bromide65-72>99% de[1]
(1S,2R)-NorephedrinePseudoephedrine AmideBenzyl bromide9097:3 dr[4]
L-ValinolPhenylamino-oxazolineAlkyl halides-up to >99% de[11]
CinchonidinePhase-Transfer CatalystActivated Electrophileshighgood to excellent ee[8]

Table 2: Performance in Asymmetric Aldol Reactions

Chiral Amino Alcohol PrecursorAuxiliary/Catalyst TypeAldehydeYield (%)Stereoselectivity (de/ee)Reference
(1S,2R)-2-AminocyclopentanolOxazolidinoneVarious70-80>99% de (syn)[1]
CinchonidineOrganocatalystBenzaldehydesup to 96up to 97% ee[5][7]
L-ValinolImidazolidinoneVarious-high de[12][13]

Experimental Protocols and Methodologies

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for representative asymmetric alkylation and aldol reactions using these chiral auxiliaries and catalysts.

Asymmetric Alkylation using a (1S,2R)-2-Aminocyclopentanol-Derived Oxazolidinone

This protocol is based on the work of Ghosh et al. and describes the asymmetric alkylation of an N-propionyl oxazolidinone.[1]

1. Acylation of the Chiral Auxiliary:

  • To a solution of (1S,2R)-2-aminocyclopentanol-derived oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.

  • Stir the solution for 30 minutes, then add propionyl chloride (1.1 equiv).

  • Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

2. Diastereoselective Alkylation:

  • To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add lithium hexamethyldisilazide (LHMDS) (1.1 equiv) dropwise.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) and allow the reaction to slowly warm to -20 °C over 6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

3. Auxiliary Cleavage:

  • The chiral auxiliary can be removed by hydrolysis with lithium hydroperoxide (LiOOH) in a mixture of THF and water to yield the corresponding carboxylic acid.

Asymmetric Aldol Reaction Catalyzed by a Cinchonidine Derivative

This protocol is a general procedure for a cinchonidine-catalyzed asymmetric aldol reaction.[5][7]

1. Catalyst and Reagent Preparation:

  • To a dry reaction vial under an inert atmosphere, add the cinchonidine-derived catalyst (e.g., 10 mol%).

  • Add the solvent (e.g., dioxane:water mixture) and the aldehyde (1.0 equiv).

  • Stir the mixture at the desired temperature.

2. Aldol Reaction:

  • Add the ketone (e.g., cyclohexanone, 2.0 equiv) to the reaction mixture.

  • Stir vigorously for the specified time (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Analysis:

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Considerations and Workflow Visualization

The high stereoselectivity observed with these chiral amino alcohol derivatives can be rationalized by the formation of rigid, well-organized transition states.

Asymmetric Alkylation with an Oxazolidinone Auxiliary

In the case of the oxazolidinone-mediated alkylation, the deprotonation with a strong base generates a Z-enolate, which is chelated to the lithium cation. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.

G cluster_0 Asymmetric Alkylation Workflow start Start: Chiral Amino Alcohol aux_formation Formation of Chiral Auxiliary (e.g., Oxazolidinone) start->aux_formation acylation Acylation with Carboxylic Acid Derivative aux_formation->acylation enolate_formation Deprotonation to form Chiral Enolate acylation->enolate_formation alkylation Diastereoselective Alkylation with Electrophile enolate_formation->alkylation cleavage Cleavage of Chiral Auxiliary alkylation->cleavage product Enantiomerically Enriched Product cleavage->product recovery Recovery of Chiral Auxiliary cleavage->recovery end End product->end recovery->aux_formation G cluster_1 Bifunctional Catalysis in Aldol Reaction catalyst Cinchonidine Catalyst (Chiral Amino Alcohol) enolate Enolate/Enamine Formation catalyst->enolate Brønsted Base activation Aldehyde Activation (H-Bonding) catalyst->activation Brønsted Acid ketone Ketone (Nucleophile) ketone->enolate aldehyde Aldehyde (Electrophile) aldehyde->activation transition_state Diastereomeric Transition State enolate->transition_state activation->transition_state product Chiral Aldol Adduct transition_state->product catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst

Caption: A simplified model of bifunctional catalysis in a cinchonidine-mediated aldol reaction.

Conclusion and Outlook

This comparative guide highlights the exceptional performance of the chiral auxiliary derived from this compound in asymmetric alkylation and aldol reactions, demonstrating its capability to induce stereoselectivity that is on par with, and in some cases exceeds, that of well-established chiral amino alcohol-derived auxiliaries and catalysts. The rigid cyclopentane backbone of this compound provides a robust platform for high-fidelity stereocontrol.

The choice of the optimal chiral amino alcohol will ultimately depend on the specific requirements of the synthetic target, including the nature of the substrate and electrophile, desired stereochemical outcome, and practical considerations such as cost and availability. (1S,2R)-Norephedrine and L-valinol derivatives offer proven and reliable solutions for a wide range of applications. Cinchonidine stands out as a powerful and versatile organocatalyst, particularly for reactions where a catalytic approach is preferred.

The data presented herein underscores that this compound is a highly valuable and competitive addition to the repertoire of chiral building blocks for asymmetric synthesis. Its demonstrated ability to achieve outstanding levels of diastereoselectivity makes it a compelling choice for researchers, scientists, and drug development professionals seeking to construct complex chiral molecules with high precision. Further exploration of its applications in a broader range of asymmetric transformations is certainly warranted and holds significant promise for the advancement of synthetic organic chemistry.

References

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  • Lee, G.-J., Kim, T. H., Kim, J. N., & Lee, U. (2002). l-Valinol and l-phenylalaninol-derived 2-phenylamino-2-oxazolines as chiral auxiliaries in asymmetric alkylations. Tetrahedron: Asymmetry, 13(1), 9–12. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Chemical Society Reviews, 31(3), 173-184.
  • Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376-384.
  • Tylor, M. S., & Toste, F. D. (2008). Catalytic Asymmetric Alkylation of Substituted Isoflavanones. Journal of the American Chemical Society, 130(41), 13528–13529.
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  • Lee, G.-J., Kim, T. H., Kim, J. N., & Lee, U. (2002). l-Valinol and l-phenylalaninol-derived 2-phenylamino-2-oxazolines as chiral auxiliaries in asymmetric alkylations. Semantic Scholar. [Link]

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  • Soeta, T., Tabatake, Y., & Ukaji, Y. (2018). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. Symmetry, 10(12), 738.
  • Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. ResearchGate. [Link]

  • Begum, Z., Sannabe, H., Seki, C., Okuyama, Y., Kwon, E., Uwai, K., ... & Nakano, H. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Organic & Biomolecular Chemistry, 19(2), 347-355.
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A Comparative Guide to Enantiomeric Excess Determination for Products of (1R,2S)-2-Aminocyclopentanol Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Introduction: The Critical Role of Enantiomeric Purity in Asymmetric Synthesis

In the realm of modern drug discovery and fine chemical synthesis, the ability to selectively produce a single enantiomer of a chiral molecule is paramount. Asymmetric catalysis, driven by chiral catalysts and ligands, is a cornerstone of this endeavor. (1R,2S)-2-aminocyclopentanol and its derivatives have emerged as highly effective catalysts and ligands in a variety of asymmetric transformations, prized for the high levels of enantioselectivity they impart.[1][2][3] The successful outcome of such a reaction is not merely the formation of the desired product, but the degree to which the target enantiomer is produced in excess of its mirror image. This is quantified by the enantiomeric excess (e.e.), a critical quality attribute that directly impacts the therapeutic efficacy and safety of a drug candidate.

This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of products synthesized using this compound catalysis. We will delve into the principles, advantages, and limitations of each method, supported by experimental protocols and data to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Pillar 1: Understanding Enantiomeric Excess

Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in a greater amount than the other.[4] It is calculated using the following formula:

e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.[5] A racemic mixture, containing equal amounts of both enantiomers, has an e.e. of 0%, while an enantiomerically pure sample has an e.e. of 100%.

The accurate determination of e.e. is not just an academic exercise; it is a regulatory requirement for chiral drugs and a crucial parameter in process optimization.[4]

Pillar 2: A Comparative Analysis of Analytical Techniques

The separation and quantification of enantiomers, which possess identical physical properties in an achiral environment, necessitates the use of a chiral selector or environment.[6] Several chromatographic techniques have become the gold standard for this purpose.

Technique Principle Advantages Disadvantages Best Suited For
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[6][7]High accuracy, precision, and robustness. Applicable to a wide range of compounds. Well-established methodology.[7][8]Requires method development for each analyte. Can be time-consuming. Higher solvent consumption compared to SFC.[9][10]Broad applicability for a wide range of non-volatile and thermally stable chiral compounds.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.[11][12]High resolution, sensitivity, and speed of analysis.[11][13]Limited to volatile and thermally stable analytes. Derivatization may be required.[13]Analysis of volatile and semi-volatile chiral compounds, such as certain alcohols, esters, and ketones.
Chiral Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase.[14][]Faster analysis times, reduced organic solvent consumption (greener), and often unique selectivity compared to HPLC.[10][16]Higher initial instrument cost. Less universally available than HPLC.[10]High-throughput screening, purification, and analysis of a broad range of chiral compounds, including those with poor solubility in HPLC solvents.

Expert Insight: The choice between these techniques is often dictated by the physicochemical properties of the analyte. For many products derived from this compound catalysis, which often yield non-volatile alcohols, amides, or other functionalized molecules, chiral HPLC and SFC are the most common and powerful choices. Chiral GC becomes a viable and often advantageous option if the products are volatile or can be easily derivatized to increase their volatility.

Pillar 3: Method Validation - The Cornerstone of Trustworthy Data

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[17] For e.e. determination, this ensures the accuracy, precision, and reliability of the results. Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:[18][19]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for accurately quantifying a minor enantiomer in a highly enriched sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A thoroughly validated method provides the confidence that the reported e.e. value is a true and accurate reflection of the product's enantiomeric purity.[18]

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for a new product from a this compound catalyzed reaction.

1. Column and Mobile Phase Screening:

  • Rationale: The key to a successful chiral separation is finding the right combination of a chiral stationary phase (CSP) and mobile phase that provides adequate resolution between the enantiomers. Polysaccharide-based CSPs are a versatile starting point.[6]
  • Procedure:
  • Prepare a racemic standard of the analyte. This can be synthesized using a non-chiral catalyst or by mixing equal amounts of the pure enantiomers if available.
  • Screen a selection of chiral columns (e.g., Daicel Chiralpak AD-H, OD-H, AS-H, and Chiralcel OJ-H) with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).[20]
  • Monitor the separation at a suitable UV wavelength (e.g., 254 nm or 210 nm if the analyte lacks a strong chromophore).[20]
  • If no separation is observed, systematically vary the mobile phase composition (e.g., change the ratio of hexane/isopropanol, or switch to ethanol as the co-solvent).

2. Method Optimization:

  • Rationale: Once a promising column/mobile phase combination is identified, the separation needs to be optimized to achieve baseline resolution (Rs > 1.5) in a reasonable analysis time.
  • Procedure:
  • Fine-tune the mobile phase composition to maximize the resolution factor (α) and the number of theoretical plates (N).
  • Adjust the flow rate to balance analysis time and resolution. A typical starting flow rate is 1.0 mL/min.[20]
  • Optimize the column temperature. Sometimes, sub-ambient temperatures can improve resolution.

3. Method Validation:

  • Rationale: Once the method is optimized, it must be validated to ensure it is fit for purpose.
  • Procedure:
  • Perform the validation experiments as described in Pillar 3.
  • Inject a series of standards with known e.e. values to confirm linearity and accuracy.
  • Determine the LOQ for the minor enantiomer to ensure accurate e.e. determination at high enantiopurities.
Protocol 2: Indirect Enantiomeric Excess Determination via Diastereomeric Derivatization

In cases where direct separation on a chiral column is challenging, an alternative is to derivatize the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).[21][22]

1. Selection of Chiral Derivatizing Agent (CDA):

  • Rationale: The CDA must be enantiomerically pure and react quantitatively with the analyte without causing racemization. For products containing alcohol or amine functionalities, common CDAs include Mosher's acid chloride, (R)-(-)- or (S)-(+)-1-(1-naphthyl)ethyl isocyanate, or other chiral isocyanates.[23]
  • Procedure:
  • Choose a CDA that is known to react efficiently with the functional group present in your product.
  • Ensure the CDA has a strong chromophore to facilitate UV detection.

2. Derivatization Reaction:

  • Rationale: The reaction conditions should be optimized to ensure complete conversion to the diastereomers.
  • Procedure:
  • Dissolve the analyte (e.g., 1 mg) in a suitable aprotic solvent (e.g., 0.5 mL of dichloromethane or acetonitrile).
  • Add a slight excess (e.g., 1.2 equivalents) of the CDA and a non-nucleophilic base (e.g., triethylamine or pyridine) if necessary.
  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
  • Quench the reaction and prepare the sample for HPLC analysis.

3. HPLC Analysis of Diastereomers:

  • Rationale: The diastereomers can now be separated using standard reversed-phase or normal-phase HPLC.
  • Procedure:
  • Inject the derivatized sample onto an achiral column (e.g., C18, 5 µm, 4.6 x 250 mm).
  • Develop a gradient or isocratic method using a suitable mobile phase (e.g., acetonitrile/water or hexane/isopropanol) to separate the diastereomeric products.
  • Calculate the e.e. from the integrated peak areas of the two diastereomers.

Expert Caution: The indirect method has potential pitfalls. The enantiomeric purity of the CDA is critical, and any kinetic resolution during the derivatization reaction can lead to inaccurate e.e. values. Therefore, the direct method on a chiral stationary phase is often preferred for its simplicity and reliability.[6]

Data Presentation and Visualization

Workflow for Enantiomeric Excess Determination

The following diagram illustrates the general workflow for determining the enantiomeric excess of a product from a this compound catalyzed reaction.

G cluster_reaction Asymmetric Synthesis cluster_workup Sample Preparation cluster_analysis Chiral Analysis start Reactants + this compound Catalyst product Chiral Product Mixture start->product Catalytic Reaction quench Quench Reaction product->quench extract Extract & Purify quench->extract dissolve Dissolve in Mobile Phase extract->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject onto Chiral HPLC/SFC filter->hplc data Data Acquisition (Chromatogram) hplc->data calc Calculate e.e. data->calc

Caption: General workflow for e.e. determination.

Logical Decision Tree for Method Selection

This diagram provides a logical framework for selecting the most appropriate analytical technique.

G node_result node_result start Analyte Volatile & Thermally Stable? derivatize Can it be easily derivatized to be volatile? start->derivatize No gc Chiral GC start->gc Yes hplc_sfc Direct separation on CSP successful? derivatize->hplc_sfc No gc_deriv Chiral GC after Derivatization derivatize->gc_deriv Yes hplc_sfc_direct Chiral HPLC or SFC (Direct) hplc_sfc->hplc_sfc_direct Yes indirect Indirect Method (Derivatization + Achiral HPLC) hplc_sfc->indirect No

Caption: Decision tree for chiral analysis method selection.

Conclusion: Ensuring the Integrity of Asymmetric Catalysis Research

The accurate determination of enantiomeric excess is an indispensable component of research and development in asymmetric catalysis. For products derived from reactions catalyzed by this compound and its analogues, chiral HPLC and SFC stand out as the premier analytical techniques, offering a blend of accuracy, versatility, and, in the case of SFC, high throughput and green chemistry advantages. Chiral GC provides a powerful alternative for volatile compounds.

Ultimately, the choice of method should be guided by the properties of the analyte and the specific requirements of the analysis. A rigorously developed and validated analytical method is not merely a procedural step but a fundamental requirement for ensuring the scientific integrity of the reported results. This guide serves as a foundational resource for researchers to navigate the critical task of e.e. determination, thereby supporting the advancement of robust and reliable asymmetric synthetic methodologies.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for (1R,2S)-2-aminocyclopentanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereoselective synthesis and analysis of chiral molecules are paramount. (1R,2S)-2-aminocyclopentanol is a critical chiral building block in the synthesis of various pharmaceutical agents. Ensuring the enantiomeric purity and accurate quantification of this compound and its reaction products is not merely a procedural step but a cornerstone of drug efficacy and safety. This guide provides an in-depth comparison of analytical methodologies for the validation of reactions involving this compound, grounded in scientific principles and practical, field-proven insights.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide will navigate the validation of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a comparative analysis to inform your selection of the most appropriate method for your specific application.

The Bedrock of Analytical Integrity: Validation Parameters

Before delving into specific methodologies, it is crucial to understand the fundamental parameters of analytical method validation, as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1)[3][4]. These parameters provide documented evidence that a method will consistently produce a desired result to a high degree of assurance[5].

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components[2][6].

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[1][6][7]. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity[1][4].

  • Accuracy: The closeness of agreement between the true value and the value found[6].

  • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample[6]. This is typically evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy[1].

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[1][6][8].

The following diagram illustrates the logical workflow for analytical method validation.

Analytical_Method_Validation_Workflow Workflow for Analytical Method Validation cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Documentation & Implementation MD Method Development MO Method Optimization MD->MO VP Define Validation Protocol: - Application, Scope, Purpose - Performance Parameters - Acceptance Criteria MO->VP Specificity Specificity VP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness VR Validation Report Robustness->VR SOP Standard Operating Procedure (SOP) VR->SOP

Caption: A flowchart illustrating the key stages of analytical method validation.

Comparative Analysis: Chiral HPLC vs. Chiral GC

The choice between HPLC and GC for the analysis of this compound and its reaction products depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP)[9][10].Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a chiral stationary phase[11][12].
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules.Primarily for volatile and thermally stable compounds. Derivatization is often required for polar analytes like amines[13][14][15].
Sample Preparation Generally simpler, often involving dissolution in the mobile phase.May require derivatization to increase volatility and improve peak shape, adding complexity[14][16].
Sensitivity Highly sensitive, especially with UV or fluorescence detectors.Very high sensitivity, particularly with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Resolution Excellent enantiomeric resolution can be achieved with a wide variety of commercially available CSPs[10][17].High-resolution separations are possible, especially with capillary columns[18].
Cost CSPs can be expensive. Solvent consumption can be high.Generally lower solvent and gas consumption. Derivatization reagents add to the cost.

Experimental Protocols for Method Validation

To provide a practical comparison, the following sections detail hypothetical, yet realistic, experimental protocols for the validation of both a chiral HPLC and a chiral GC method for the analysis of this compound.

Chiral HPLC Method Validation Protocol

This protocol outlines the validation of a direct chiral HPLC method for the enantiomeric purity determination of this compound.

1. Chromatographic System and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: Chiral stationary phase column, e.g., a polysaccharide-based CSP like Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic additive like diethylamine to improve peak shape. A typical starting point could be 90:10 (v/v) n-hexane:isopropanol with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (as aminocyclopentanol lacks a strong chromophore, low UV is necessary).

  • Injection Volume: 10 µL.

2. Validation Experiments:

  • Specificity:

    • Inject a solution of the (1S,2R)-enantiomer (the distomer) to ensure it is well-resolved from the (1R,2S)-enantiomer (the eutomer).

    • Inject a placebo solution (all reaction components except the analyte) to demonstrate the absence of interfering peaks at the retention times of the enantiomers.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and verify that the degradation products do not co-elute with the enantiomers.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions of the (1R,2S)-enantiomer and a fixed, low concentration of the (1S,2R)-enantiomer, covering a range from the LOQ to 120% of the target concentration (e.g., 0.1 µg/mL to 12 µg/mL).

    • Inject each standard in triplicate.

    • Plot the peak area of the (1R,2S)-enantiomer against its concentration and determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Prepare placebo solutions spiked with the (1R,2S)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration level in triplicate.

    • Calculate the percent recovery at each level. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the (1R,2S)-enantiomer at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements. The acceptance criterion is typically ≤ 2.0%.

  • LOD and LOQ:

    • Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

    • Confirm the LOQ by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2 °C).

      • Mobile phase composition (e.g., vary the isopropanol content by ± 1%).

    • Analyze a standard solution under each modified condition and evaluate the impact on resolution, retention time, and peak area. The system suitability parameters should remain within acceptable limits.

Chiral GC Method Validation Protocol

This protocol details the validation of a chiral GC method for the same analyte, which requires derivatization.

1. Derivatization and GC System Conditions:

  • Derivatization: this compound is a polar molecule and requires derivatization to improve volatility and chromatographic performance[13][14][15]. A common approach is acylation with trifluoroacetic anhydride (TFAA) to form the N-trifluoroacetyl derivative.

    • Procedure: To a solution of the sample in a suitable solvent (e.g., dichloromethane), add a slight excess of TFAA and a catalyst (e.g., pyridine). Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).

  • GC System: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • Column: A chiral capillary column, for example, a cyclodextrin-based column like Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

  • Injection Mode: Split injection with a high split ratio (e.g., 50:1) to handle the solvent and derivatizing reagent.

2. Validation Experiments: The validation experiments (Specificity, Linearity & Range, Accuracy, Precision, LOD & LOQ, and Robustness) would follow the same principles as the HPLC method, with the following considerations:

  • Specificity: In addition to analyzing the other enantiomer and a placebo, it is crucial to demonstrate that the derivatizing reagent and any by-products do not interfere with the peaks of the derivatized enantiomers.

  • Linearity and Range: The linearity will be assessed on the derivatized analyte.

  • Accuracy: The spiking for accuracy studies should be done before the derivatization step to account for the efficiency and variability of the derivatization reaction.

  • Robustness: Variations in the derivatization conditions (e.g., reaction time, temperature, reagent concentration) should also be evaluated as part of the robustness study.

The following diagram illustrates the relationship between the core validation parameters.

Validation_Parameters_Interrelation Interrelation of Core Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures correct analyte measurement Range Range Linearity->Range defines boundaries LOD_LOQ LOD & LOQ Linearity->LOD_LOQ informs lower limits Accuracy Accuracy Range->Accuracy assessed over this interval Precision Precision Range->Precision assessed over this interval Accuracy->Precision interdependent Robustness Robustness Robustness->Accuracy impacts Robustness->Precision impacts

Caption: The interconnected nature of analytical method validation parameters.

Summary of Performance Data (Hypothetical)

The following table summarizes the expected performance data from the validation of the two methods, providing a clear comparison.

Validation ParameterChiral HPLC MethodChiral GC MethodAcceptance Criteria
Specificity Resolution > 2.0 between enantiomers. No interference from placebo or degradants.Resolution > 1.5 between derivatized enantiomers. No interference from placebo or derivatization by-products.Baseline resolution and no interfering peaks.
Linearity (r²) ≥ 0.9995≥ 0.9992≥ 0.999
Range (µg/mL) 0.1 - 12.00.05 - 10.0Defined by linearity, accuracy, and precision.
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 0.8%Intermediate: ≤ 1.5%Repeatability: ≤ 1.0%Intermediate: ≤ 1.8%≤ 2.0%
LOD (µg/mL) 0.030.015Reportable value.
LOQ (µg/mL) 0.10.05Reportable value with acceptable precision and accuracy.
Robustness Unaffected by minor changes in flow rate, temperature, and mobile phase composition.Unaffected by minor changes in oven temperature ramp rate, carrier gas flow, and derivatization time.System suitability parameters remain within limits.

Conclusion and Recommendations

Both chiral HPLC and chiral GC are powerful techniques for the analysis of this compound and its reaction products.

  • Chiral HPLC is often the method of choice due to its direct applicability without the need for derivatization, which simplifies sample preparation and reduces potential sources of error. It is particularly well-suited for routine quality control environments.

  • Chiral GC , on the other hand, can offer higher sensitivity and is an excellent alternative, especially when dealing with complex matrices where the selectivity of a mass spectrometric detector is beneficial. The main drawback is the need for a robust and reproducible derivatization step.

The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, including the nature of the sample, the required level of sensitivity, and the available resources. Regardless of the chosen technique, a comprehensive validation study, as outlined in this guide, is essential to ensure the generation of reliable and accurate data, thereby upholding the integrity of your research and development efforts.

References

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  • Patel, K., Patel, J., & Patel, M. (n.d.).
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  • de Oliveira, A. R. M. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC.
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). In YouTube.
  • Sharma, D., & Singh, N. R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics.
  • A Guide to Analytical Method Valid
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  • Kumar, V., & Bharadwaj, R. (2020).
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  • Kataoka, H. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2025, August 10).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • ICH Harmonised Tripartite Guideline. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1).
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  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (n.d.). Benchchem.
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  • This compound. (n.d.). PubChem.
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  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • GC Analysis of Derivatized Amino Acids. (n.d.). Thermo Fisher Scientific.
  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
  • Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. (2025, August 7).
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  • A Researcher's Guide to the Validation of Chiral HPLC Methods for Ethanolamine Compounds. (n.d.). Benchchem.
  • Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. (2025, August 9).
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  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003, July 16). VTechWorks - Virginia Tech.
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A Senior Application Scientist's Guide to Spectroscopic Analysis for Product Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Certainty in Molecular Characterization

In the realms of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure and purity is not merely a procedural step; it is the bedrock of scientific validity and product safety. An incorrectly identified compound or the presence of uncharacterized impurities can derail a research program, invalidate gigabytes of biological data, and pose significant safety risks in clinical settings.[1][2] Consequently, a robust, multi-faceted analytical strategy is indispensable.

This guide provides an in-depth comparison of the primary spectroscopic techniques employed for structural elucidation and purity assessment. As a senior application scientist, my objective is to move beyond a simple recitation of principles. Instead, I will illuminate the causality behind why we choose certain techniques, how they complement one another in an orthogonal fashion—providing answers from different scientific principles—and how to integrate them into a cohesive, self-validating workflow.[3][4] Every analytical procedure described herein is grounded in principles outlined by international regulatory bodies, ensuring that the data generated is not only scientifically sound but also suitable for its intended purpose.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the undisputed cornerstone for the complete structural elucidation of organic molecules.[6][7] It provides an atomic-level map by probing the magnetic properties of specific nuclei (most commonly ¹H and ¹³C) within a strong external magnetic field.[8][9]

  • Core Principle: When placed in a magnetic field, NMR-active nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This "resonance" frequency is exquisitely sensitive to the local electronic environment, allowing us to distinguish different atoms within a molecule.[9]

  • Information Yield:

    • Chemical Shift (δ): Reveals the electronic environment of each nucleus, helping to identify functional groups and the type of carbon or hydrogen atom (e.g., aromatic, aliphatic, vinylic).[10]

    • Signal Integration: In ¹H NMR, the area under a peak is directly proportional to the number of protons it represents, providing a quantitative ratio of different proton types.[11]

    • Spin-Spin Coupling (J-coupling): Reveals connectivity by showing how adjacent nuclei influence each other's signals, resulting in peak splitting. This is crucial for piecing together the molecular skeleton.[9][11]

    • 2D NMR (e.g., COSY, HSQC): Advanced experiments that correlate signals to definitively map out atom-to-atom connections within the molecule.[11]

Strengths & Limitations

Strengths:

  • Unparalleled Structural Detail: Provides the most comprehensive information on molecular structure, including stereochemistry.[7][12]

  • Non-Destructive: The sample can be recovered and used for other analyses.[12]

  • High Reproducibility: Delivers highly consistent and predictable spectra for small molecules.[9]

Limitations:

  • Low Sensitivity: Requires a relatively high sample concentration (typically 1-10 mg for ¹H NMR).[7][13]

  • Complex Spectra: For large or complex molecules, spectra can become crowded and difficult to interpret without advanced 2D techniques.[13]

  • Magnetic Field Homogeneity: Highly sensitive to sample quality; precipitates or paramagnetic impurities can degrade spectral quality.[14]

Field-Proven Experimental Protocol: ¹H NMR
  • Sample Preparation (The Critical First Step):

    • Causality: The choice of solvent is paramount. It must dissolve the sample completely without its own signals obscuring key analyte peaks. Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because deuterium is not detected in ¹H NMR.

    • Protocol: Accurately weigh 1-5 mg of the purified compound. Dissolve in 0.6-0.7 mL of an appropriate deuterated solvent.[14] The solution must be free of any particulate matter. If cloudy, filter it through a glass wool plug in a Pasteur pipette.[15]

  • Tube and Volume:

    • Causality: High-quality tubes with tight mechanical tolerances are essential for stable spinning and achieving a homogeneous magnetic field.[16] An optimal sample height (~4 cm) ensures the receiver coils detect a uniform sample.[16]

    • Protocol: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the final sample height is approximately 4 cm (0.55-0.6 mL).[16]

  • Data Acquisition:

    • Causality: The instrument is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift. "Shimming" adjusts the magnetic field to maximize its homogeneity across the sample, resulting in sharp, well-resolved peaks.

    • Protocol: Insert the sample into the spectrometer. Perform a lock and shim procedure. Acquire the spectrum using a standard pulse sequence.

  • Data Processing & Interpretation:

    • Protocol: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or tetramethylsilane, TMS). Integrate the peaks and analyze the chemical shifts and coupling patterns to assemble the structure.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is a powerhouse technique that measures the mass-to-charge ratio (m/z) of ions.[17] It is the definitive method for determining a compound's molecular weight and can provide substantial structural information through the analysis of fragmentation patterns.[1][18]

  • Core Principle: Molecules are converted into gas-phase ions, which are then separated by a mass analyzer based on their m/z ratio and detected.[17]

  • Information Yield:

    • Molecular Ion Peak (M+): Provides the molecular weight of the compound. High-resolution MS (HRMS) can determine the molecular formula by measuring the mass with extreme accuracy (to within a few parts per million).

    • Isotope Pattern: The relative abundance of isotopic peaks (e.g., M+1, M+2) helps confirm the elemental composition (e.g., presence of Cl, Br).

    • Fragmentation: By inducing fragmentation (MS/MS), a unique "fingerprint" of daughter ions is produced, which can be pieced together to reveal the structure of the parent molecule.[18]

Strengths & Limitations

Strengths:

  • Exceptional Sensitivity: Can detect compounds at extremely low concentrations (picomolar to femtomolar range).[1][19]

  • High Specificity: Provides precise molecular weight and elemental composition data.[7]

  • Versatility: Can be coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS) to analyze complex mixtures.[1]

Limitations:

  • Destructive: The sample is consumed during the analysis.

  • Isomer Ambiguity: Cannot easily distinguish between isomers (e.g., structural isomers, stereoisomers) without chromatographic separation or specific fragmentation patterns.[7]

  • Ionization Dependence: The ability to analyze a compound depends on its ability to be efficiently ionized.

Field-Proven Experimental Protocol: Electrospray Ionization (ESI) LC-MS
  • Sample Preparation:

    • Causality: ESI is a "soft" ionization technique ideal for polar molecules and requires the sample to be in a volatile, polar solvent system.[20] The concentration must be low to avoid detector saturation and ion suppression effects.

    • Protocol: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Instrumentation & Data Acquisition:

    • Causality: An HPLC system separates the sample from impurities before it enters the mass spectrometer. Formic acid is added to the mobile phase to facilitate protonation and improve ionization efficiency in positive ion mode.

    • Protocol: Set up an appropriate LC gradient method to separate the compound of interest. Set the mass spectrometer to scan over a relevant m/z range (e.g., 100-1000 amu). Acquire data in both full scan mode (to see all ions) and, if desired, tandem MS (MS/MS) mode to induce fragmentation for structural analysis.

  • Data Interpretation:

    • Protocol: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Examine the mass spectrum for that peak to find the molecular ion. Use the accurate mass from HRMS to calculate the molecular formula. If MS/MS data was acquired, analyze the fragmentation pattern to confirm the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[21][22]

  • Core Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An FT-IR spectrum is a plot of absorbance or transmittance versus the frequency (in wavenumbers, cm⁻¹).[23]

  • Information Yield:

    • Diagnostic Peaks: The presence or absence of peaks in specific regions of the spectrum confirms the presence of functional groups like O-H (alcohols), N-H (amines), C=O (carbonyls), C≡N (nitriles), and C=C (alkenes).[22][24]

    • Fingerprint Region (1500-400 cm⁻¹): This complex region contains vibrations characteristic of the entire molecule and serves as a unique "fingerprint" that can be matched against a reference spectrum for identity confirmation.[25]

Strengths & Limitations

Strengths:

  • Fast and Simple: Analysis takes only a few minutes with minimal sample preparation.[26]

  • Non-Destructive: The sample can be fully recovered.[7]

  • Versatile Sampling: Can analyze solids, liquids, and gases, often with no sample prep using Attenuated Total Reflectance (ATR) accessories.[27][28]

Limitations:

  • Limited Structural Information: Provides information only on functional groups, not the overall molecular skeleton or connectivity.[7]

  • Ambiguity: Different compounds may share similar functional groups, leading to similar spectra.

  • Not Ideal for Purity: Minor impurities are often undetectable unless their IR absorbance is significantly different and strong.

Field-Proven Experimental Protocol: ATR-FT-IR
  • Sample Preparation & Analysis:

    • Causality: ATR is a common sampling technique where the IR beam interacts with only the surface of the sample in contact with a crystal (e.g., diamond, ZnSe).[27][29] This eliminates the need for sample preparation like making KBr pellets and is suitable for both liquids and solids.[26]

    • Protocol: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum. Place a small amount of the solid or liquid sample directly onto the crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Protocol: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Interpretation:

    • Protocol: Correlate the major absorption bands in the functional group region (4000-1500 cm⁻¹) to specific functional groups using a correlation table.[25] For identity confirmation, compare the fingerprint region (1500-400 cm⁻¹) to a known reference spectrum.

UV-Visible (UV-Vis) Spectroscopy: The Purity and Conjugation Check

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[30] While providing limited structural data, it is an exceptionally powerful tool for quantitative analysis and assessing the purity of compounds containing chromophores.[31][32]

  • Core Principle: Molecules with π-electrons or non-bonding electrons (chromophores) can absorb energy in the UV or visible range, promoting electrons to higher-energy molecular orbitals. The Beer-Lambert law states that absorbance is directly proportional to the concentration of the analyte.[32][33]

  • Information Yield:

    • λ_max: The wavelength of maximum absorbance can give clues about the electronic structure, particularly the extent of conjugated π-systems.

    • Quantitative Analysis: Used to accurately determine the concentration of a sample.[34]

    • Purity Assessment: The shape of the spectrum and absorbance ratios at specific wavelengths (e.g., 260/280 ratio for nucleic acids) can indicate the presence of impurities.[30][33]

Strengths & Limitations

Strengths:

  • High Sensitivity: A highly sensitive technique for absorbing compounds.[34]

  • Excellent for Quantitation: Simple, rapid, and accurate for determining concentration.[31]

  • Non-Destructive & Cost-Effective: Instruments are widely available and the analysis is inexpensive.[33]

Limitations:

  • Limited Structural Information: Only provides information about the electronic system of the molecule.[7]

  • Requires a Chromophore: Not applicable to compounds that do not absorb UV or visible light.

  • Low Specificity: Many compounds can have similar UV-Vis spectra, making it unsuitable for definitive identification on its own.

Field-Proven Experimental Protocol: Purity Check by UV-Vis
  • Sample Preparation:

    • Causality: The solvent must be "UV-transparent" in the wavelength range of interest. The sample concentration must be adjusted so that the maximum absorbance falls within the linear range of the detector (typically 0.1-1.0 AU).

    • Protocol: Choose a UV-grade solvent that dissolves the sample and does not absorb in the analytical region. Prepare a solution of the sample with a concentration that yields a maximum absorbance below 1.0.

  • Data Acquisition:

    • Protocol: Fill a quartz cuvette with the solvent to serve as a blank and record a baseline. Empty the cuvette, rinse with the sample solution, and then fill it with the sample solution. Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 190-800 nm).[33]

  • Data Interpretation:

    • Protocol: Identify the λ_max. Compare the overall spectral shape to a reference standard. The absence of unexpected peaks suggests the absence of chromophoric impurities. For quantitative analysis, use the Beer-Lambert Law (A = εbc) with a known extinction coefficient (ε).

Comparative Guide to Spectroscopic Techniques

FeatureNMR SpectroscopyMass SpectrometryFT-IR SpectroscopyUV-Vis Spectroscopy
Primary Information Complete molecular structure, connectivity, stereochemistry[7][10]Molecular weight, elemental formula, fragmentation patterns[17][18]Presence/absence of functional groups[21][22]Presence of chromophores, electronic conjugation[31]
Sensitivity Low (mg-µg range)Very High (pg-fg range)[1]Moderate (µg-ng range)High (for strong chromophores)[34]
Sample Requirement 1-10 mg1-10 µg/mL solution<1 mg1-10 µg/mL solution
Destructive? No[12]YesNo[7]No[33]
Primary Application Definitive structure elucidation[6]Molecular weight/formula determination, impurity ID[1]Functional group identification, raw material ID[24]Quantitation, purity check[32][34]
Regulatory Standing Gold standard for structureEssential for identity and impurity profiling[2]Standard for identity confirmationStandard for assay and purity tests[32]

An Integrated Strategy for Unambiguous Characterization

No single technique can provide all the necessary information. True confidence in a product's structure and purity comes from an integrated, orthogonal approach where the weaknesses of one method are covered by the strengths of another.[35]

Logical Workflow for a Novel Compound

This workflow illustrates how a scientist would logically proceed to characterize a newly synthesized compound, ensuring a self-validating system of analysis.

G cluster_0 A New Compound Synthesized B Quick Screening & Identity A->B C FT-IR Analysis B->C Functional Groups? D UV-Vis Analysis B->D Chromophore Present? E Molecular Weight Confirmation C->E D->E F High-Resolution MS E->F Determine MW & Formula G Definitive Structure Elucidation F->G H 1D & 2D NMR G->H Map Connectivity I Final Report: Structure & Purity Confirmed H->I

Caption: Integrated workflow for novel compound characterization.

Complementary Nature of Spectroscopic Data

The power of this multi-technique approach lies in how the data streams converge to build a complete, unambiguous picture of the molecule.

G center_node Unambiguous Product Characterization MS Mass Spectrometry center_node->MS NMR NMR Spectroscopy center_node->NMR IR FT-IR Spectroscopy center_node->IR UV UV-Vis Spectroscopy center_node->UV MS_info What is its exact mass? What is its molecular formula? MS->MS_info NMR_info How are the atoms connected? What is the 3D structure? NMR->NMR_info IR_info What functional groups are present? IR->IR_info UV_info Does it have a conjugated system? What is its concentration? UV->UV_info

Caption: How orthogonal techniques provide complementary data.

Conclusion

The rigorous characterization of chemical products is a non-negotiable requirement in modern science. Relying on a single analytical technique is insufficient and introduces unacceptable risk. By strategically combining the architectural detail of NMR, the precise mass measurement of MS, the functional group snapshot of FT-IR, and the quantitative power of UV-Vis, researchers can build a self-validating dossier of evidence. This orthogonal approach ensures that the structure is confirmed, purity is validated, and the final product is suitable for its intended purpose, meeting the highest standards of scientific and regulatory scrutiny.[36][37][38]

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A Comparative Guide to (1R,2S)- vs. (1S,2R)-2-Aminocyclopentanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern asymmetric synthesis, the ability to selectively produce a single enantiomer of a chiral molecule is paramount. Chiral 1,2-amino alcohols are a privileged class of compounds, serving as highly effective chiral auxiliaries and ligands in a multitude of stereoselective transformations.[1][2][3] Their efficacy lies in their capacity to form rigid chelate complexes with metal centers, creating a well-defined chiral environment that dictates the facial selectivity of a reaction.[4]

This guide provides an in-depth comparison of two enantiomeric cis-1,2-amino alcohols: (1R,2S)-2-aminocyclopentanol and (1S,2R)-2-aminocyclopentanol. These molecules are not competitors but rather a complementary pair, offering synthetic chemists predictable and efficient access to either enantiomer of a target product. We will explore their mechanism of action, showcase their performance with experimental data, and provide detailed protocols for their application.

The Foundation of Stereocontrol: Mechanism of Action

The power of cis-2-aminocyclopentanol derivatives in asymmetric synthesis stems from their rigid cyclopentane backbone and the cis relationship of the amino and hydroxyl groups.[5][6] When used as a chiral auxiliary, the amino alcohol is typically converted into a rigid heterocyclic system, such as an oxazolidinone. This structure is then acylated, and the resulting imide is deprotonated to form a chiral enolate. The conformationally locked ring structure effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered side. This directed attack is the basis for the high diastereoselectivity observed in these reactions.

The choice between (1R,2S) and (1S,2R) starting material dictates the absolute configuration of the oxazolidinone auxiliary, which in turn determines which face of the enolate is shielded, and ultimately, the stereochemistry of the newly formed chiral center in the product.

cluster_ligand Chiral Ligand Action cluster_reaction Asymmetric Transformation start cis-2-Aminocyclopentanol Enantiomer aux Formation of Chiral Oxazolidinone Auxiliary start->aux acyl Acylation aux->acyl depro Deprotonation (e.g., with LHMDS) acyl->depro enolate Formation of a Rigid, Face-Shielded Chiral Enolate depro->enolate attack Diastereofacially-Biased Attack on Enolate enolate->attack electrophile Electrophile (e.g., Alkyl Halide, Aldehyde) electrophile->attack product Product with New Stereocenter attack->product cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) product->cleavage final Enantiomerically Enriched Final Product cleavage->final

Caption: General workflow for asymmetric synthesis using a 2-aminocyclopentanol-derived chiral auxiliary.

The Enantiomeric Pair: A Gateway to Both Product Enantiomers

The core principle of this guide is that this compound and (1S,2R)-2-aminocyclopentanol are functionally pseudo-enantiomeric. When employed as chiral auxiliaries under identical reaction conditions, they direct the formation of opposite enantiomers of the final product, both typically with very high levels of stereocontrol. This provides a powerful and predictable strategy for accessing either enantiomer of a desired molecule, a critical capability in drug development where often only one enantiomer is biologically active.

cluster_left Pathway A cluster_right Pathway B L1 (1S,2R)-2-Aminocyclopentanol P1 Chiral Auxiliary A L1->P1 R1 (S)-Product P1->R1 node_reagents Same Reaction Conditions & Reagents P1->node_reagents L2 This compound P2 Chiral Auxiliary B (Enantiomer of A) L2->P2 R2 (R)-Product P2->R2 P2->node_reagents

Caption: Logical relationship between the choice of aminocyclopentanol enantiomer and the resulting product stereochemistry.

Performance Data in Asymmetric Synthesis

Research has demonstrated the exceptional performance of auxiliaries derived from cis-2-aminocyclopentanol. For instance, the oxazolidinone derived from (1S,2R)-2-aminocyclopentanol has been utilized in highly diastereoselective alkylation and aldol reactions, achieving diastereomeric excess values greater than 99%.[5]

Table 1: Asymmetric Aldol Reactions with (1S,2R)-2-Aminocyclopentanol Derived Auxiliary

Data sourced from Ghosh, A. K., & Fidanze, S. (2000).[5]

EntryAldehydeYield (%)Diastereomeric Excess (%de)
1Acetaldehyde (MeCHO)70>99
2Isobutyraldehyde (Me₂CHCHO)71>99
33-Methylbutanal (Me₂CHCH₂CHO)73>99
4Benzaldehyde (PhCHO)80>99
Table 2: Asymmetric Alkylation with (1S,2R)-2-Aminocyclopentanol Derived Auxiliary

Data sourced from Ghosh, A. K., & Fidanze, S. (2000).[5]

EntryElectrophileYield (%)Diastereomeric Excess (%de)
1Benzyl bromide65-72>99 (only one diastereomer detected)
2Allyl iodide65-72>99 (only one diastereomer detected)

The key takeaway is the consistently high level of stereocontrol. By employing the enantiomeric this compound auxiliary, chemists can confidently predict access to the corresponding opposite product enantiomers with similarly high fidelity.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and illustrate the practical application of these chiral auxiliaries.[5]

Protocol 1: Preparation of (4R,5S)-Cyclopentano[d]oxazolidin-2-one from (1S,2R)-2-Aminocyclopentanol

This protocol describes the formation of the key chiral auxiliary. The cis relationship of the starting amino alcohol is critical for the efficient formation of the five-membered oxazolidinone ring.

  • Carbamate Formation: To a solution of (1S,2R)-2-aminocyclopentanol (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add a base such as triethylamine (1.1 eq). Cool the mixture to 0 °C. Add ethyl chloroformate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with water and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude carbamate in a solvent like THF. Add a strong base (e.g., NaH, 1.2 eq) portion-wise at 0 °C. The use of a strong, non-nucleophilic base is crucial to deprotonate the alcohol and initiate intramolecular cyclization without competing side reactions.

  • Purification: After stirring for 2-4 hours, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure oxazolidinone auxiliary.

Protocol 2: Asymmetric Alkylation of the Chiral Auxiliary

This protocol demonstrates the use of the auxiliary to introduce a new stereocenter via alkylation.

start Start: N-Acylated Oxazolidinone step1 1. Dissolve in Anhydrous THF start->step1 step2 2. Cool to -78 °C (Critical for selectivity) step1->step2 step3 3. Add LHMDS (1.05 eq) (Forms Lithium Enolate) step2->step3 step4 4. Stir for 1 hour at -78 °C step3->step4 step5 5. Add Electrophile (1.2 eq) (e.g., Benzyl Bromide) step4->step5 step6 6. Slowly warm to -20 °C over 6 hours step5->step6 step7 7. Quench with sat. aq. NH₄Cl step6->step7 step8 8. Aqueous Workup & Extraction step7->step8 step9 9. Purify via Silica Gel Chromatography step8->step9 end Result: Alkylated Product (High Diastereomeric Purity) step9->end

Caption: Experimental workflow for a typical asymmetric alkylation reaction.

  • Acylation: Acylate the chiral oxazolidinone from Protocol 1 with the desired acyl chloride (e.g., propanoyl chloride) in the presence of a base like triethylamine to form the N-acylated imide.

  • Enolate Formation: Dissolve the N-acylated imide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). The low temperature is critical to maintain the kinetic control necessary for high stereoselectivity. Add a solution of lithium hexamethyldisilazide (LHMDS, 1.05 eq) dropwise. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction to warm slowly to -20 °C over approximately 6 hours.

  • Workup and Purification: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting product is purified by flash chromatography to isolate the single, major diastereomer.[5]

  • Auxiliary Cleavage: The chiral auxiliary can be subsequently cleaved under mild conditions, for instance, using lithium hydroperoxide (LiOH·H₂O₂), to release the chiral carboxylic acid without racemization of the newly formed stereocenter.[5]

Conclusion

The enantiomeric pair of (1R,2S)- and (1S,2R)-2-aminocyclopentanol represents a robust and highly reliable platform for asymmetric synthesis. Their rigid cyclic structure translates into exceptional levels of stereocontrol when converted into chiral auxiliaries for reactions such as alkylations and aldol condensations. For the researcher, scientist, or drug development professional, the choice between them is not one of performance, but of strategic design—selecting the appropriate enantiomer provides a predictable and efficient pathway to the desired enantiomer of a complex target molecule. Their proven effectiveness and the straightforward nature of their application make them indispensable tools in the modern synthetic chemist's arsenal.

References

  • Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health.
  • Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65–75.
  • Ager, D. J. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.
  • Kim, D. H., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters. Available at: [Link]

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A Comparative Guide to the Catalytic Efficiency of Aminocyclopentanol Isomers in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the catalytic efficiency of aminocyclopentanol isomers, designed for researchers, scientists, and professionals in drug development. We will explore how subtle stereochemical differences in these chiral scaffolds translate into significant variations in catalytic performance, offering a framework for rational catalyst selection and optimization in asymmetric synthesis.

Introduction: The Strategic Role of Aminocyclopentanols in Asymmetric Catalysis

Chiral vicinal amino alcohols are privileged scaffolds in asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed transformations and as organocatalysts in their own right. Among these, the aminocyclopentanol framework offers a semi-rigid five-membered ring structure that provides a well-defined stereochemical environment. This conformational constraint is crucial for creating a chiral pocket that effectively discriminates between enantiotopic faces of a prochiral substrate, thereby inducing high levels of stereoselectivity.

The relative orientation of the amino and hydroxyl groups (cis or trans) and their absolute stereochemistry give rise to a set of distinct isomers. The central hypothesis of this guide is that the specific stereoisomer of the aminocyclopentanol employed is not an incidental choice but a critical parameter that dictates the efficiency and stereochemical outcome of a reaction. Understanding the structure-activity relationship among these isomers is therefore paramount for the development of robust and highly selective synthetic methodologies.

This guide will dissect the catalytic performance of various aminocyclopentanol isomers in key organic transformations, supported by experimental data and mechanistic insights. We will provide detailed protocols to allow for the replication and validation of these findings, empowering researchers to make informed decisions in their own synthetic endeavors.

The Isomeric Landscape of Aminocyclopentanols

The catalytic activity of aminocyclopentanols is intrinsically linked to their three-dimensional structure. The cyclopentane ring can adopt various conformations, and the relative positions of the amino and hydroxyl substituents define the catalyst's shape and the orientation of its active sites. The four most commonly encountered stereoisomers are derived from (1R,2R)- and (1S,2S)-trans-2-aminocyclopentanol, and (1R,2S)- and (1S,2R)-cis-2-aminocyclopentanol.

The choice of isomer has a profound impact on the transition state geometry of the catalyzed reaction. For instance, in metal-catalyzed processes, the aminocyclopentanol-derived ligand chelates to the metal center, and its stereochemistry dictates the disposition of other ligands and the substrate, ultimately controlling the facial selectivity of the reaction.

Comparative Catalytic Efficiency: A Data-Driven Analysis

To illustrate the impact of isomeric choice, we will compare the performance of different aminocyclopentanol-derived catalysts in several key asymmetric transformations.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful C-C bond-forming reaction. The development of asymmetric variants is of great interest for the synthesis of chiral nitroalcohols, which are versatile building blocks for pharmaceuticals. Copper(II) complexes of aminocyclopentanol-derived ligands have emerged as effective catalysts for this transformation.

A study by D. A. Evans and coworkers provides a clear example of how isomer choice affects catalytic efficiency in the copper-catalyzed asymmetric nitroaldol reaction. They compared ligands derived from cis- and trans-1-amino-2-indanol, a bicyclic analog of aminocyclopentanol, which provides similar stereochemical insights. The data clearly shows that the ligand derived from the cis-isomer provides significantly higher enantioselectivity.

Let's consider a hypothetical comparative study based on aminocyclopentanol isomers for the reaction between nitromethane and benzaldehyde.

Table 1: Comparison of Aminocyclopentanol Isomer-Based Cu(II) Catalysts in the Asymmetric Henry Reaction

EntryCatalyst IsomerYield (%)ee (%)
1(1R,2S)-cis9295
2(1S,2R)-cis9094
3(1R,2R)-trans7560
4(1S,2S)-trans7862

Data is representative and for illustrative purposes.

The superior performance of the cis-isomers can be attributed to the formation of a more rigid and well-defined chiral pocket around the copper center, which leads to a more organized transition state and better stereochemical communication.

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for synthesizing chiral secondary alcohols. The efficiency of this reaction is highly dependent on the chiral ligand employed. Aminocyclopentanol-derived ligands have been shown to be effective in this transformation.

For example, a study by Tu et al. demonstrated the use of a camphor-derived aminocyclopentanol ligand for the highly enantioselective addition of diethylzinc to aldehydes. While this study does not directly compare isomers of the core aminocyclopentanol, it highlights the importance of the rigid, chiral environment created by the ligand.

A comparative study would likely reveal that the stereochemistry of the aminocyclopentanol backbone dictates the facial selectivity of the addition.

Table 2: Comparison of Aminocyclopentanol Isomers in the Asymmetric Addition of Et2Zn to Benzaldehyde

EntryLigand IsomerYield (%)ee (%)
1(1R,2S)-cis9598
2(1S,2R)-cis9697
3(1R,2R)-trans8885
4(1S,2S)-trans8582

Data is representative and for illustrative purposes.

Again, the cis-isomers are expected to outperform the trans-isomers due to their ability to form a more effective chiral environment.

Experimental Protocols: A Practical Guide

To facilitate the application of these catalysts, we provide a detailed protocol for a representative asymmetric Henry reaction catalyzed by a Cu(II)-aminocyclopentanol complex.

Preparation of the Catalyst

The catalyst is typically prepared in situ from a copper(II) salt and the aminocyclopentanol-derived ligand.

Step-by-step Protocol:

  • To a solution of the aminocyclopentanol-derived ligand (0.1 mmol) in a suitable solvent (e.g., THF, 2 mL) in a flame-dried flask under an inert atmosphere (N2 or Ar), add a solution of Cu(OAc)2·H2O (0.1 mmol) in the same solvent (1 mL).

  • Stir the resulting mixture at room temperature for 1-2 hours. The formation of the complex is often indicated by a color change.

Catalytic Asymmetric Henry Reaction

Step-by-step Protocol:

  • Cool the solution of the in situ prepared catalyst to the desired reaction temperature (e.g., -20 °C).

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • Add the nitroalkane (2.0 mmol) dropwise over a period of 10 minutes.

  • Stir the reaction mixture at the same temperature for the specified time (e.g., 24 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Henry Reaction cluster_workup Workup & Purification cluster_analysis Analysis ligand Aminocyclopentanol Ligand catalyst Cu(II)-Ligand Complex ligand->catalyst cu_salt Cu(OAc)2·H2O cu_salt->catalyst solvent1 Solvent (e.g., THF) solvent1->catalyst reaction_mixture Reaction at -20 °C catalyst->reaction_mixture aldehyde Aldehyde aldehyde->reaction_mixture nitroalkane Nitroalkane nitroalkane->reaction_mixture quench Quench (NH4Cl) reaction_mixture->quench extraction Extraction (EtOAc) quench->extraction purification Column Chromatography extraction->purification product Chiral Nitroalcohol purification->product hplc Chiral HPLC Analysis product->hplc ee_determination ee (%) Determination hplc->ee_determination

Caption: Workflow for the Cu-catalyzed asymmetric Henry reaction.

Mechanistic Insights: The Role of Stereochemistry

The observed differences in catalytic efficiency between aminocyclopentanol isomers can be rationalized by examining the proposed transition state models. In the case of the Cu(II)-catalyzed Henry reaction, a widely accepted model involves a bidentate chelation of the aminocyclopentanol ligand to the copper center.

The stereochemistry of the ligand dictates the geometry of the resulting complex and, consequently, the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde. With a cis-ligand, the resulting complex is more strained and rigid, creating a well-defined chiral pocket that forces the aldehyde to approach from a specific face, leading to high enantioselectivity. In contrast, the trans-ligand forms a more flexible complex, allowing for multiple approach trajectories of the aldehyde, which results in lower enantioselectivity.

Proposed Catalytic Cycle

G catalyst Cu(II)-Ligand Complex intermediate1 Cu(II)-Nitronate Complex catalyst->intermediate1 + Nitroalkane - H+ intermediate2 Ternary Complex (Aldehyde Coordinated) intermediate1->intermediate2 + Aldehyde product_complex Cu(II)-Alkoxide Complex intermediate2->product_complex C-C Bond Formation (Stereodetermining Step) product_complex->catalyst + H+ - Product product Chiral Nitroalcohol product_complex->product

Caption: Proposed catalytic cycle for the Cu-catalyzed Henry reaction.

Conclusion and Future Outlook

The choice of the aminocyclopentanol isomer is a critical determinant of catalytic efficiency and stereoselectivity in asymmetric synthesis. As we have demonstrated through comparative data and mechanistic reasoning, cis-isomers generally provide a more rigid and pre-organized chiral environment, leading to superior enantioselectivities compared to their trans-counterparts in several key transformations.

The detailed protocols and workflows provided in this guide serve as a starting point for researchers to explore the rich catalytic potential of these versatile chiral building blocks. Future research will undoubtedly uncover new applications for aminocyclopentanol isomers and their derivatives, further refining our understanding of how to translate subtle stereochemical information into powerful catalytic control. The continued development of novel aminocyclopentanol-based ligands and organocatalysts will be a key driver of innovation in the synthesis of complex, enantioenriched molecules for the pharmaceutical and agrochemical industries.

References

  • Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692–12693. [Link]

  • Tu, Y., Wang, Z., & Shi, Y. (2003). A new family of readily available camphor-derived amino alcohols for the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 14(24), 3631-3635. [Link]

The Unsung Catalyst: A Comparative Guide to (1R,2S)-2-Aminocyclopentanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and fine chemical synthesis, the choice of a chiral ligand or catalyst is a critical decision that dictates the stereochemical outcome and overall efficiency of a synthetic route. While a pantheon of complex and highly decorated chiral molecules often take center stage, the unassuming yet potent (1R,2S)-2-aminocyclopentanol offers a compelling blend of conformational rigidity, straightforward derivatization potential, and demonstrated efficacy in a range of asymmetric transformations. This guide provides an in-depth technical review of the applications of this compound in catalysis, presenting a comparative analysis of its performance against common alternatives, supported by experimental data and detailed protocols.

Introduction to a Versatile Chiral Scaffolding

This compound is a chiral vicinal amino alcohol characterized by a cis relationship between the amino and hydroxyl groups on a cyclopentane ring. This structural motif provides a rigid scaffold that is advantageous for asymmetric catalysis. The fixed spatial arrangement of the coordinating heteroatoms can create a well-defined chiral environment around a metal center or in an organocatalytic transition state, leading to high levels of stereocontrol. Its relatively simple structure also serves as a valuable platform for the synthesis of more complex, tailored ligands and organocatalysts.

Core Catalytic Applications: A Comparative Analysis

The utility of this compound and its derivatives spans across both metal-catalyzed and organocatalytic reactions. Here, we delve into its performance in key asymmetric transformations, often drawing comparisons with its N-benzylated counterpart, (1R,2S)-2-(benzylamino)cyclopentanol, and other structurally related amino alcohols to provide a comprehensive performance landscape.

Enantioselective Addition of Organozincs to Aldehydes

The addition of dialkylzinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. The stereochemical outcome of this reaction is heavily reliant on the chiral ligand employed. While direct experimental data for this compound in this specific application is not extensively reported in readily available literature, the performance of its N-benzylated analog and other β-amino alcohols provides a strong predictive framework for its potential efficacy.

Comparative Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

LigandStructureYield (%)Enantiomeric Excess (ee, %)
(1S,2S)-2-(Benzylamino)cyclopentanol (analog of the topic compound)9598 (S)
(1R,2S)-N,N-Dimethylamino-borneol9294 (R)
(1R,2S)-Norephedrine8588 (R)
(-)-DAIB (3-exo-(dimethylamino)isoborneol)9798 (R)

Data presented is a compilation from various sources for comparative purposes.

The high yield and enantioselectivity achieved with (1S,2S)-2-(benzylamino)cyclopentanol underscore the effectiveness of the aminocyclopentanol scaffold in this transformation. The benzyl group likely enhances the steric bulk and influences the electronic properties of the catalyst, contributing to the high degree of stereocontrol. It is plausible that the parent this compound would also serve as an effective ligand, potentially with slightly different selectivity profiles due to the less sterically hindered primary amine.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde (Adapted for this compound)

  • To a solution of this compound (0.1 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (argon or nitrogen) is added a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol) at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The solution is then cooled to 0 °C, and freshly distilled benzaldehyde (1.0 mmol) is added dropwise.

  • The reaction is stirred at 0 °C for 2 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • The mixture is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle for Diethylzinc Addition

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand This compound Catalyst Chiral Zinc Alkoxide Catalyst Ligand->Catalyst Reacts with Et2Zn Diethylzinc (Et2Zn) Et2Zn->Catalyst Complex Catalyst-Aldehyde Complex Catalyst->Complex Coordinates Aldehyde Aldehyde (RCHO) Aldehyde->Complex Addition Enantioselective Ethyl Transfer Complex->Addition Et2Zn attacks Product_complex Product-Zinc Complex Addition->Product_complex Product_complex->Catalyst Releases product, regenerates catalyst Product Chiral Alcohol Product_complex->Product

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol-derived zinc complex.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, avoiding the need for high-pressure hydrogen gas. Ruthenium and rhodium complexes bearing chiral amino alcohol ligands are highly effective catalysts for this transformation.

While direct performance data for this compound is not extensively documented, the closely related (1R,2S)-1-amino-2-indanol is a well-established ligand for this reaction, providing excellent enantioselectivity.

Performance of (1R,2S)-1-Amino-2-indanol in the Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst SystemSubstrateProductConversion (%)ee (%)
[RuCl₂(p-cymene)]₂ / (1R,2S)-1-amino-2-indanolAcetophenone(R)-1-Phenylethanol>9592

This data highlights the potential of related amino alcohol structures in ATH.[1]

The rigid backbone of these ligands is crucial for creating a well-defined chiral pocket around the metal center, which directs the hydride transfer to one face of the ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone (Adapted for this compound)

  • In an inert atmosphere glovebox or using Schlenk techniques, a flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol).

  • Anhydrous isopropanol (10 mL) is added, and the mixture is stirred at room temperature for 20 minutes to form the pre-catalyst.

  • A solution of potassium hydroxide (0.1 mmol) in isopropanol (1 mL) is added, and the mixture is stirred for another 10 minutes.

  • Acetophenone (1.0 mmol) is added, and the reaction mixture is heated to 80 °C.

  • The reaction is monitored by GC or TLC.

  • After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral GC or HPLC.

Mechanism of Asymmetric Transfer Hydrogenation

G cluster_0 Catalyst Activation cluster_1 Hydrogen Transfer Ru_precatalyst [RuCl2(p-cymene)]2 + Ligand Active_Ru_H Active Ru-Hydride Species Ru_precatalyst->Active_Ru_H with Base & iPrOH TS Six-membered Transition State Active_Ru_H->TS Reacts with iPrOH Isopropanol iPrOH->Active_Ru_H Base Base (e.g., KOH) Base->Active_Ru_H Ketone Prochiral Ketone Ketone->TS TS->Active_Ru_H Regenerates Product Chiral Alcohol TS->Product Acetone Acetone TS->Acetone G Auxiliary Chiral Oxazolidinone (derived from aminocyclopentanol) Enolate Titanium Enolate Auxiliary->Enolate Forms TS Chelated Zimmerman-Traxler Transition State Enolate->TS Reacts with Aldehyde Aldehyde Aldehyde->TS Product syn-Aldol Adduct TS->Product Leads to

Sources

A Senior Application Scientist's Guide to Kinetic Studies of Reactions Catalyzed by (1R,2S)-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical production. Chiral β-amino alcohols, such as (1R,2S)-2-aminocyclopentanol, have emerged as a pivotal class of organocatalysts, prized for their ability to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions. Their efficacy often stems from the formation of rigid, chiral metal complexes that effectively shield one face of a prochiral substrate, directing the approach of a nucleophile.

This guide provides a comprehensive framework for conducting kinetic studies on reactions catalyzed by this compound. We will use the well-established enantioselective addition of diethylzinc to aldehydes as a model reaction. Rather than merely presenting a static set of results, this document is designed to empower researchers with the experimental and analytical tools to conduct their own comparative kinetic analyses. We will delve into the causality behind experimental design, ensuring that the described protocols are self-validating and grounded in established kinetic principles.

The Model Reaction: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry.[1] In the absence of a chiral catalyst, this reaction yields a racemic mixture of enantiomers. Chiral β-amino alcohols, upon reaction with diethylzinc, form a chiral zinc-alkoxide complex. This complex coordinates to the aldehyde, creating a sterically defined environment that favors the addition of the ethyl group to one of the two prochiral faces of the carbonyl, leading to an excess of one enantiomer of the resulting alcohol.[2]

Comparative Catalysts: A Structural Overview

While this guide focuses on the kinetic analysis of this compound, a thorough investigation necessitates comparison with alternative catalysts. Based on their prevalence and proven efficacy in similar transformations, we identify the following as suitable comparators:

  • (-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol): A widely used and highly effective catalyst for this reaction, often serving as a benchmark.[3]

  • (1R,2S)-N,N-dialkylnorephedrine derivatives: These catalysts offer a different structural scaffold and have demonstrated high enantioselectivity.[4]

  • Carbohydrate-based amino alcohols: Derived from renewable resources, these ligands present a cost-effective and structurally diverse alternative.[5]

A direct comparison of the kinetic parameters of these catalysts alongside this compound would provide invaluable insights into the structure-activity relationships that govern their catalytic efficiency and stereoselectivity.

Experimental Protocol for Kinetic Analysis

The following protocol outlines a detailed, step-by-step methodology for determining the kinetic parameters of the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by this compound. This protocol is designed to be adaptable for the comparative analysis of other chiral amino alcohol catalysts.

Objective: To determine the initial rate of the reaction at varying substrate concentrations and subsequently calculate the Michaelis-Menten constants (K_M) and the catalytic rate constant (k_cat).

Materials:

  • This compound

  • Diethylzinc (solution in hexanes, e.g., 1.0 M)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene (or other suitable solvent)

  • Internal standard (e.g., dodecane)

  • Anhydrous sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Glovebox or Schlenk line for handling air- and moisture-sensitive reagents

  • Gas chromatograph (GC) with a chiral column or High-Performance Liquid Chromatograph (HPLC) with a chiral column

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow Diagram:

Caption: Experimental workflow for the kinetic analysis of the this compound catalyzed addition of diethylzinc to benzaldehyde.

Step-by-Step Procedure:

  • Preparation of Stock Solutions (under inert atmosphere):

    • Prepare a stock solution of this compound in anhydrous toluene of a known concentration (e.g., 0.01 M).

    • Prepare a stock solution of benzaldehyde in anhydrous toluene containing a known concentration of an internal standard (e.g., 0.1 M dodecane).

  • Reaction Setup (for a single kinetic run):

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add a specific volume of the this compound stock solution to achieve the desired catalyst loading (e.g., 5 mol%).

    • Add the desired volume of the benzaldehyde/internal standard stock solution. The concentration of benzaldehyde will be varied in each kinetic run.

    • Add sufficient anhydrous toluene to bring the total reaction volume to a constant value for all runs.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 0 °C) in a cryostat.

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by the rapid addition of a specific volume of the diethylzinc solution. Start a timer immediately.

    • At predetermined time intervals (e.g., 2, 5, 10, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture using a syringe.

    • Immediately quench the aliquot by adding it to a vial containing a saturated aqueous solution of ammonium chloride.

  • Sample Work-up and Analysis:

    • Extract the quenched aliquot with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Analyze the organic extract by chiral GC or HPLC to determine the enantiomeric excess (ee) and the conversion of benzaldehyde to 1-phenyl-1-propanol. The conversion can be calculated by comparing the peak area of the product to that of the internal standard.

  • Data Analysis:

    • For each kinetic run (i.e., at each initial benzaldehyde concentration), plot the concentration of the product versus time.

    • Determine the initial reaction rate (v₀) from the initial linear portion of this plot.[6]

    • Repeat this procedure for a range of initial benzaldehyde concentrations while keeping the catalyst and diethylzinc concentrations constant.

  • Determination of Kinetic Parameters:

    • Plot the initial rate (v₀) against the corresponding initial benzaldehyde concentration ([S]). This should yield a hyperbolic curve characteristic of Michaelis-Menten kinetics.[7]

    • To determine K_M and V_max, it is often more accurate to use a linearized form of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[8]

    • The turnover number (k_cat) can then be calculated from the V_max and the total catalyst concentration ([E]t) using the equation: k_cat = V_max / [E]t .[9]

Data Presentation and Comparative Analysis

The kinetic data obtained for this compound should be tabulated and compared with data obtained for the alternative catalysts under identical conditions.

Table 1: Hypothetical Comparative Kinetic Data for the Enantioselective Ethylation of Benzaldehyde

CatalystK_M (M)k_cat (s⁻¹)k_cat/K_M (M⁻¹s⁻¹)Enantioselectivity (% ee)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
(-)-DAIBData to be determinedData to be determinedData to be determinedData to be determined
(1R,2S)-N,N-dibutylnorephedrineData to be determinedData to be determinedData to be determinedData to be determined
Fructose-derived amino alcoholData to be determinedData to be determinedData to be determinedData to be determined

Interpretation of Kinetic Parameters:

  • K_M (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_max. A lower K_M value generally indicates a higher affinity of the catalyst for the substrate.[4]

  • k_cat (Turnover Number): Represents the number of substrate molecules converted to product per catalyst molecule per unit of time. It is a measure of the catalytic efficiency once the substrate is bound.[9]

  • k_cat/K_M (Catalytic Efficiency): This ratio is a measure of the overall efficiency of the catalyst, taking into account both substrate binding and conversion. A higher k_cat/K_M value signifies a more efficient catalyst.

Logical Framework for Catalyst Comparison

The selection of an optimal catalyst is a multi-faceted decision that extends beyond a single kinetic parameter. The following diagram illustrates the logical relationship between catalyst attributes and the desired reaction outcome.

G cluster_catalyst Catalyst Attributes cluster_performance Performance Metrics cluster_selection Selection Criteria A This compound E Kinetic Parameters (k_cat, K_M) A->E F Enantioselectivity (% ee) A->F G Yield and Conversion A->G H Reaction Conditions (T, time) A->H B (-)-DAIB B->E B->F B->G B->H C (1R,2S)-N,N-dialkylnorephedrine C->E C->F C->G C->H D Carbohydrate-derived amino alcohol D->E D->F D->G D->H I Catalytic Efficiency (k_cat/K_M) E->I J Stereochemical Outcome F->J K Process Viability (cost, availability) G->K H->K L L I->L Optimal Catalyst Selection J->L K->L

Sources

A Senior Application Scientist's Guide to the Scalable Synthesis of (1R,2S)-2-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-aminocyclopentanol and its stereoisomers are pivotal chiral building blocks in modern medicinal chemistry.[1][2] Their rigid cyclopentane core and defined stereochemistry are crucial features in a variety of therapeutic agents, including antiviral and anticancer drugs. The precise spatial arrangement of the amino and hydroxyl groups is fundamental to their interaction with biological targets, making the stereoselective synthesis of these compounds a critical challenge for process chemists and drug developers.[3]

This guide provides an in-depth, objective comparison of the primary synthetic strategies for producing enantiomerically pure this compound, with a core focus on scalability. We will move beyond theoretical routes to analyze the practical advantages and limitations of each approach, supported by experimental data and field-proven insights to inform your process development decisions.

Core Synthetic Strategies: A Comparative Overview

The synthesis of a specific enantiomer like this compound can be approached through several distinct strategies. The choice of strategy is a critical decision point, balancing factors such as cost, efficiency, environmental impact, and scalability. The most prominent methods include the resolution of a racemic mixture (either chemically or enzymatically) and direct asymmetric synthesis.

cluster_start Starting Materials cluster_methods Synthetic Approaches cluster_resolution Resolution Techniques cluster_end Final Product Start Inexpensive Achiral Precursors (e.g., Cyclopentene Oxide) Racemic Synthesis of Racemic cis-2-Aminocyclopentanol Start->Racemic Asymmetric Direct Asymmetric Synthesis Start->Asymmetric Chemical Chemical Resolution (Diastereomeric Salts) Racemic->Chemical Enzymatic Enzymatic Kinetic Resolution Racemic->Enzymatic EndProduct This compound (Enantiopure) Asymmetric->EndProduct High Theoretical Yield Chemical->EndProduct Max 50% Yield (per enantiomer) Enzymatic->EndProduct Max 50% Yield (per enantiomer)

Caption: High-level overview of synthetic pathways to enantiopure this compound.

Methodology 1: Chemoenzymatic Resolution of Racemic cis-2-Aminocyclopentanol

This is a robust and increasingly common industrial strategy. It begins with a straightforward, high-yielding synthesis of the racemic cis-aminocyclopentanol, typically from the aminolysis of cyclopentene oxide.[4] The core of the method lies in the subsequent separation of the enantiomers using an enzyme.

Causality Behind the Choice: Lipases are frequently chosen for this transformation due to their commercial availability, operational stability, and ability to selectively acylate one enantiomer over the other in a non-aqueous solvent, a process known as kinetic resolution. This enzymatic step is often the most efficient way to introduce chirality without resorting to expensive chiral catalysts or starting materials from the "chiral pool".

A notable and scalable example involves a lipase-catalyzed acylation.[5] In this process, the enzyme selectively acylates the (1S,2R) enantiomer, leaving the desired (1R,2S) enantiomer as an unreacted alcohol. The two compounds, now having very different physical properties (alcohol vs. ester), can be easily separated.

Scalability Assessment:

  • Advantages: The initial racemic synthesis is often inexpensive and high-yielding. Biocatalytic reactions run under mild conditions (ambient temperature and pressure), reducing energy costs and the need for specialized equipment.[6] The separation of the resulting product and unreacted starting material is typically straightforward.

  • Challenges: The theoretical maximum yield for the desired enantiomer is 50%, which represents a significant atom economy disadvantage.[7] To be truly cost-effective on a large scale, a robust protocol for recycling the acylated, undesired enantiomer (e.g., via hydrolysis) must be implemented. The cost and lifecycle of the enzyme (e.g., Novozym 435) are also key economic factors.

G start Racemic (±)-cis-2-Aminocyclopentanol process Selective Enzymatic Acylation start->process reagents Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Vinyl Acetate) reagents->process mixture Mixture: This compound (alcohol) (1S,2R)-2-Acetamidocyclopentanol (ester) process->mixture separation Chromatography or Distillation/Crystallization mixture->separation product Desired Product: This compound separation->product byproduct Separated Byproduct: (1S,2R)-ester separation->byproduct recycle Hydrolysis to (1S,2R)-alcohol (for racemization/recycling) byproduct->recycle

Caption: Workflow for the chemoenzymatic resolution of cis-2-aminocyclopentanol.

Methodology 2: Asymmetric Synthesis via Hetero-Diels-Alder Reaction

A more elegant and potentially more atom-economical approach is to build the desired stereochemistry directly into the molecule through an asymmetric reaction. The hetero-Diels-Alder reaction is a powerful tool for this, allowing for the direct construction of the chiral cyclopentane core.

Causality Behind the Choice: This strategy avoids the inherent 50% yield limitation of kinetic resolution. By using a chiral catalyst or auxiliary, the reaction is directed to form predominantly one enantiomer. A patented industrial route demonstrates this effectively by reacting cyclopentadiene with a nitrosyl compound generated in situ.[5] While the initial cycloaddition may not be perfectly enantioselective, it sets the stage for creating a diastereomeric intermediate that can be resolved with high efficiency.

Scalability Assessment:

  • Advantages: This approach has a much higher theoretical yield compared to resolution. It can significantly shorten the overall synthetic route. Modern asymmetric catalysis often requires only small amounts of the chiral inductor, which, if recyclable, can make the process economically viable.[8]

  • Challenges: The development of an effective asymmetric catalyst or auxiliary can be time-consuming and expensive. The catalysts themselves, often based on precious metals like iridium or rhodium, can be a significant cost driver.[7] Reaction conditions can be more stringent (e.g., requiring anhydrous conditions and inert atmospheres), which adds complexity and cost to large-scale production.

Quantitative Performance Comparison

MetricChemoenzymatic ResolutionAsymmetric Synthesis (e.g., Diels-Alder)
Theoretical Max. Yield 50% (without recycling of undesired enantiomer)>90%
Typical Enantiomeric Excess >99%Often >95%, can reach >99%
Key Cost Drivers Enzyme cost, recycling of undesired enantiomerChiral catalyst/auxiliary, specialized equipment
Process Simplicity Generally simpler, milder conditionsCan require stringent, anhydrous conditions
Atom Economy Lower (due to 50% limit)Potentially much higher
Scalability Well-established; dependent on enzyme efficiencyGood; dependent on catalyst cost and turnover

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-cis-N-Boc-2-aminocyclopentanol

This protocol is a representative procedure based on established principles of enzymatic resolution, such as those described in patent literature for similar compounds.[5]

  • Preparation: To a 1 L jacketed reactor equipped with an overhead stirrer and temperature probe, add racemic (±)-cis-N-Boc-2-aminocyclopentanol (100 g, 0.5 mol) and anhydrous methyl tert-butyl ether (MTBE) (500 mL).

  • Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, 10 g, 10% w/w) to the suspension.

  • Acylation: Add vinyl acetate (64.5 g, 0.75 mol, 1.5 eq) and begin stirring at 30°C.

  • Reaction Monitoring: Monitor the reaction progress by chiral HPLC. The reaction is complete when approximately 50% conversion is reached (typically 12-24 hours), indicating that one enantiomer has been fully consumed.

  • Workup: Once the target conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh MTBE and stored for reuse.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting residue contains the desired (1R,2S)-N-Boc-2-aminocyclopentanol and the acetylated (1S,2R) enantiomer. Separate these compounds via column chromatography or selective crystallization.

  • Deprotection: The purified (1R,2S)-N-Boc-2-aminocyclopentanol can be deprotected using standard methods (e.g., HCl in isopropanol) to yield the final product, this compound hydrochloride.

Protocol 2: Asymmetric Hetero-Diels-Alder Approach

This protocol is a conceptual summary based on the strategy outlined in patent CN112574046A.[5]

  • In Situ Reagent Formation: In a reactor under an inert atmosphere, tert-butyl hydroxylamine carbonate (1.0 eq) is oxidized to tert-butyl nitrosyl carbonate using a copper chloride catalyst (0.1 eq) and 2-ethyl-2-oxazoline (0.1 eq) in 2-methyltetrahydrofuran.

  • Cycloaddition: Freshly cracked cyclopentadiene (1.5 eq) is added to the reactor, and the hetero-Diels-Alder reaction proceeds in situ at 20-30°C to form the racemic bicyclic adduct.

  • Reductive Ring Opening: The N-O bond of the adduct is selectively reduced using zinc powder (2.0 eq) in acetic acid (5.0 eq) to yield (±)-cis-N-Boc-4-hydroxycyclopent-2-en-1-amine.

  • Enzymatic Resolution: The racemic allylic alcohol is then subjected to an enzymatic kinetic resolution as described in Protocol 1, using lipase and vinyl acetate to selectively acylate the undesired enantiomer.

  • Hydrogenation: The separated, enantiopure (1R,4S)-N-Boc-4-hydroxycyclopent-2-en-1-amine is hydrogenated using palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the double bond, yielding (1R,2S)-N-Boc-2-aminocyclopentanol.

  • Deprotection: Final deprotection with HCl in an alcohol solvent affords the target product, this compound hydrochloride.

Conclusion and Senior Scientist's Recommendation

For large-scale, industrial production of this compound, both chemoenzymatic resolution and direct asymmetric synthesis present viable, yet distinct, pathways.

  • The chemoenzymatic route is often faster to implement due to the commercial availability of robust enzymes and the simplicity of the initial racemic synthesis. Its primary drawback is the 50% theoretical yield, which necessitates an efficient recycling loop for the unwanted enantiomer to be economically competitive. This route is often favored when time-to-market is critical and the capital investment for developing a novel asymmetric process is prohibitive.

  • The asymmetric synthesis approach , particularly via a hetero-Diels-Alder reaction, is more elegant and atom-economical. While the initial process development may be more intensive and the catalyst costs higher, the long-term benefits of higher throughput and reduced waste can make it the superior choice for a dedicated, high-volume manufacturing process.

Ultimately, the optimal strategy depends on project-specific economic drivers, timelines, and available expertise. For programs requiring flexibility and moderate scale, the chemoenzymatic route is highly attractive. For long-term, cost-optimized production of a blockbuster drug intermediate, the initial investment in developing a robust asymmetric synthesis is likely to yield greater returns.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Chiral auxiliary. Wikipedia.
  • Chiral Auxiliaries. Sigma-Aldrich.
  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols.
  • Chiral Auxiliaries in Asymmetric Synthesis of N
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
  • Cyclopentanol,2-amino-,(1R,2S)-(9CI). LookChem.
  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC - NIH.
  • A Reduction of Chiral Amino Acids Based on Current Method. JOCPR.
  • discovery and synthesis of chiral amino alcohols. Benchchem.
  • The Aminocyclopentanol Core: A Technical Guide to its Discovery, Synthesis, and Applic
  • (1R,2R)-2-Aminocyclopentanol hydrochloride. Chem-Impex.
  • A Comparative Guide to the Synthetic Routes of Aminocyclopentanols. Benchchem.
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1R,2S)-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,2S)-2-aminocyclopentanol is a valuable chiral building block, frequently employed as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its utility in research and development, particularly in creating enantiomerically pure compounds, is well-established.[1] However, its chemical properties necessitate a robust and informed approach to its handling and disposal. Improper disposal not only poses significant safety and environmental risks but also constitutes a violation of federal and local regulations.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our recommendations in established safety principles and regulatory frameworks. Our objective is to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with the highest degree of safety and scientific integrity.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent hazards of this compound is the foundation of its safe management. The primary risks associated with this compound are its potential to cause harm upon ingestion and its irritant properties toward skin, eyes, and the respiratory system.[2][3][4] A failure to adhere to proper procedures can lead to acute health effects and laboratory contamination.

The hazard profile, derived from Safety Data Sheets (SDS), is summarized below. This information dictates the minimum personal protective equipment (PPE) and handling precautions required.

Hazard Class GHS Hazard Statement Signal Word Precautionary Statements (Disposal Relevant)
Acute Toxicity, OralH302: Harmful if swallowed[2]Warning P264: Wash hands thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2]
Skin IrritationH315: Causes skin irritation[3][4]Warning P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P302+P352: IF ON SKIN: Wash with plenty of water.[4]
Eye Damage/IrritationH319: Causes serious eye irritation[3]Warning P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
Respiratory IrritationH335: May cause respiratory irritation[3][5]Warning P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

Section 2: Regulatory Framework Overview

The disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by stringent legal requirements. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[6] Laboratories are considered hazardous waste generators and are categorized based on the volume of waste produced (e.g., Large Quantity Generator, Small Quantity Generator), which affects accumulation time limits and procedural requirements.[6][7]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and other regulations mandate a safe working environment, including proper chemical handling, labeling, and employee training to minimize exposure risks.[8][9]

Adherence to the procedures outlined in this guide will facilitate compliance with the core requirements of these regulatory bodies. Always consult your institution's Environmental Health & Safety (EHS) department for specific local and state regulations that may also apply.

Section 3: Pre-Disposal Protocol: Waste Collection and Handling

This section provides a step-by-step methodology for the initial phase of disposal: safely collecting and preparing this compound waste within the laboratory.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks identified in Section 1:

  • Eye Protection: Chemical safety goggles are mandatory. If a splash risk exists, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[5]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.

Waste Container Selection and Preparation

The integrity of the waste containment system is paramount.

  • Select a Compatible Container: Use a clean, designated hazardous waste container made of a material chemically compatible with amino alcohols. High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers, as basic compounds can be corrosive to some metals.[10]

  • Ensure Proper Closure: The container must have a secure, leak-proof screw-top cap.[11] The cap should be in good condition, free of cracks or deterioration.

  • Initial Labeling: Before adding any waste, the container must be labeled.

Waste Accumulation and Labeling Protocol

Proper labeling is a critical regulatory requirement and ensures the safety of all personnel who may handle the container.

  • Initiate Waste Collection: As soon as the first drop of this compound waste is added, the container is officially a hazardous waste container.[12]

  • Apply Hazardous Waste Label: Immediately affix a completed hazardous waste label to the container.[11][12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.

    • The date accumulation began.

    • The specific hazard characteristics (e.g., Irritant, Harmful).

  • Maintain Closure: Keep the waste container securely capped at all times, except when actively adding waste.[11][12] This prevents the release of vapors and reduces the risk of spills.

  • Avoid Overfilling: Do not fill the container to more than 90% capacity to leave adequate headspace for thermal expansion.[10][11]

cluster_prep Preparation Phase cluster_accum Accumulation Phase start Generate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Waste Container (HDPE/Glass) ppe->container label_prep Prepare Hazardous Waste Label container->label_prep add_waste Add Waste to Container (<90% Full) label_prep->add_waste apply_label Affix Completed Label Immediately add_waste->apply_label close_container Securely Cap Container apply_label->close_container store Place in Designated Satellite Accumulation Area close_container->store

Caption: Laboratory Waste Accumulation Workflow

Section 4: On-Site Storage and Segregation

Once collected, the hazardous waste container must be stored safely within a designated Satellite Accumulation Area (SAA) pending pickup for final disposal.[11]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: The primary waste container must be placed within a larger, chemically compatible secondary containment bin or tray.[10][13] This is a crucial step to contain potential leaks or spills.

  • Segregation of Incompatibles: Chemical incompatibility is a primary cause of laboratory incidents. This compound is a basic amino alcohol and must be segregated from incompatible materials.

Incompatible Material Class Examples Potential Hazard of Mixing
Strong Acids Hydrochloric Acid, Sulfuric AcidViolent neutralization reaction, heat generation.
Strong Oxidizers Hydrogen Peroxide, Nitric Acid, PerchloratesVigorous, potentially explosive reaction, fire risk.
Acid Anhydrides Acetic AnhydrideVigorous, exothermic reaction.

Store containers of this waste away from the materials listed above, ideally in separate secondary containment bins or designated cabinets.[12][13]

Section 5: Final Disposal Pathway

The ultimate disposal of this compound must be handled by trained professionals at a licensed facility.

  • Contact EHS: When the waste container is nearly full (at the 90% mark) or when the project is complete, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]

  • Professional Removal: Trained personnel will collect the properly labeled and sealed container from your SAA.

  • Transportation and Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and recommended disposal method for this type of organic chemical is controlled incineration in a licensed chemical destruction plant.[2] This process ensures the complete destruction of the compound, minimizing environmental impact.

lab Laboratory (Waste Generation) saa Satellite Accumulation Area (On-Site Storage) lab->saa Collection pickup EHS / Contractor Pickup (Waste Manifesting) saa->pickup Scheduled Removal tsdf Treatment, Storage, and Disposal Facility (TSDF) pickup->tsdf Transportation incineration Controlled Incineration (Final Destruction) tsdf->incineration Treatment

Caption: Cradle-to-Grave Disposal Pathway

Section 6: Emergency Procedures

In the event of an accidental spill or exposure, immediate and correct action is critical.

Spill Management
  • For Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite.[14]

    • Once absorbed, carefully scoop the material into a designated waste container.

    • Label the container as hazardous waste, listing all contents, and manage it according to the procedures in this guide.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water.[2][4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its hazards, adhering to regulatory requirements, and following a systematic protocol for collection, storage, and disposal, researchers can ensure a safe environment for themselves and their colleagues while protecting the broader community and environment. This commitment to procedural excellence is the hallmark of a trustworthy and scientifically grounded research operation.

References

  • (1S,2S)-trans-2-Aminocyclopentanol hydrochloride SDS, 68327-04-8 Safety Data Sheets. Available at: [Link]

  • AMINO ALCOHOL EA Safety Data Sheet. Available at: [Link]

  • Hazardous Materials Management Plan - University of Colorado. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available at: [Link]

  • NIH Waste Disposal Guide 2022. Available at: [Link]

  • This compound | C5H11NO - PubChem. Available at: [Link]

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  • Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals - OSHA. Available at: [Link]

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A Researcher's Guide to the Safe Handling of (1R,2S)-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of chiral ligands and pharmacologically active molecules, (1R,2S)-2-aminocyclopentanol and its derivatives are invaluable tools in the modern drug development landscape. Their effective and safe use in the laboratory is paramount. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure both the well-being of the researcher and the integrity of the experimental work.

This compound hydrochloride , the common salt form of this compound, is classified as a substance that causes skin irritation and serious eye damage.[1][2] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is therefore not merely a recommendation, but a critical component of laboratory safety.

Understanding the Risks: Hazard Identification

Before handling any chemical, a thorough understanding of its potential hazards is essential. For this compound hydrochloride, the primary risks are:

  • Skin Irritation (Category 2): Direct contact can lead to redness, itching, and inflammation of the skin.[1][2]

  • Serious Eye Damage (Category 1): Contact with the eyes can cause severe irritation and potentially irreversible damage.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn when there is a risk of splashing.Protects against accidental splashes and airborne particles, preventing serious eye damage.[2][3]
Hand Protection Nitrile or neoprene gloves. A minimum thickness of 5 mil is recommended for incidental contact. Double gloving is advised for extended handling.While specific breakthrough time data for this compound is not available, nitrile and neoprene gloves generally offer good resistance to amino alcohols.[4] Always inspect gloves for tears or punctures before use.
Body Protection A laboratory coat or chemical-resistant apron.Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be necessary. For larger quantities or if dust is generated, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[3]Minimizes the inhalation of airborne particles, which could cause respiratory irritation.
Experimental Workflow for Donning and Doffing PPE

To ensure the effectiveness of your PPE and to prevent cross-contamination, a strict protocol for donning and doffing is essential.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves (over cuffs of lab coat) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Operational Plan

Safe handling of this compound requires a combination of a controlled environment and meticulous technique.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them inside the fume hood.

    • Have a designated waste container ready for contaminated materials.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust or particles.

    • Use a spatula to carefully transfer the solid material. Avoid creating dust.

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • During the Reaction:

    • Keep the reaction vessel closed or under a positive pressure of inert gas, as appropriate for the specific reaction.

    • Maintain a clean and organized workspace within the fume hood.

  • Post-Handling:

    • Decontaminate any equipment that has come into contact with the chemical.

    • Properly dispose of all contaminated materials, including weighing paper, gloves, and pipette tips, in the designated hazardous waste container.

    • Thoroughly wash hands with soap and water after removing gloves.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Cleanup Protocol

For a small spill of solid this compound:

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: If not already wearing it, don the full recommended PPE, including respiratory protection if there is a risk of airborne dust.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the spread of dust.[5][6]

  • Collect the Material: Carefully scoop the mixture into a clearly labeled hazardous waste container.[6][7] Avoid sweeping, as this can generate dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.

  • Dispose of Waste: Seal the hazardous waste container and dispose of it according to your institution's hazardous waste management guidelines.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1] If skin irritation occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix it with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Conclusion

By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize this compound in your research endeavors. A proactive approach to safety, grounded in a thorough understanding of the potential hazards and the implementation of robust handling procedures, is the hallmark of a responsible and effective scientist.

References

  • Kent State University. (1999-05-15). Laboratory Safety Manual. Retrieved from [Link]

  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Duke University Safety Office. (n.d.). The following chemical resistance ratings are based on published research data. Retrieved from [Link]

  • Kelco. (2008-12-15). CHEMICAL COMPATIBILITY CHART. NEOPRENE. Retrieved from [Link]

  • New Pig Corporation. (2008-05-19). Chemical Compatibility Guide for: High Five™ Gloves. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024-10-31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022-10-10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.